Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both novel chemical space and precise conformational control is paramount. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride emerges as a pivotal building block, valued for its rigid bicyclic structure that serves as a constrained analog of proline.[1] Proline's unique cyclic nature already imposes significant restrictions on the peptide backbone, influencing protein folding and interaction dynamics.[2][3] The 3-azabicyclo[3.1.0]hexane framework takes this a step further by locking the pyrrolidine ring into a specific pucker, thereby reducing the conformational flexibility of molecules into which it is incorporated.[4] This rigidity is a powerful tool for medicinal chemists, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[5] The hydrochloride salt form ensures improved solubility and stability, making it a practical and versatile intermediate for synthesis.[6] This guide provides an in-depth examination of its structure, synthesis, and application, offering researchers a comprehensive resource for leveraging this valuable scaffold in drug design.
Structural Elucidation and Physicochemical Properties
The precise three-dimensional arrangement of this compound is fundamental to its utility. The molecule consists of a pyrrolidine ring fused with a cyclopropane ring, creating the bicyclo[3.1.0]hexane core. The ethyl carboxylate group is attached to the 6-position, at one of the bridgehead carbons of the cyclopropane ring.
Key Structural Features:
-
IUPAC Name: ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride[6]
-
Molecular Formula: C₈H₁₄ClNO₂[6]
-
Molecular Weight: 191.66 g/mol
-
Stereochemistry: The fusion of the cyclopropane and pyrrolidine rings introduces stereocenters, typically resulting in a cis configuration, which is the thermodynamically more stable isomer. The relative stereochemistry is crucial for its interaction with chiral biological targets.
The characterization of this compound relies on a suite of analytical techniques that confirm its structure and purity.
| Property | Data | Purpose |
| Appearance | White to pale-yellow solid | Provides a preliminary check of material purity and consistency. |
| Solubility | Soluble in polar solvents like water and methanol. | Crucial for selecting appropriate reaction and purification conditions. The hydrochloride salt enhances aqueous solubility. |
| ¹H NMR Spectroscopy | Shows characteristic peaks for the bicyclic protons and the ethyl group. | Confirms the connectivity of atoms and the overall carbon-hydrogen framework. |
| ¹³C NMR Spectroscopy | Reveals distinct signals for each carbon atom in the molecule. | Complements ¹H NMR data to provide a complete picture of the carbon skeleton. |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the free base. | Provides definitive evidence of the compound's molecular formula. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the C=O (ester) and N-H (amine salt) functional groups. | Confirms the presence of key functional groups within the molecule. |
Table 1: Physicochemical and Spectroscopic Data Summary
Synthesis and Purification: A Validated Protocol
The construction of the 3-azabicyclo[3.1.0]hexane scaffold is a key synthetic challenge.[7] One of the most common and effective methods involves a cyclopropanation reaction of a suitable pyrroline derivative.[8] The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps to ensure reproducibility and validation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Reactor Setup: To a dry, inert atmosphere (N₂ or Ar) reactor, add N-Boc-3-pyrroline (1 equivalent) and a suitable solvent such as dichloromethane (DCM).
-
Rationale: An inert atmosphere is critical to prevent side reactions and catalyst deactivation. DCM is a good solvent for the reactants and does not interfere with the catalysis.
-
-
Catalyst Addition: Add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5-1 mol%).
-
Rationale: Rh₂(OAc)₄ is a highly effective catalyst for generating a rhodium carbene from ethyl diazoacetate, which is the reactive species for cyclopropanation.
-
-
Reagent Addition: Slowly add Ethyl Diazoacetate (EDA, ~1.1 equivalents) to the reaction mixture at 0°C over several hours using a syringe pump.
-
Rationale: Slow addition is crucial to control the concentration of the highly reactive and potentially explosive diazo compound, minimizing dimerization and ensuring a controlled reaction rate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude product (Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate) by column chromatography on silica gel.
-
Self-Validation: The structure of the purified intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.
-
Step 2: Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified Boc-protected intermediate (1 equivalent) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Acidification: Cool the solution to 0°C and slowly add a solution of hydrochloric acid (HCl) in the same solvent (e.g., 4M HCl in dioxane, ~2-3 equivalents).
-
Rationale: The strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group. The use of anhydrous HCl in an organic solvent ensures the direct precipitation of the hydrochloride salt, preventing potential hydrolysis of the ethyl ester.
-
-
Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid. Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum.
-
Self-Validation: The final product's identity and purity should be rigorously confirmed by NMR, MS, and melting point analysis to match literature values. Purity of >95% is typically required for drug development applications.
-
Applications in Medicinal Chemistry: A Constrained Proline Mimetic
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[5] Its primary role is to act as a conformationally restricted proline mimetic, which is invaluable for Structure-Activity Relationship (SAR) studies.[1]
Key Therapeutic Areas of Application:
-
Antiviral Agents: Constrained scaffolds are crucial in designing inhibitors of viral proteases, where precise positioning of functional groups is necessary for potent activity.
-
Antitumor and Anti-inflammatory Agents: The rigid framework can orient pharmacophores into optimal conformations for binding to kinases or other enzymes implicated in cancer and inflammation pathways.[9][10]
-
Central Nervous System (CNS) Disorders: Compounds containing this scaffold have been investigated as modulators of biogenic amine transport, with potential applications in treating depression and other CNS disorders.[11]
Logical Pathway for Drug Design Incorporation
Caption: Rationale for using the scaffold in lead optimization.
By replacing a flexible proline or piperidine motif with this rigid bicyclic system, chemists can systematically probe the conformational requirements of a binding pocket.[12] This strategy often "pays" the entropic penalty of binding upfront by locking the molecule in a bioactive conformation, leading to a significant increase in potency.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for rational drug design. Its conformationally constrained structure provides a robust platform for developing highly selective and potent therapeutics across a range of diseases. The synthetic accessibility and favorable physicochemical properties of its hydrochloride salt make it an attractive building block for research and development pipelines. A thorough understanding of its structure, synthesis, and strategic application, as detailed in this guide, empowers drug development professionals to fully exploit its potential in the creation of next-generation medicines.
References
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unife.it [iris.unife.it]
- 6. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]
- 12. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
An In-Depth Technical Guide to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Executive Summary
This compound is a heterocyclic organic compound featuring a rigid, bicyclic scaffold. This structure is of significant interest to the pharmaceutical and agrochemical industries due to its role as a versatile building block in the synthesis of complex, biologically active molecules. The strained cyclopropane ring fused to a pyrrolidine core imparts unique conformational constraints, making it a valuable synthon for probing receptor binding sites and developing novel therapeutics. This guide provides a comprehensive overview of its core physical and chemical properties, applications in medicinal chemistry, and essential protocols for safe handling and storage, tailored for researchers and drug development professionals.
Chemical Identity and Structural Elucidation
The compound is the hydrochloride salt of an ethyl ester derivative of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid. The bicyclic system consists of a five-membered pyrrolidine ring fused with a three-membered cyclopropane ring. This arrangement creates a compact and conformationally restricted structure that is often sought after in rational drug design.
| Identifier | Data | Source |
| IUPAC Name | ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | [1][2] |
| CAS Number | 1211510-15-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][7] |
| Molecular Weight | 191.65 g/mol | [1][7] |
| Canonical SMILES | CCOC(=O)C1C2C1CNC2.Cl | [1] |
| InChI Key | FJXWRYLHEANOST-UHFFFAOYSA-N | [1][2] |
| Synonyms | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl, 6-ethoxycarbonyl-3-aza-bicyclo[3.1.0]hexane hydrochloride | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in synthesis, determining suitable solvents, reaction conditions, and storage requirements.
Physical Properties
| Property | Value | Source |
| Physical Form | White to Pale-yellow or Yellow-brown Solid | [2] |
| Purity | Commonly supplied at ≥95% | [2][6] |
| Melting Point | Data not publicly available | [7] |
| Boiling Point | Data not publicly available | [7] |
| Solubility | Data not publicly available; likely soluble in polar protic solvents like water and alcohols due to its hydrochloride salt form. | [7] |
Chemical Stability and Reactivity
-
Stability : The compound is generally stable under recommended storage conditions.[7] The hydrochloride salt form enhances stability compared to the free base, which can be more susceptible to oxidation or degradation.
-
Conditions to Avoid : Avoid dust generation and exposure to strong oxidizing agents.[7] High temperatures can lead to thermal decomposition.
-
Incompatible Materials : Strong oxidizing agents can lead to vigorous, exothermic reactions.[7]
-
Hazardous Decomposition Products : Upon combustion or thermal decomposition, the compound may release toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]
Role in Medicinal Chemistry and Drug Development
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in modern medicinal chemistry. Its rigid framework is incorporated into various therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.
-
Scaffold for Bioactive Molecules : Fused-ring and bridged-ring systems like this are integral to a number of significant biomolecules.[8] Derivatives have been investigated as hepatitis C protease inhibitors and even as plant male gametocides.[8]
-
Neurological Drug Discovery : The core structure is particularly relevant in the development of agents targeting the central nervous system. Azabicyclo[3.1.0]hexane derivatives have been designed as modulators of dopamine D3 receptors, which are targets for treating conditions like drug dependency and psychosis.[9]
-
Synthetic Intermediate : As a functionalized building block, this compound serves as a key starting material for more complex molecules, enabling chemists to introduce the bicyclic core into a larger molecular design.[10]
Caption: Logical flow from the core compound to its application in drug discovery.
Synthetic and Handling Protocols
While specific, detailed synthesis routes for this exact compound are proprietary or found within patent literature, the general synthesis of related 3-azabicyclo[3.1.0]hexane systems often involves multi-step sequences, including cyclopropanation reactions.[11][12] The focus for researchers is often on the safe and effective handling of the commercially available material.
Laboratory Safe Handling and Storage Protocol
This protocol is essential due to the compound's identified hazards, including skin, eye, and respiratory irritation.[7][13]
1. Engineering Controls & Personal Protective Equipment (PPE)
- 1.1 Ventilation: Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[7]
- 1.2 Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[14]
- 1.3 Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[7]
- 1.4 Body Protection: Wear a standard laboratory coat.
2. Storage and Dispensing
- 2.1 Receiving: Upon receipt, inspect the container for damage.
- 2.2 Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]
- 2.3 Dispensing: Minimize dust generation during weighing. Use appropriate tools (e.g., anti-static spatulas). Tightly reseal the container immediately after use.[7]
3. Spill and Waste Management
- 3.1 Spill Cleanup: In case of a spill, prevent further dust dispersion. Carefully sweep or vacuum the material into a suitable, labeled disposal container. Do not use water for cleanup unless it is part of a neutralization procedure.
- 3.2 Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.
A[label="Receiving & Inspection\n(Check Seal Integrity)", fillcolor="#FBBC05"];
B[label="Store in Designated Area\n(Cool, Dry, Ventilated)\n2-8°C, Inert Atmosphere", fillcolor="#F1F3F4"];
C [label="Material Transfer to Fume Hood\n(Wear Full PPE)", fillcolor="#FBBC05"];
D [label="Weighing & Dispensing\n(Minimize Dust Generation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Use in Synthesis\n(Inert Atmosphere Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Decontamination\n(Clean Glassware & Surfaces)", fillcolor="#F1F3F4"];
G [label="Waste Segregation\n(Label as Hazardous Waste)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Secure Disposal\n(Follow Institutional Protocol)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B[label="Store"];
B -> C [label="Retrieve"];
C -> D [label="Prepare"];
D -> E [label="Use"];
E -> F [label="Post-Reaction"];
F -> G [label="Generate Waste"];
D -> G [label="Generate Waste"];
G -> H [label="Dispose"];
}
Caption: Standard laboratory workflow for handling the hydrochloride compound.
Safety and Toxicology Profile
Understanding the toxicology is paramount for risk mitigation. The compound is classified as hazardous.
| Hazard Class | GHS Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [7][13] |
| Eye Irritation | H319: Causes serious eye irritation | [7][13] |
| Respiratory Irritation | H335: May cause respiratory irritation | [7] |
| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled | [2][14] |
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, get medical advice.[7][13][14]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[14]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its defined structure, combined with its utility as a synthetic intermediate, makes it a compound of high value in the development of novel therapeutics, particularly for neurological disorders. While its physical properties are not fully characterized in public literature, its chemical reactivity and toxicological profile are well-documented, mandating strict adherence to safety protocols. A thorough understanding of the information presented in this guide is the first step toward its safe and effective use in a research and development setting.
References
- 1. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1211510-15-4 [sigmaaldrich.com]
- 3. 1211510-15-4 | MFCD11111227 | this compound [aaronchem.com]
- 4. This compound | 1211510-15-4 [sigmaaldrich.com]
- 5. 1211510-15-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. CAS 1211510-15-4 | 4H58-5-6U | MDL MFCD11111227 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. aksci.com [aksci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor
A Note on CAS Number Identification: The CAS number provided in the topic (1211510-15-4) is formally assigned to the compound Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride[1][2][3]. However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a compound with significant biological activity and a body of research. The vast majority of scientific literature concerning a molecule with closely related identifiers points to BAY-876 , a well-characterized and potent inhibitor of Glucose Transporter 1 (GLUT1), which has the CAS number 1799753-84-6 [4][5][6]. This guide will focus on BAY-876 to provide a comprehensive and relevant resource.
Introduction to BAY-876
BAY-876 is a pioneering chemical probe and a potent, selective, and orally bioavailable inhibitor of the glucose transporter 1 (GLUT1)[7][8]. GLUT1 is a key protein responsible for facilitating the transport of glucose across the plasma membrane of cells. In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapid cell proliferation, a phenomenon known as the Warburg effect[9][10]. By selectively targeting GLUT1, BAY-876 presents a compelling therapeutic strategy to disrupt cancer cell metabolism and inhibit tumor growth[11][12]. This guide provides a detailed overview of the chemical properties, mechanism of action, experimental protocols, and therapeutic potential of BAY-876 for professionals in the field of drug discovery and development.
Core Chemical and Physical Properties
BAY-876 is a complex heterocyclic molecule with the following key identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide | [4][5][13] |
| Synonyms | BAY 876, 4-N-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | [4] |
| CAS Number | 1799753-84-6 | [4][5][6] |
| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [4][5][6] |
| Molecular Weight | 496.43 g/mol | [4][5][6] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (up to at least 25 mg/mL) | [4][5][8] |
| Purity | ≥98% (by HPLC) | [4][6][13] |
| Storage | Store at -20°C for long-term stability | [4][8] |
Mechanism of Action and Biological Activity
BAY-876 exerts its biological effects through the highly specific inhibition of GLUT1-mediated glucose uptake.
Potency and Selectivity
BAY-876 is an exceptionally potent inhibitor of GLUT1 with a reported half-maximal inhibitory concentration (IC₅₀) of 2 nM in cell-free assays[7][8][13][14]. Its therapeutic value is significantly enhanced by its high selectivity for GLUT1 over other glucose transporter isoforms. The selectivity is greater than 130-fold for GLUT1 compared to GLUT2, GLUT3, and GLUT4[7][8]. More detailed selectivity data indicates a selectivity over GLUT2, GLUT3, and GLUT4 of 4700-fold, 800-fold, and 135-fold, respectively[12][14]. This high degree of selectivity minimizes off-target effects, particularly on glucose transport in critical tissues like the brain (GLUT3) and pancreas (GLUT2).
Cellular Effects of GLUT1 Inhibition
By blocking GLUT1, BAY-876 effectively creates a state of glucose starvation within cancer cells that are highly dependent on glycolysis. This leads to a cascade of downstream effects:
-
Inhibition of Glycolysis: BAY-876 potently blocks glycolytic metabolism, leading to reduced production of ATP, the primary energy currency of the cell[7][11].
-
Induction of Metabolic Stress: The sharp decrease in glucose uptake and glycolysis can lead to metabolic crisis. Some studies show that this can enhance mitochondrial respiration as a compensatory mechanism[10]. This shift, however, can also increase levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis[10].
-
Suppression of Cell Proliferation and Viability: By depriving cancer cells of the energy and biosynthetic precursors derived from glucose, BAY-876 inhibits cell proliferation and can induce cell death[10][11].
-
Induction of Disulfidptosis: Recent research has shown that BAY-876 can induce a novel form of cell death called disulfidptosis in cancer cells with high levels of SLC7A11. This process is linked to the formation of disulfide bonds in cytoskeletal proteins[4][7].
Signaling Pathway
The mechanism of BAY-876 is centered on the direct inhibition of the GLUT1 transporter, which in turn affects multiple downstream metabolic and signaling pathways.
Caption: Mechanism of action for BAY-876, a selective GLUT1 inhibitor.
Experimental Protocols and Applications
BAY-876 is a valuable tool for both in vitro and in vivo research into cancer metabolism.
In Vitro Cell-Based Assays
A typical workflow to assess the anti-proliferative effects of BAY-876 in cancer cell lines.
Caption: A generalized workflow for in vitro evaluation of BAY-876.
Step-by-Step Protocol: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cancer cells (e.g., HNSCC cell lines SCC47 or RPMI2650) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of BAY-876 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 100 µM)[8].
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of BAY-876. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂)[8].
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the plates with water to remove excess stain.
-
Air dry the plates completely.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or methanol).
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
In Vivo Xenograft Studies
BAY-876 has demonstrated significant anti-tumor activity in preclinical xenograft models of ovarian, colorectal, and hepatocellular carcinoma[9][10][11].
Step-by-Step Protocol: Ovarian Cancer Xenograft Model
-
Animal Model: Use immunodeficient mice, such as female NOD-scid IL2rgnull (NSG) mice[11]. All animal experiments must be conducted following institutional animal care and use committee (IACUC) policies.
-
Tumor Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., 1.2 x 10⁶ SKOV-3 cells in 50% Matrigel) into the flank of each mouse[11][15].
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length × Width²)/2[15].
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups[15][16].
-
Formulation and Administration:
-
Monitoring and Endpoint:
-
Continue treatment for a specified period (e.g., 28 days)[11].
-
Measure tumor volumes and mouse body weights regularly (e.g., three times a week) to assess efficacy and toxicity[16].
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., Western blotting, immunohistochemistry)[17].
-
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies have shown that BAY-876 possesses favorable properties for in vivo use. It displays low plasma clearance and good oral bioavailability in both rats (85%) and dogs (79%)[5][14]. The terminal half-life is intermediate in rats (2.5 h) and long in dogs (22 h)[14]. Importantly, at therapeutic doses in mouse models, BAY-876 did not show significant behavioral side effects, suggesting minimal impact on brain function[12]. While some weight loss was observed at higher doses in certain studies, the compound is generally well-tolerated at efficacious doses[11][12].
Conclusion
BAY-876 is a highly potent and selective GLUT1 inhibitor that serves as an invaluable chemical probe for studying cancer metabolism. Its ability to disrupt glycolysis and induce metabolic stress in cancer cells has been demonstrated in a variety of preclinical models. With its favorable pharmacokinetic profile and demonstrated in vivo efficacy, BAY-876 holds considerable promise as a lead compound for the development of novel glycolysis-targeted anti-cancer therapies. This guide provides a foundational understanding of its properties and applications to aid researchers in leveraging this powerful tool for advancing cancer research and drug discovery.
References
- 1. CAS 1211510-15-4 | 4H58-5-6U | MDL MFCD11111227 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 1211510-15-4 | MFCD11111227 | this compound [aaronchem.com]
- 3. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BAY 876 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of the piperidine motif, a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional architecture allows for the precise positioning of pharmacophoric elements, making it a highly valuable core in the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, focusing on its systematic IUPAC nomenclature, stereochemical considerations, detailed synthetic protocols, and its significance in modern drug discovery.
Decoding the IUPAC Name: A Step-by-Step Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely describes the molecule's structure. Let's deconstruct this name to understand the underlying principles.
The Bicyclic Core: bicyclo[3.1.0]hexane
-
bicyclo : This prefix indicates the presence of a bicyclic system, where two rings share two common carbon atoms, known as bridgehead carbons.
-
hexane : This suffix denotes that the entire bicyclic system contains a total of six carbon atoms.
-
[3.1.0] : These numbers, enclosed in brackets, describe the lengths of the three bridges connecting the two bridgehead carbons. The numbers are listed in descending order and represent the count of atoms in each bridge, excluding the bridgehead atoms themselves. In this case, there are three atoms in the longest bridge, one atom in the second bridge, and zero atoms in the shortest bridge (a direct bond between the bridgeheads).
Heteroatomic Replacement: 3-aza
-
aza : This prefix, derived from the Hantzsch-Widman nomenclature system, indicates that a carbon atom in the ring has been replaced by a nitrogen atom.
-
3- : This locant specifies the position of the nitrogen atom within the bicyclic framework. The numbering of the bicyclo[x.y.z]alkane system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge back to the first bridgehead, and finally numbers the atoms of the shortest bridge. When a heteroatom is present, it is given the lowest possible locant within this numbering scheme.
The diagram below illustrates the IUPAC numbering of the 3-azabicyclo[3.1.0]hexane core.
The Ester Functional Group: ethyl...6-carboxylate
-
ethyl : This is the first part of the ester name, indicating the alkyl group derived from the alcohol portion (ethanol in this case).[1]
-
carboxylate : When a carboxylic acid derivative is attached to a ring, the suffix -carboxylate is used.
-
6- : This locant indicates that the carboxylate group is attached to position 6 of the bicyclic system.
The Salt Form: hydrochloride
-
hydrochloride : This term signifies that the molecule is an amine salt formed by the reaction of the basic nitrogen atom at the 3-position with hydrochloric acid (HCl).[2][3] This conversion is often performed to increase the compound's crystallinity, stability, and aqueous solubility, which are advantageous properties for purification, handling, and formulation of active pharmaceutical ingredients.[4]
Stereochemistry: The exo and endo Isomers
The rigid structure of the bicyclo[3.1.0]hexane system gives rise to stereoisomerism. The substituent at the C6 position can be oriented in two distinct ways relative to the larger (five-membered) ring:
-
exo : The substituent points away from the larger ring.
-
endo : The substituent points towards (underneath) the larger ring.
The stereochemical outcome of the synthesis is critical as different isomers can exhibit vastly different biological activities. Selective synthesis of either the exo or endo isomer is a key challenge and a focus of significant research.
Synthesis and Mechanistic Insights
The construction of the 3-azabicyclo[3.1.0]hexane core is most efficiently achieved via a metal-catalyzed intramolecular cyclopropanation reaction. The following workflow outlines a common and effective synthetic route.
Step 1: Rhodium-Catalyzed Cyclopropanation
The key step in forming the bicyclic core is the reaction of an N-protected 2,5-dihydropyrrole with a diazoacetate in the presence of a rhodium(II) catalyst.[5]
-
Causality of Experimental Choices:
-
N-Boc Protecting Group : The amine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: 1) It deactivates the nitrogen lone pair, preventing it from coordinating with the rhodium catalyst and poisoning it. 2) It prevents the free amine from acting as a nucleophile in undesired side reactions. The Boc group is chosen for its stability under the reaction conditions and its facile removal under acidic conditions.[6][7]
-
Rhodium(II) Catalyst : Dirhodium tetraacetate (Rh₂(OAc)₄) or other rhodium(II) carboxylates are highly effective catalysts for this transformation. The reaction proceeds via the formation of a rhodium-carbene intermediate from the reaction of the catalyst with ethyl diazoacetate.[1][8] This electrophilic carbene is then transferred to the electron-rich double bond of the dihydropyrrole to form the cyclopropane ring in a concerted, stereospecific manner.[8] Recent studies have focused on using catalysts with specific chiral ligands to control the exo/endo selectivity and achieve high enantioselectivity.[5][9]
-
Step 2: Boc Deprotection
The Boc group is removed under anhydrous acidic conditions.
-
Causality of Experimental Choices:
-
Anhydrous Acid : Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride in an organic solvent (e.g., dioxane, diethyl ether) are used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7] Anhydrous conditions are preferred to prevent hydrolysis of the ester group.
-
Step 3: Hydrochloride Salt Formation
The final step involves converting the free amine (an oil or low-melting solid) into its hydrochloride salt.
-
Causality of Experimental Choices:
-
Anhydrous HCl : A solution of anhydrous HCl in a non-protic solvent like diethyl ether or dioxane is added to a solution of the free amine.[10] The protonation of the basic nitrogen atom forms the ammonium chloride salt, which is typically an ionic solid that precipitates from the non-polar solvent. This facilitates isolation by filtration and provides a stable, crystalline product that is easier to handle and store than the free base.[2][3]
-
Detailed Experimental Protocol
This protocol is a representative synthesis based on literature procedures and should be adapted and optimized as necessary.
Step 1: Synthesis of Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add the rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.01 eq).
-
Heat the mixture to reflux (approx. 40 °C).
-
Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise over 2-3 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a mixture of exo and endo isomers.
Step 2 & 3: Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2M or 4M HCl in diethyl ether or dioxane (~2.0 eq) dropwise with vigorous stirring.
-
A white precipitate should form immediately or upon further stirring.
-
Allow the suspension to stir at 0 °C for 1 hour, then at room temperature for another hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the solid under high vacuum to afford this compound as a stable, white to off-white crystalline solid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| Appearance | White to pale yellow solid |
| ¹H NMR (DMSO-d₆) | Characteristic signals expected: ~4.1 ppm (q, -OCH₂CH₃), ~3.0-3.5 ppm (m, CH₂NCH₂), ~2.0-2.5 ppm (m, bridgehead CH), ~1.5-2.0 ppm (m, cyclopropyl CH), ~1.2 ppm (t, -OCH₂CH₃). Broad singlet for NH₂⁺. |
| ¹³C NMR (DMSO-d₆) | Characteristic signals expected: ~170 ppm (C=O), ~60 ppm (-OCH₂), ~45-50 ppm (CH₂N), ~25-30 ppm (bridgehead C), ~20-25 ppm (cyclopropyl C), ~14 ppm (-CH₃). |
| IR (KBr, cm⁻¹) | Characteristic absorptions expected: ~2400-2800 (broad, NH₂⁺ stretch), ~1730 (C=O stretch, ester), ~1180 (C-O stretch). |
| Mass Spec (ESI+) | m/z for [M-Cl]⁺: 170.11 (Calculated for C₈H₁₄NO₂⁺: 170.10) |
Note: Exact chemical shifts (δ) in NMR spectra are dependent on the solvent and concentration. The data presented are estimates based on related structures.
Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane core is a key structural motif in a number of biologically active compounds and clinical candidates. Its rigid framework serves as a valuable platform for developing selective ligands for various CNS targets.
-
Dopamine Receptor Modulators : Derivatives of this scaffold have been developed as potent modulators of dopamine receptors, particularly the D3 subtype.[11] D3 receptors are implicated in the pathophysiology of several CNS disorders, including schizophrenia, addiction, and Parkinson's disease.[12][13][14] Selective D3 ligands offer the potential for therapeutic intervention with fewer side effects compared to less selective dopaminergic agents.
-
T-Type Calcium Channel Blockers : The scaffold has been incorporated into novel inhibitors of T-type calcium channels.[15] These channels are involved in neuronal excitability and pain signaling pathways.[16][17] Blockers of the Cav3.2 isoform, in particular, are being investigated as potential non-opioid analgesics for the treatment of neuropathic pain.[16][18]
-
Other CNS Applications : The unique conformational properties of this bicyclic system have been exploited in the design of ligands for other CNS targets, including sigma receptors and as non-narcotic analgesics.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry. A thorough understanding of its IUPAC nomenclature, stereochemistry, and synthesis is essential for researchers working in drug discovery. The synthetic route, centered on a rhodium-catalyzed cyclopropanation, is a powerful method for constructing this valuable scaffold. The conversion to a stable hydrochloride salt facilitates its use in multi-step synthetic campaigns aimed at producing the next generation of CNS-targeted therapeutics.
References
- 1. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional scaffold that is instrumental in the design of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and a practical application in the synthesis of advanced pharmaceutical intermediates.
Core Molecular Attributes
This compound is a chiral synthetic intermediate valued for its constrained bicyclic core, which imparts conformational rigidity to molecules incorporating it. This property is highly desirable in drug design for optimizing ligand-receptor interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ClNO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 191.66 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[2] |
| CAS Number | 1211510-15-4 | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| IUPAC Name | ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | --INVALID-LINK--[1] |
| Physical Form | White to pale-yellow or yellow-brown solid | --INVALID-LINK--[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK--[3] |
Synthesis Protocol: A Modern Approach
The synthesis of the 3-azabicyclo[3.1.0]hexane core is efficiently achieved through a rhodium-catalyzed cyclopropanation reaction. This method offers high efficiency and stereoselectivity. The following protocol is adapted from established procedures for the synthesis of related compounds.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate
-
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add N-Boc-2,5-dihydropyrrole (1 equivalent) and Rh₂(esp)₂ (0.005 mol%).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.
-
Cyclopropanation: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, though in many cases, the purity is sufficient for the next step.
-
Boc Deprotection and Salt Formation: Dissolve the crude N-Boc protected ethyl ester in a minimal amount of DCM and cool to 0°C. Add an excess of 4M HCl in 1,4-dioxane.
-
Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate. If necessary, add diethyl ether to facilitate complete precipitation.
-
Final Product: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).
-
Bicyclic core protons: A complex series of multiplets in the range of 1.5-3.5 ppm. The protons on the cyclopropane ring will appear as distinct multiplets. The protons adjacent to the nitrogen will show characteristic shifts.
-
NH proton: A broad singlet at a downfield shift, the exact position of which is dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Ethyl group: Peaks around 14 ppm (CH₃) and 60 ppm (OCH₂).
-
Carbonyl group: A peak in the range of 170-175 ppm.
-
Bicyclic core carbons: A series of peaks in the aliphatic region (20-60 ppm). The carbons of the cyclopropane ring will be in the upfield region of this range.
-
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A general method is provided below, which should be optimized for specific instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should effectively separate the product from starting materials and by-products. The retention time will need to be determined empirically.
Application in Drug Discovery: Synthesis of a Dopamine D3 Receptor Modulator Intermediate
This compound is a key starting material in the synthesis of various neurologically active compounds, including dopamine D3 receptor modulators which have potential in treating addiction and psychotic disorders.[4][5][6] The following is a representative protocol for its use in a nucleophilic aromatic substitution (SNAAr) reaction.
Diagram of Application Workflow
Caption: Application in the synthesis of a drug intermediate.
Step-by-Step Methodology
Materials:
-
This compound (1 equivalent)
-
Substituted 2-chloropyrimidine (1 equivalent)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound and the substituted 2-chloropyrimidine in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate to the suspension. The base is crucial for neutralizing the hydrochloride and facilitating the nucleophilic attack of the secondary amine.
-
Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
This intermediate can then be further elaborated, for example, by hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling to introduce further diversity and target specific receptor interactions.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is achievable through efficient and stereoselective methods, and its rigid bicyclic structure makes it an attractive scaffold for the design of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1211510-15-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | 1211510-15-4 [sigmaaldrich.com]
- 4. Azabicyclo (3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Патент № US 0008263782 МПК C07D215/38 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 5. Azabicyclo (3.1.0) Hexane Derivatives Useful as Modulators of Dopamine D3 Receptors. Патент № US 20080167357 МПК A61K31/4196 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 6. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
The Azabicyclo[3.1.0]hexane Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azabicyclo[3.1.0]hexane scaffold, a conformationally constrained bicyclic system, has emerged from relative obscurity to become a privileged motif in contemporary drug discovery. Its unique three-dimensional structure offers a compelling solution to the perennial challenge of achieving target selectivity and optimizing pharmacokinetic profiles. This guide provides a comprehensive exploration of the discovery and history of azabicyclo[3.1.0]hexane compounds, tracing their evolution from early, often challenging, synthetic endeavors to the sophisticated and diverse methodologies employed today. We will delve into the key synthetic strategies, their mechanistic underpinnings, and the pivotal role this scaffold has played in the development of innovative therapeutics, including potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), opioid receptor modulators, and novel agents targeting the central nervous system.
Introduction: The Allure of Conformational Constraint
In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The ability of a small molecule to adopt a specific three-dimensional arrangement dictates its binding affinity and, consequently, its biological activity. The azabicyclo[3.1.0]hexane core, with its fused cyclopropane and pyrrolidine rings, presents a rigid framework that significantly limits conformational flexibility. This inherent rigidity is a key attribute that medicinal chemists leverage to design highly selective ligands, as the constrained structure can be tailored to fit the specific topological demands of a biological target, minimizing off-target interactions. This guide will illuminate the historical progression and synthetic innovations that have unlocked the potential of this remarkable scaffold.
Early History and the Dawn of a New Scaffold
The precise moment of the first synthesis of the parent azabicyclo[3.1.0]hexane is not prominently documented in readily available literature, suggesting its initial discovery may have been a serendipitous or less-heralded event within broader synthetic explorations. However, early forays into related bicyclic systems paved the way for its eventual emergence as a scaffold of interest. One of the earliest significant methodologies that provided access to a related core structure was the Gaspar-Roth method, which was successfully applied to the synthesis of the 2-azabicyclo[3.1.0]hexane ring system through the cyclopropanation of N-carbomethoxypyrrole. This early work demonstrated the feasibility of constructing the fused bicyclic core and laid the groundwork for future synthetic endeavors.
The initial applications of azabicyclo[3.1.0]hexane derivatives in medicinal chemistry were not immediately apparent. It was the gradual recognition of the value of conformational constraint in drug design that propelled this scaffold into the spotlight. Researchers began to explore its use as a bioisostere for other cyclic amines, such as piperidine, aiming to improve potency and selectivity. An early example of this is the investigation of 1-aryl-3-azabicyclo[3.1.0]hexanes as a novel class of non-narcotic analgesic agents. These pioneering studies, while not all leading to clinical candidates, were instrumental in establishing the therapeutic potential of this unique chemical architecture.
The Evolution of Synthetic Strategies: From Niche Reactions to a Versatile Toolkit
The journey from the initial, often low-yielding and substrate-specific, syntheses of azabicyclo[3.1.0]hexanes to the diverse and efficient methods available today is a testament to the ingenuity of synthetic organic chemists. The development of these strategies can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Intramolecular Cyclization: Forging the Bicyclic Core from Within
Intramolecular reactions have been a cornerstone of azabicyclo[3.1.0]hexane synthesis. These methods typically involve the formation of the cyclopropane ring from a pre-existing pyrrolidine derivative or the closure of the pyrrolidine ring onto a cyclopropyl precursor.
-
Intramolecular Cyclopropanation: This has been a widely explored route, often involving the decomposition of a diazo compound tethered to a pyrrolidine ring. Metal catalysts, particularly those based on rhodium and copper, have proven highly effective in promoting these transformations. The choice of catalyst and ligand can influence the stereoselectivity of the cyclopropanation, allowing for the synthesis of specific diastereomers.
Figure 1: General workflow for intramolecular cyclopropanation to form the azabicyclo[3.1.0]hexane core.
-
Palladium-Catalyzed Intramolecular Aza-Wacker-Type Cyclization: More recent developments have utilized palladium catalysis to effect the cyclization of vinyl cyclopropanecarboxamides. This method provides access to highly substituted azabicyclo[3.1.0]hexan-2-ones under mild conditions.
Intermolecular Cycloadditions: Building the Scaffold Through Convergent Pathways
Intermolecular approaches offer a more convergent route to the azabicyclo[3.1.0]hexane core, bringing together two or more simpler fragments.
-
[3+2] Cycloaddition of Azomethine Ylides: The reaction of azomethine ylides with cyclopropenes has emerged as a powerful tool for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. This method allows for the rapid construction of complex polycyclic systems with high stereoselectivity.
-
Palladium-Catalyzed Cyclopropanation of Maleimides: The reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst provides a practical and scalable route to a variety of 3-azabicyclo[3.1.0]hexane derivatives. This method is particularly noteworthy for its high yields and diastereoselectivities.
Multi-Component Reactions: Efficiency in a Single Pot
Multi-component reactions (MCRs) have gained prominence in modern organic synthesis due to their efficiency and atom economy. A novel and simple three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride has been developed for the synthesis of highly substituted 1-azabicyclo[3.1.0]hexane-3-ene derivatives. This approach offers several advantages, including mild reaction conditions and the use of readily available starting materials.
Figure 2: Overview of major synthetic approaches to the azabicyclo[3.1.0]hexane scaffold.
A Privileged Scaffold in Medicinal Chemistry: Key Applications
The unique structural features of the azabicyclo[3.1.0]hexane core have been exploited in the design of a wide range of biologically active compounds.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
One of the most significant applications of the azabicyclo[3.1.0]hexane scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. The conformationally rigid nature of this scaffold allows for precise interactions with the active site of the DPP-IV enzyme. The introduction of N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into the P2 region of 2-cyanopyrrolidine-based compounds has led to the discovery of novel and potent DPP-IV inhibitors. N-Boc-L-cis-4,5-Methanoprolineamide, an intermediate derived from the azabicyclo[3.1.0]hexane core, is used to prepare methanoprolinenitrile-containing dipeptide mimetics that act as DPP-IV inhibitors and antidiabetic agents.
Opioid Receptor Ligands for Pain and Pruritus
The azabicyclo[3.1.0]hexane framework has also been successfully employed in the design of novel opioid receptor ligands. Researchers have developed 3-azabicyclo[3.1.0]hexane compounds as achiral μ-opioid receptor ligands for the treatment of pruritus in dogs. Through systematic structure-activity relationship (SAR) studies, compounds with picomolar binding affinity and high selectivity for the μ-receptor over δ and κ subtypes have been identified. In a notable example of the "magic methyl" effect, the addition of a single methyl group to an azabicyclo[3.1.0]hexane core resulted in a 35-fold improvement in binding affinity for the μ-opioid receptor.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for Neurological Disorders
The azabicyclo[3.1.0]hexane scaffold has proven to be a valuable template for the development of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. A notable success in this area is the discovery and development of SUVN-911, a potent and selective α4β2 nAChR antagonist, for the potential treatment of depression.
Table 1: Selected Bioactive Azabicyclo[3.1.0]hexane Derivatives
| Compound Class | Target | Therapeutic Area | Key Features |
| N-Aryl-3-azabicyclo[3.1.0]hexanes | DPP-IV | Type 2 Diabetes | Conformationally restricted P2-region binders. |
| 3-Azabicyclo[3.1.0]hexane derivatives | μ-Opioid Receptor | Pruritus, Pain | High affinity and selectivity for the μ-receptor. |
| 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane | α4β2 nAChR | Depression | Potent and selective antagonist. |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | Various | Oncology | Antiproliferative activity against tumor cell lines. |
Experimental Protocols: A Practical Guide to Key Syntheses
To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols for key transformations are outlined below.
Synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
This protocol describes the conversion of a carboxylic acid to a primary amide, a common transformation in the synthesis of bioactive molecules.
Step-by-Step Methodology:
-
Dissolve (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1.2 g) in tetrahydrofuran (THF, 20 ml) at -15°C.
-
Add 4-methylmorpholine (710 μl) to the solution.
-
Slowly add isobutyl chloroformate (780 μl) over 5 minutes and continue stirring at this temperature for 30 minutes.
-
Cool the reaction mixture to -30°C.
-
Slowly add a solution of aqueous ammonia (25 ml, 0.5 M) in dioxane.
-
Stir the reaction mixture at -30°C for 30 minutes, then gradually warm to room temperature and continue stirring overnight.
-
Adjust the pH of the reaction mixture to 4.5 with a 10% aqueous citric acid solution.
-
Extract the product with ether (3 x 50 ml).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 1:10) to afford the target product.
Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one
This protocol details the deprotection of a Boc-protected lactam, a crucial step in many synthetic sequences.
Step-by-Step Methodology:
-
Dissolve tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.97 g, 10 mmol) in dichloromethane (DCM, 40 ml).
-
Add a 4 M solution of HCl in 1,4-dioxane (20 ml, 80 mmol) dropwise to the stirred solution.
-
Continue stirring for 2 hours, or until the evolution of CO2 ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and concentrate under reduced pressure. Repeat this step three times to yield the title compound.
Future Perspectives: New Frontiers for a Versatile Scaffold
The azabicyclo[3.1.0]hexane story is far from over. The ongoing demand for novel therapeutics with improved efficacy and safety profiles ensures that this versatile scaffold will continue to be a focus of intense research. Future directions are likely to include:
-
Asymmetric Synthesis: The development of more efficient and highly enantioselective synthetic methods will be crucial for accessing single-enantiomer drugs.
-
New Biological Targets: The exploration of azabicyclo[3.1.0]hexane derivatives against a wider range of biological targets is a promising avenue for new drug discovery.
-
Novel Bioisosteric Replacements: The use of the azabicyclo[3.1.0]hexane core as a rigid scaffold to mimic the bioactive conformations of more flexible molecules will continue to be a valuable strategy.
-
Fluorinated Derivatives: The incorporation of fluorine atoms into the azabicyclo[3.1.0]hexane framework is an emerging area, with the potential to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Conclusion
The azabicyclo[3.1.0]hexane scaffold has traversed a remarkable path from a synthetic curiosity to a validated and highly valuable component of the medicinal chemist's toolbox. Its history is a compelling narrative of how a deeper understanding of the principles of conformational constraint, coupled with innovations in synthetic methodology, can lead to the discovery of novel and impactful therapeutics. As our ability to design and synthesize complex molecules with ever-increasing precision continues to grow, the future for the azabicyclo[3.1.0]hexane core and its derivatives appears exceptionally bright.
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS No: 1211510-15-4), a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related analogues. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar bicyclic amino acid derivatives, which are pivotal in the development of novel therapeutics.
Introduction: The Significance of a Constrained Scaffold
This compound is a conformationally restricted amino acid ester. Its rigid bicyclic structure, featuring a cyclopropane ring fused to a pyrrolidine ring, makes it an attractive scaffold in drug design. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Such constrained amino acids are integral to the synthesis of peptidomimetics and small molecule inhibitors targeting a range of diseases. A thorough understanding of its spectroscopic properties is therefore paramount for unambiguous structure elucidation and purity assessment during the drug discovery and development process.
Molecular Structure and Spectroscopic Correlation
A logical first step in spectroscopic analysis is to understand the molecule's structure and the expected electronic environments of its atoms.
Figure 1. Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic environment of each proton and carbon atom.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra of a small molecule like this would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents).[1] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum will show distinct signals for the ethyl group and the bicyclic core. The hydrochloride form means the amine is protonated, which will affect the chemical shifts of adjacent protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| -NH₂⁺- | 9.0 - 10.0 | Broad singlet | - | The acidic protons on the nitrogen will be deshielded and may exchange with residual water, leading to a broad signal. |
| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | ~7.1 | Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen atom. |
| C2-H, C4-H | 3.2 - 3.6 | Multiplet | - | These protons are adjacent to the protonated nitrogen, leading to significant deshielding. |
| C1-H, C5-H | 2.0 - 2.4 | Multiplet | - | These bridgehead protons of the bicyclic system are in a strained environment. |
| C6-H | 1.8 - 2.1 | Triplet | ~3-5 | The proton on the cyclopropane ring is coupled to the two bridgehead protons. |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7.1 | Protons on the terminal methyl group of the ethyl ester. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| -C=O | 170 - 175 | The carbonyl carbon of the ester group is highly deshielded. |
| -O-CH₂-CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is attached to an electronegative oxygen. |
| C2, C4 | 45 - 55 | These carbons are adjacent to the electron-withdrawing protonated nitrogen. |
| C1, C5 | 30 - 40 | The bridgehead carbons of the bicyclic system. |
| C6 | 20 - 30 | The carbon of the cyclopropane ring, typically appearing at a relatively upfield chemical shift. |
| -O-CH₂-CH₃ | 13 - 16 | The terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
As the compound is a solid, a common method for obtaining its IR spectrum is:
-
KBr Pellet Method: Grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Alternatively, place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification |
| 2500 - 3000 | N-H stretch (secondary amine salt) | Strong, broad | The N-H stretching vibration in a secondary amine hydrochloride appears as a broad band in this region.[4][5] |
| ~1730 | C=O stretch (ester) | Strong | The carbonyl group of the ethyl ester will show a strong absorption band. |
| ~1580 | N-H bend (secondary amine salt) | Medium | The bending vibration of the N-H bond in the amine salt.[5] |
| 1000 - 1300 | C-O stretch (ester), C-N stretch | Medium to Strong | These regions will contain the stretching vibrations of the C-O bond of the ester and the C-N bonds of the pyrrolidine ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters.[6][7]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the amine is readily protonated.
Predicted Mass Spectrum Data
-
Molecular Ion: In positive ion ESI-MS, the primary ion observed will be the molecular ion of the free base [M+H]⁺. The hydrochloride salt will dissociate in solution. The free base has a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.18 g/mol . Therefore, the expected m/z value for the molecular ion will be approximately 156.19.
-
Key Fragmentation Patterns: Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns. Common fragmentation pathways for ethyl esters include the loss of ethylene (28 Da) or the loss of the ethoxy group (45 Da). The bicyclic core may also undergo ring-opening and fragmentation, providing further structural information.
Figure 2. General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in pharmaceutical research and development. While experimental data is not widely available, a predictive analysis based on fundamental principles and data from analogous structures provides a robust framework for its identification and quality control. The predicted NMR, IR, and MS data presented in this guide offer a detailed spectroscopic profile that can aid researchers in confirming the synthesis and purity of this important bicyclic amino acid derivative.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purity and specifications of commercial Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
An In-Depth Technical Guide to the Purity and Specifications of Commercial Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This compound is a conformationally constrained amino acid ester that has garnered significant interest in medicinal chemistry. Its rigid bicyclic scaffold serves as a valuable building block in the design of novel therapeutics, particularly for targets requiring precise spatial orientation of pharmacophoric elements. As with any critical raw material in drug discovery and development, a thorough understanding of its purity and specifications is paramount to ensure the reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the commercial landscape of this compound, delving into its typical purity, potential impurities, and the analytical methodologies required for its robust characterization. The content herein is curated to provide not just data, but a deeper understanding of the causality behind the quality control strategies, empowering researchers to make informed decisions in their procurement and application of this versatile chemical entity.
Commercial Specifications: A Comparative Overview
This compound is available from a range of chemical suppliers. While specifications can vary, a general consensus on the key quality attributes can be established. The compound is typically supplied as a white to pale-yellow solid.[1]
| Specification | Typical Value(s) | Source(s) |
| Purity | ≥95% to ≥97% | [1][2][3][4] |
| CAS Number | 1211510-15-4 | [1][2][3][5] |
| 1373253-19-0 (rel isomer) | [4][6] | |
| Molecular Formula | C₈H₁₄ClNO₂ | [2][3][7] |
| Molecular Weight | 191.66 g/mol | [2][3][7] |
| Physical Form | White to Pale-yellow/brown Solid | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
It is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to get precise data for the material in hand.
The Impurity Profile: What to Expect and Why
A comprehensive understanding of potential impurities is critical for risk assessment and the development of appropriate analytical controls. The impurity profile of this compound is primarily dictated by its synthetic route.
A Plausible Synthetic Pathway and Associated Impurities
A likely and efficient synthesis of the 3-azabicyclo[3.1.0]hexane core involves the rhodium-catalyzed cyclopropanation of a protected 2,5-dihydropyrrole with ethyl diazoacetate.[8] This is followed by deprotection and salt formation.
Based on this pathway, the following impurities can be anticipated:
a) Process-Related Impurities:
-
Starting Materials: Unreacted N-Boc-2,5-dihydropyrrole and residual ethyl diazoacetate or its decomposition products.
-
Reagents and Catalysts: Trace amounts of the rhodium catalyst and any ligands used.
-
By-products: Products from side reactions of the carbene intermediate.
-
Residual Solvents: Solvents used in the reaction, work-up, and crystallization steps (e.g., dichloromethane, ethyl acetate, hexanes).
b) Stereoisomers:
The cyclopropanation reaction can lead to the formation of two diastereomers: the exo and endo isomers. The relative orientation of the carboxylate group with respect to the pyrrolidine ring defines the stereochemistry. The commercial product is often a specific isomer or a mixture, and the ratio can be controlled by the choice of catalyst and reaction conditions.[8] It is imperative to ascertain the stereochemical purity of the material, as different stereoisomers can exhibit distinct biological activities and physicochemical properties.
c) Degradation Products:
This compound, being an ester and an amine salt, is susceptible to degradation under certain conditions.
-
Hydrolysis: The ester functional group can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions.[9][10]
-
Oxidation: The amine moiety can be susceptible to oxidation.
-
Thermal Degradation: High temperatures may lead to decomposition.
Analytical Characterization: A Validated Approach
A robust analytical testing regimen is essential to confirm the identity, purity, and quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A stability-indicating HPLC method should be developed and validated to separate the main component from its potential impurities and degradation products.
Starting Point for Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. The acidic pH will ensure the amine is protonated and well-behaved on the column.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.
-
Temperature: Column temperature should be controlled (e.g., 30 °C) for reproducibility.
Validation of the HPLC Method:
The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Identification and Structural Elucidation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the identity and structure of the molecule.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and complex multiplets for the bicyclic ring protons. The chemical shifts and coupling constants of the cyclopropyl and pyrrolidine protons are diagnostic for the exo or endo stereochemistry.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the bicyclic core.
b) Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the identity.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.10.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[3]
c) Elemental Analysis:
Elemental analysis for C, H, N, and Cl provides the empirical formula and can be used to assess the purity of the hydrochloride salt.
Residual Solvent Analysis by Gas Chromatography (GC)
Residual solvents from the manufacturing process are common impurities that must be controlled. Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis, following USP <467> or ICH Q3C guidelines.
Typical GC Method Parameters:
-
Column: A polar column, such as a DB-624 or equivalent, is commonly used for residual solvent analysis.
-
Injector: Headspace autosampler.
-
Detector: FID.
-
Carrier Gas: Helium or Hydrogen.
Stability and Degradation
Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to ensure the analytical methods are "stability-indicating".[11]
Protocol for Forced Degradation Studies:
The compound should be subjected to stress conditions as recommended by ICH Q1A(R2):
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature. The ester linkage is particularly susceptible to basic hydrolysis.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photostability: Exposure to light according to ICH Q1B.
The stressed samples are then analyzed by the validated HPLC method to identify and quantify any degradation products.
Conclusion: A Framework for Quality
The quality of this compound is a critical determinant of success in research and development projects that utilize this important building block. A thorough understanding of its commercial specifications, potential impurity profile, and the analytical methods for its characterization is not merely a regulatory hurdle but a scientific necessity. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the procurement of high-quality material, leading to more reliable and reproducible scientific outcomes. It is always recommended to partner with suppliers who can provide comprehensive analytical data and support to facilitate a seamless transition from laboratory-scale synthesis to commercial production.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. CAS 1211510-15-4 | 4H58-5-6U | MDL MFCD11111227 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. rsc.org [rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. spectrabase.com [spectrabase.com]
- 6. aksci.com [aksci.com]
- 7. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable building block in the design of potent and selective therapeutic agents.[5][6] Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, in particular, serves as a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of T-type calcium channels for the treatment of neuropathic pain and antagonists for the neuropeptide Y (NPY) Y5 receptor.[6][7]
This document provides a detailed guide to the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. The presented protocol is based on a well-established and efficient rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate.[6][7][8] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss critical parameters for successful and reproducible synthesis.
Synthetic Strategy: A Mechanistic Overview
The core of this synthetic approach is the metal-catalyzed cyclopropanation of an alkene.[9] Specifically, we will utilize a dirhodium(II) catalyst to facilitate the reaction between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate (EDA).[6][7][8]
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[9]:
-
Catalyst Activation: The dirhodium(II) catalyst reacts with ethyl diazoacetate, leading to the expulsion of dinitrogen gas (N₂).
-
Carbene Formation: This decomposition of the diazo compound generates a rhodium-carbene intermediate, a highly reactive species.
-
Cyclopropanation: The electron-deficient carbene then reacts with the electron-rich double bond of the N-Boc-2,5-dihydropyrrole in a concerted fashion to form the cyclopropane ring.
The choice of the dirhodium(II) catalyst and reaction conditions can significantly influence the stereoselectivity of the cyclopropanation, allowing for the preferential formation of either the exo or endo diastereomer.[6][7][8] Following the cyclopropanation, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, and the final product is isolated as its hydrochloride salt.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| N-Boc-2,5-dihydropyrrole | 73286-70-1 | 169.22 | Liquid | Sigma-Aldrich |
| Ethyl diazoacetate (EDA) | 623-73-4 | 114.10 | Yellow liquid, toxic, shock-sensitive[10][11] | Sigma-Aldrich |
| Dirhodium(II) tetraacetate | 15956-28-2 | 442.08 | Green powder | Strem Chemicals |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent | Fisher Scientific |
| Hydrochloric acid, 4M in 1,4-Dioxane | 7647-01-0 | 36.46 | Corrosive liquid | Sigma-Aldrich |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | Flammable liquid | VWR |
Safety Precautions:
-
Ethyl diazoacetate is toxic, potentially explosive, and should be handled with extreme caution in a well-ventilated fume hood.[10][11] Avoid exposure to heat, shock, and static discharge.
-
Dichloromethane is a suspected carcinogen.
-
Hydrochloric acid in dioxane is highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
Part 1: Rhodium-Catalyzed Cyclopropanation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-2,5-dihydropyrrole (1.0 eq) and dirhodium(II) tetraacetate (0.005 mol%).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M with respect to the N-Boc-2,5-dihydropyrrole.
-
In the dropping funnel, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM.
-
Begin stirring the reaction mixture under a nitrogen atmosphere and heat to a gentle reflux (approx. 40 °C).
-
Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 2-3 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the DCM. The resulting crude product, N-Boc-ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, can be carried forward to the next step without further purification, though chromatographic purification can be performed if a higher purity intermediate is desired.
Part 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-protected intermediate from Part 1 in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
While stirring, slowly add a 4M solution of hydrochloric acid in 1,4-dioxane (2-3 eq).
-
A precipitate should form upon addition of the HCl solution.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC or LC-MS analysis confirms the complete removal of the Boc group.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield the final product, this compound, as a white to off-white solid.
Visualization of the Reaction Mechanism
Caption: Mechanism of Rh-catalyzed cyclopropanation.
Trustworthiness and Validation
The protocol described herein is designed to be self-validating through in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the cyclopropanation and deprotection steps should be monitored by Thin-Layer Chromatography (TLC). This allows for the confirmation of starting material consumption and product formation, ensuring the reaction proceeds to completion before workup.
-
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point Analysis: To compare with literature values for the hydrochloride salt.
-
By following these validation steps, researchers can be confident in the identity and quality of the synthesized material.
References
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 5. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: A Guide for the Modern Chemist
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has garnered significant attention from the pharmaceutical and agrochemical industries. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules, including analgesic agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and antitumor compounds.[1][2][3][4] This guide provides an in-depth overview of the primary stereoselective strategies for the synthesis of these valuable derivatives, with a focus on the underlying principles that govern stereochemical outcomes. Detailed protocols for key transformations are provided to facilitate the practical application of these methods in a research and development setting.
Strategic Approaches to the 3-Azabicyclo[3.1.0]hexane Core
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several elegant strategies, each offering unique advantages in terms of stereocontrol, substrate scope, and operational simplicity. The choice of a particular synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.
Transition Metal-Catalyzed Cyclopropanation: A Workhorse for Stereocontrol
The transition metal-catalyzed cyclopropanation of five-membered nitrogen heterocycles or the intramolecular cyclopropanation of suitably functionalized acyclic precursors stands as one of the most robust and widely employed methods for accessing 3-azabicyclo[3.1.0]hexane derivatives. Dirhodium(II) and palladium(II) complexes are the catalysts of choice for these transformations, demonstrating remarkable efficiency and selectivity.
The reaction of a diazo compound, typically an acceptor-substituted diazoacetate, with a 2,5-dihydropyrrole derivative in the presence of a dirhodium(II) catalyst is a powerful method for the direct construction of the 3-azabicyclo[3.1.0]hexane core.[5][6][7][8] The stereoselectivity of this reaction, particularly the exo/endo ratio of the resulting cyclopropane ring, can be effectively controlled by the judicious choice of the rhodium catalyst's ligands.[5][9] Chiral bowl-shaped catalysts have been shown to favor the formation of the thermodynamically less stable endo isomer.[5]
A key advantage of this methodology is the potential for very low catalyst loadings, making it an economically viable and sustainable approach.[6][7][8] Recent advancements have demonstrated the feasibility of using as little as 0.005 mol% of a dirhodium(II) catalyst for efficient cyclopropanation.[7]
Protocol: Stereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [5][9]
This protocol describes a telescoped procedure for the synthesis of either the exo- or endo-isomer of a 3-azabicyclo[3.1.0]hexane derivative without the need for chromatographic purification.
Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (0.005 mol%). For a nearly 1:1 mixture of exo/endo isomers, an achiral catalyst like Rh₂(OAc)₄ can be used. To favor the endo isomer, a chiral catalyst such as Rh₂(S-TPPTTL)₄ is employed.
-
The solution is heated to an appropriate temperature (e.g., 70 °C).
-
A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over a period of several hours using a syringe pump.
-
Upon completion of the addition, the reaction is stirred for an additional hour at the same temperature.
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is a mixture of exo- and endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Step 2: Selective Isomerization and Hydrolysis
-
For the exo-isomer: The crude mixture from Step 1 is dissolved in a suitable solvent (e.g., ethanol). A base such as sodium ethoxide (catalytic amount) is added to epimerize the endo-isomer to the more stable exo-isomer. Subsequent addition of aqueous sodium hydroxide leads to the hydrolysis of the ester to the corresponding carboxylic acid.
-
For the endo-isomer: The crude mixture is subjected to selective hydrolysis conditions that favor the hydrolysis of the exo-ester. The unreacted endo-ester can then be separated and subsequently hydrolyzed to the desired endo-acid.
Quantitative Data:
| Catalyst | Loading (mol%) | Substrate | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Rh₂(OAc)₄ | 1-7 | N-Boc-2,5-dihydropyrrole | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | 8-66 | ~1:1 |
| Rh₂(S-TPPTTL)₄ | 0.005 | N-Boc-2,5-dihydropyrrole | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | High | Favors endo |
Note: Yields and ratios are highly dependent on specific reaction conditions and the catalyst used. The data presented is a general representation from the literature.[5][10]
An alternative and practical approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[11][12] This method allows for the gram-scale synthesis of a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[11] The reaction proceeds via the in situ generation of a diazo compound from the N-tosylhydrazone, which then participates in the palladium-catalyzed cyclopropanation.
Protocol: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative [11][12]
-
To a flask containing the maleimide derivative (1.0 equiv) and the corresponding N-tosylhydrazone (1.2 equiv) is added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., PPh₃, 10 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
[3+2] Cycloaddition Reactions: Building Complexity
The 1,3-dipolar cycloaddition of azomethine ylides with strained alkenes, such as cyclopropenes, provides a powerful and convergent route to complex 3-azabicyclo[3.1.0]hexane derivatives.[13][14][15][16][17] This strategy allows for the construction of multiple stereocenters, including all-carbon quaternary centers, in a single step with high levels of diastereo- and enantioselectivity.[16] Copper(I) complexes with chiral ligands, such as Ph-Phosferrox, are often employed to catalyze these asymmetric transformations.[16]
Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [16]
-
In a glovebox, a mixture of the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄, 5 mol%) and the chiral ligand (e.g., Ph-Phosferrox, 5.5 mol%) in an anhydrous solvent (e.g., toluene) is stirred at room temperature for 30 minutes.
-
The trisubstituted cyclopropene (1.0 equiv) is added to the catalyst solution.
-
A solution of the iminoester (1.2 equiv) in the same solvent is then added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched 3-azabicyclo[3.1.0]hexane derivative.
Quantitative Data for Asymmetric [3+2] Cycloaddition: [16]
| Substrate 1 (Cyclopropene) | Substrate 2 (Azomethine Ylide Precursor) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Various trisubstituted cyclopropenes | Various iminoesters | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | up to 99 | 97 to >99 |
Intramolecular Strategies: Pre-organized for Cyclization
Intramolecular reactions offer an efficient means of constructing the bicyclic system from a single, appropriately functionalized acyclic precursor. These methods benefit from favorable entropic factors.
The intramolecular cyclopropanation of N-allyl α-diazoacetamides, often catalyzed by rhodium(II) complexes, provides a direct route to 3-azabicyclo[3.1.0]hexan-2-ones.[1][18] The stereochemical outcome of the cyclization can be influenced by the nature of the substituents on the allyl group and the diazoacetamide.
A more recent strategy involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides.[19] This metal-free approach provides access to highly substituted 3-azabicyclo[3.1.0]hexan-2-ones. The reaction is believed to proceed through a Michael-type addition of the amide enolate onto the vinyl group, followed by protonation.
C-H Activation: A Modern Approach to Cyclopropane Formation
Recent advances in synthetic methodology have introduced C-H activation as a novel strategy for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane precursors. A tailored CpRh(III) catalyst can promote the alkenyl C-H functionalization of N-enoxysuccinimides, which then undergo a cis-cyclopropanation with an alkene like acrolein.[20][21] The resulting disubstituted cis-cyclopropane dicarbonyls can then be efficiently cyclized in the presence of a primary amine and a CpIr(III) catalyst via a transfer hydrogenation to afford the desired 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[20][21]
Conclusion
The stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a vibrant area of research with a diverse array of synthetic strategies at the disposal of the modern chemist. Transition metal-catalyzed cyclopropanations, particularly those employing dirhodium(II) and palladium(II) catalysts, offer robust and scalable routes with tunable stereoselectivity. For the construction of more complex, highly substituted analogs, asymmetric 1,3-dipolar cycloadditions have emerged as a powerful tool. Intramolecular strategies and novel C-H activation approaches continue to expand the synthetic toolkit for accessing these medicinally important scaffolds. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the available starting materials. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to embark on the synthesis of this privileged heterocyclic motif.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 15. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes › SPbU Researchers Portal [pureportal.spbu.ru]
- 16. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Application of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique and structurally complex molecular scaffolds. Among these, the rigid, three-dimensional framework of the 3-azabicyclo[3.1.0]hexane system has emerged as a "privileged scaffold" in drug design. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of a key building block, Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and explore its role in the creation of pioneering therapeutics.
Part 1: The Rationale - Why the 3-Azabicyclo[3.1.0]hexane Scaffold?
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained proline analogue. Its rigid structure offers several distinct advantages in drug design:
-
Precise Vectorial Display of Substituents: The fixed spatial arrangement of the bicyclic system allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.
-
Improved Metabolic Stability: The compact and rigid nature of the scaffold can shield metabolically labile sites from enzymatic degradation, thereby improving the pharmacokinetic profile of the drug candidate.
-
Novel Chemical Space: The three-dimensional character of this scaffold allows for the exploration of novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.
-
Chirality and Stereochemical Complexity: The scaffold possesses multiple stereocenters, offering opportunities for fine-tuning biological activity through stereoisomerism.
This compound serves as a versatile starting material, providing a handle for a variety of chemical transformations at both the secondary amine and the ethyl ester functionalities.
Part 2: Applications in Drug Discovery Programs
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is evident in its application across a wide range of therapeutic areas.
Antiviral Agents: The Case of Boceprevir
One of the most prominent applications of a derivative of this scaffold is in the synthesis of Boceprevir, a first-generation NS3/4A protease inhibitor for the treatment of Hepatitis C. The bicyclic proline moiety serves as a key component of the P2 fragment of the drug, where its constrained conformation is crucial for potent inhibition of the viral protease.[1] The gem-dimethyl substitution on the cyclopropane ring further enhances this conformational rigidity.[1] The synthesis of the key intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, highlights the industrial importance of this class of compounds.[1][2]
Modulators of Opioid Receptors
Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively explored as ligands for opioid receptors, particularly as antagonists for the treatment of conditions like pruritus (itching).[3][4] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-position of the bicyclic system significantly impact binding affinity and functional activity at the µ-opioid receptor.[3] The rigid scaffold allows for the systematic exploration of substituent effects, leading to the identification of compounds with picomolar binding affinity and high selectivity over other opioid receptor subtypes.[3]
Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders
The dopamine D3 receptor is a key target for the treatment of various central nervous system disorders, including schizophrenia and substance abuse. A novel series of potent and selective dopamine D3 receptor antagonists based on a 1,2,4-triazolyl azabicyclo[3.1.0]hexane core has been developed.[5][6] These compounds exhibit high affinity and selectivity for the D3 receptor, along with excellent pharmacokinetic profiles, including good oral bioavailability and brain penetration.[5] The rigid bicyclic core is instrumental in positioning the key pharmacophoric elements for optimal interaction with the receptor binding site.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into novel DPP-IV inhibitors.[7] The constrained nature of the bicyclic system serves as a proline mimetic, fitting into the S2 pocket of the DPP-IV enzyme.
Part 3: Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane core.
Protocol 1: General Procedure for N-Arylation/N-Alkylation of this compound
This protocol describes a general method for the functionalization of the secondary amine of the scaffold, a common step in the synthesis of many bioactive molecules.
Workflow for N-Arylation/N-Alkylation
References
- 1. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride as a Versatile Building Block in Medicinal Chemistry
Abstract
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a pivotal building block in modern organic synthesis, particularly within drug discovery. Its conformationally constrained bicyclic structure, which serves as a rigid isostere for piperidine and a proline analogue, offers a unique three-dimensional scaffold essential for developing potent and selective therapeutic agents.[1] The inherent rigidity of this framework helps to minimize the entropic penalty associated with target binding, thereby enhancing ligand affinity and efficacy.[2] This guide provides an in-depth analysis of this compound's properties, strategic applications, and detailed, field-proven protocols for its synthetic manipulation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
Introduction to Constrained Scaffolds in Drug Design
In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets, making them valuable starting points for drug design.[3] The 3-azabicyclo[3.1.0]hexane core is a prominent member of this class.[2][3][4] Its significance stems from its conformational rigidity.
Causality Behind Rigidity: Unlike flexible aliphatic chains, which can adopt numerous conformations, the fused cyclopropane and pyrrolidine rings of this scaffold lock the molecule into a well-defined shape. This pre-organization is critical for several reasons:
-
Enhanced Potency: By reducing the number of available conformations, the molecule spends more time in the bioactive conformation required for target binding, which can lead to a significant increase in potency.
-
Improved Selectivity: The precise spatial orientation of functional groups allows for more specific interactions with the target receptor or enzyme, minimizing off-target effects.
-
Favorable Pharmacokinetics: Rigid structures often exhibit improved metabolic stability as they are less susceptible to enzymatic degradation.
This compound provides synthetic chemists with a stable, readily available entry point to this valuable scaffold, featuring two orthogonal functional handles—a secondary amine and an ethyl ester—for divergent synthesis.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of the building block. The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life compared to the freebase.
| Property | Value | Source |
| IUPAC Name | ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | [5] |
| CAS Number | 1211510-15-4 | [5][6] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 191.66 g/mol | [6] |
| Appearance | White to Pale-yellow or Yellow-brown Solid | [6] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen). | [6][7] |
Safety and Handling:
-
Hazard Statements: The compound is associated with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][8]
-
Precautions: Use in a well-ventilated area, preferably a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid breathing dust.[8] Wash hands thoroughly after handling.[9]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
Core Synthetic Strategy & Mechanistic Considerations
The synthetic utility of this building block revolves around the sequential or orthogonal functionalization of its two key reactive sites: the secondary amine (position 3) and the ethyl ester (position 6). The hydrochloride salt must first be neutralized to unmask the nucleophilic amine.
Stereochemistry: The relative stereochemistry of the cyclopropane ring and the carboxylate group (exo vs. endo) is a critical design element. Recent advances in rhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate have enabled the highly diastereoselective synthesis of either the exo or endo isomer, providing access to distinct three-dimensional vector spaces for substituent placement.[10][11][12][13][14]
General Synthetic Workflow: The typical synthetic sequence involves liberating the free amine, followed by functionalization of the nitrogen, and subsequent modification of the ester group if required.
Caption: General workflow for derivatization.
Key Applications in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a component of numerous biologically active compounds.
| Therapeutic Target Area | Example Application | Reference |
| Antiviral | Precursor for SARS-CoV-2 Mpro inhibitors like Nirmatrelvir (Paxlovid). | [15][16] |
| Metabolic Disease | Scaffold for Ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease. | [1][17] |
| Neuropathic Pain | Synthesis of potent and selective T-type calcium channel inhibitors. | [1][18] |
| CNS Disorders | Core of μ-opioid receptor antagonists and muscarinic receptor antagonists. | [1][17] |
| Obesity/Appetite | Development of Neuropeptide Y (NPY) Y5 receptor antagonists. | [18] |
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature and represent common transformations. Researchers should optimize conditions for their specific substrates.
Protocol 1: Neutralization of the Hydrochloride Salt
-
Expertise & Rationale: This is a mandatory first step before any reaction involving the secondary amine. The hydrochloride salt renders the nitrogen lone pair non-nucleophilic. A mild inorganic or organic base is used to liberate the free amine in situ or prior to the reaction. The choice of base depends on the subsequent reaction conditions; for instance, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used in coupling reactions as it remains soluble.
-
Step-by-Step Methodology:
-
To a stirred suspension of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile, 5-10 mL per mmol of substrate), add the base (e.g., triethylamine, 1.1 - 1.5 eq) dropwise at 0-25 °C.
-
Stir the mixture for 15-30 minutes at room temperature.
-
The resulting solution or suspension containing the free amine is typically used directly in the next step without isolation. For reactions sensitive to the resulting ammonium salt, an aqueous workup can be performed after neutralization with an inorganic base like NaHCO₃.
-
Protocol 2: N-Boc Protection
-
Expertise & Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. This reaction is performed to prevent the secondary amine from reacting in subsequent steps, for example, if modification of the ester is desired first. The reaction proceeds via nucleophilic attack of the free amine on the di-tert-butyl dicarbonate (Boc₂O) electrophile.
-
Step-by-Step Methodology:
-
Neutralize the starting material as described in Protocol 1 using triethylamine (1.1 eq) in DCM.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Ethyl N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, can be purified by flash column chromatography if necessary.[19]
-
Protocol 3: N-Acylation (Amide Bond Formation)
-
Expertise & Rationale: This is one of the most common and critical transformations, forming the basis for constructing many drug candidates, including protease inhibitors.[15][16] The reaction involves coupling the free amine with a carboxylic acid. A coupling agent is required to activate the carboxylic acid, typically by forming a highly reactive active ester in situ. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for fast reaction times and suppression of racemization.[16][20] An organic base is essential to neutralize the liberated acid and maintain a basic pH for the coupling to proceed.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and the hydrochloride salt of the building block (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a hindered organic base, such as DIPEA or N-methylmorpholine (NMM) (2.5 - 3.0 eq), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 4: Hydrolysis of the Ethyl Ester
-
Expertise & Rationale: Converting the ethyl ester to a carboxylic acid provides a new reactive handle for further synthetic elaboration, such as amide bond formation with a different amine. Saponification using a base like lithium hydroxide (LiOH) is a standard method. The reaction must be carefully monitored to avoid potential side reactions, such as epimerization at the C6 position under harsh basic conditions. Using a mixture of THF and water ensures solubility for both the organic substrate and the inorganic base.
-
Step-by-Step Methodology:
-
Dissolve the N-protected ethyl ester (from Protocol 2 or 3 ) (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH·H₂O (1.5 - 3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with cold 1M HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.
-
Conclusion & Future Outlook
This compound is more than a mere building block; it is a strategic tool for navigating the complexities of three-dimensional chemical space. Its rigid framework and versatile functional handles have cemented its role in the synthesis of high-value compounds across diverse therapeutic areas.[1][4] The continued development of stereoselective synthetic routes to access its various isomers will further expand its utility.[13] As drug discovery programs increasingly focus on molecules with greater three-dimensionality to tackle challenging biological targets, the importance of scaffolds like the 3-azabicyclo[3.1.0]hexane system is poised to grow, ensuring its continued prominence in the field of medicinal chemistry.[21]
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 3. iris.unife.it [iris.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1211510-15-4 [sigmaaldrich.com]
- 7. This compound | 1211510-15-4 [amp.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. ETHYL N-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE | 179236-78-3 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride in Synthetic Chemistry
Abstract
This document provides a comprehensive guide to the reaction mechanisms and applications of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, a conformationally constrained bicyclic amino acid ester of significant interest in medicinal chemistry. Its unique three-dimensional structure, featuring a fused cyclopropane and pyrrolidine ring system, imparts valuable properties to molecules that incorporate this scaffold. These application notes will delve into the fundamental reactivity of this compound, with a particular focus on its role as a key building block in the synthesis of antiviral agents such as Boceprevir and Telaprevir. Detailed, field-tested protocols are provided to guide researchers in the effective utilization of this versatile synthetic intermediate.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane ring system is a prominent structural motif in a variety of biologically active molecules.[1] Its rigid framework serves as a constrained isostere for piperidine and proline, offering a unique conformational presentation of substituents that can enhance binding affinity to biological targets.[2] this compound is a readily accessible derivative that serves as a versatile precursor for introducing this valuable scaffold.[3][4]
One of the most notable applications of this bicyclic system is in the design of protease inhibitors. For instance, the incorporation of a 3-azabicyclo[3.1.0]hexane moiety into the P2 position of peptidomimetic inhibitors of the Hepatitis C virus (HCV) NS3 protease has been shown to dramatically increase binding affinity.[5] This enhancement is attributed to the fixed angle of the gem-dimethyl group on the cyclopropane ring relative to the bicyclic core, which optimizes interactions with amino acid residues at the active site.[5]
This guide will explore the key reaction mechanisms involving this compound and provide detailed protocols for its application in the synthesis of complex molecules.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is primarily dictated by the secondary amine within the pyrrolidine ring. The hydrochloride salt form ensures stability and facilitates handling. Prior to reaction, the free base is typically generated in situ by treatment with a suitable base.
N-Acylation: A Gateway to Peptidomimetics
The most common transformation involving this scaffold is N-acylation, which allows for its incorporation into peptide chains or the attachment of various functional groups. This reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Reaction Workflow: N-Acylation
Caption: General workflow for the N-acylation of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
The choice of coupling reagents is critical for achieving high yields and minimizing side reactions, particularly when using a carboxylic acid. Common peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) are highly effective.[6][7] Alternatively, for more robust reactions, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the secondary amine in the presence of a non-nucleophilic base like triethylamine or N-methylmorpholine.[6]
Ring-Opening Reactions
While the 3-azabicyclo[3.1.0]hexane system is generally stable, the inherent strain of the fused cyclopropane ring can be exploited under certain conditions to undergo ring-opening reactions.[2] These transformations can lead to the formation of more complex nitrogen-containing heterocyclic systems.[2] Such reactions are often initiated by protonation or interaction with a Lewis acid, which activates the cyclopropane ring towards nucleophilic attack. The regioselectivity of the ring opening is influenced by the substitution pattern on the bicyclic system.
Application in the Synthesis of HCV Protease Inhibitors
The utility of this compound is prominently demonstrated in the synthesis of the HCV NS3 protease inhibitors Boceprevir and Telaprevir.
Synthesis of a Key Boceprevir Intermediate
Boceprevir features a gem-dimethyl substituted 3-azabicyclo[3.1.0]hexane-2-carboxylate moiety as its P2 fragment.[5] While the topic compound is the ethyl ester without the gem-dimethyl group, the synthetic principles for its incorporation into a larger molecule are analogous. The synthesis of a key intermediate for Boceprevir involves the N-acylation of the corresponding methyl ester hydrochloride with Boc-L-tert-leucine.[6][7]
Protocol 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate [7]
| Reagent | MW | Amount | Moles | Equivalents |
| Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | 205.69 | 205 mg | 1.0 | 1.0 |
| Boc-L-tert-leucine | 231.31 | 347 mg | 1.50 | 1.5 |
| EDC·HCl | 191.70 | 288 mg | 1.50 | 1.5 |
| HOBt | 135.13 | 270 mg | 2.0 | 2.0 |
| N-Methylmorpholine | 101.15 | 275 µL | 2.50 | 2.5 |
| DMF | - | 13 mL | - | - |
Procedure:
-
To a stirred solution of Boc-L-tert-leucine (347 mg, 1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (205 mg, 1.0 mmol) in 13 mL of DMF at 0 °C, add EDC·HCl (288 mg, 1.50 mmol), HOBt (270 mg, 2.0 mmol), and N-methylmorpholine (275 µL, 2.50 mmol).
-
After 10 minutes, remove the ice bath and stir the reaction mixture at 23 °C for 5 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction with diethyl ether and wash with cold H₂O.
-
The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for peptide couplings, effectively dissolving the reactants and intermediates.
-
Coupling Reagents: The combination of EDC and HOBt is a classic choice for forming the active ester of the carboxylic acid, which then reacts efficiently with the amine. HOBt also helps to suppress racemization.
-
Base: N-Methylmorpholine is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. It is a weaker base than triethylamine, which can sometimes lead to side reactions.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then warmed to room temperature to ensure completion.
Relevance to Telaprevir Synthesis
Telaprevir, another important HCV protease inhibitor, also contains a proline-like P2 fragment.[8][9] While the specific bicyclic system differs from the topic compound, the synthetic strategies involving the formation of amide bonds are highly relevant. The efficient and stereoselective coupling of complex amino acid derivatives is a cornerstone of these syntheses.[8]
Advanced Synthetic Methodologies
Beyond simple N-acylation, the 3-azabicyclo[3.1.0]hexane scaffold can be elaborated using more advanced synthetic techniques.
Multi-component Reactions
The development of multi-component reactions (MCRs) provides a highly efficient route to complex molecules from simple starting materials in a single step.[8] While not directly starting from this compound, MCRs have been employed to construct related bicyclic systems, highlighting the ongoing innovation in accessing these valuable scaffolds.[10]
Cyclization and Annulation Strategies
Various methods exist for the synthesis of the 3-azabicyclo[3.1.0]hexane core itself. These include:
-
Intramolecular Cyclopropanation: This can be achieved through reactions like the Kulinkovich-de Meijere reaction or Simmons-Smith type reactions on suitable pyrroline precursors.[2]
-
[3+2] Cycloaddition: The reaction of maleimides with diazo compounds or their equivalents can construct the bicyclic system in a convergent manner.[1]
-
Tandem Cyclizations: Transition metal-catalyzed processes can assemble the 3-azabicyclo[3.1.0]hexane ring system from acyclic precursors in a single step.[11]
Diagram: Synthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Core
Caption: Major synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of antiviral drug development. Its rigid, conformationally constrained structure provides a powerful tool for medicinal chemists to design potent and selective inhibitors. The straightforward reactivity of its secondary amine via N-acylation, coupled with the potential for more complex transformations, ensures its continued importance in synthetic organic chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds in Drug Discovery
Application Notes & Protocols
Abstract
The 3-azabicyclo[3.1.0]hexane ring system is a paramount structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture serves as a conformationally constrained isostere for the ubiquitous piperidine ring, offering a powerful strategy to enhance binding affinity, selectivity, and metabolic stability in drug candidates.[1][2] This guide provides an in-depth exploration of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1211510-15-4), a key building block for accessing this valuable scaffold.[3] We present detailed application notes and validated protocols for its derivatization into novel heterocyclic entities, focusing on N-functionalization and amide bond formation, thereby enabling researchers in drug development to leverage its full synthetic potential.
Introduction: The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Core
Saturated nitrogen heterocycles are cornerstones of pharmaceutical design.[4] The 3-azabicyclo[3.1.0]hexane framework, in particular, has been incorporated into numerous biologically active compounds, including opioid receptor antagonists, T-type calcium channel inhibitors, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2][5] Its rigid structure orients substituents in well-defined vectors in three-dimensional space, which can lead to improved interactions with biological targets.
This compound is an ideal starting material for several reasons:
-
Ready for Derivatization: It possesses two primary reactive handles—a secondary amine and an ethyl ester—allowing for sequential or orthogonal functionalization.
-
Stereochemical Control: The bicyclic system has inherent stereochemistry that can be carried through synthetic sequences.
-
Proven Utility: It is a direct precursor for creating diverse compound libraries for screening and lead optimization programs.[6]
This document serves as a practical guide, explaining the causality behind synthetic choices and providing robust, step-by-step protocols for key transformations.
Core Precursor: Chemical Identity
| Property | Value | Source |
| IUPAC Name | ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | [3] |
| CAS Number | 1211510-15-4 | |
| Molecular Formula | C₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 191.66 g/mol | [3][7] |
| Physical Form | White to pale-yellow solid | |
| Storage | 2-8°C, inert atmosphere |
Visualization of Reactive Centers
The molecule's utility stems from its distinct reactive sites, which can be selectively addressed.
Caption: Key reactive centers of the precursor molecule.
Application & Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Application Focus: This protocol is designed for coupling the 3-azabicyclo[3.1.0]hexane core to electron-deficient aromatic or heteroaromatic systems. This is a common strategy in medicinal chemistry to synthesize inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8]
Causality and Experimental Choice: The SNAr reaction is chosen for its operational simplicity when the aryl partner is sufficiently electron-poor (e.g., containing nitro, cyano, or pyridinic nitrogen groups). The reaction proceeds without the need for expensive transition-metal catalysts. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to deprotonate the hydrochloride salt and neutralize the HCl generated during the reaction, thus freeing the secondary amine to act as a nucleophile. A high-boiling polar aprotic solvent like butyronitrile or DMA is often selected to achieve the necessary reaction temperatures for activating the aryl halide.[8]
Detailed Step-by-Step Protocol: Synthesis of an N-Aryl Derivative
This protocol is adapted from general procedures for SNAr reactions with similar substrates.[8]
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 192 mg, 1.0 mmol).
-
Add the electron-deficient aryl halide (e.g., 2,6-dichloronicotinate) (1.0-1.2 eq).
-
Add potassium carbonate (K₂CO₃) (3.0 eq, e.g., 415 mg, 3.0 mmol).
-
-
Reaction Assembly:
-
Add a suitable solvent (e.g., butyronitrile or DMA, 5 mL).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the suspension to 120 °C with vigorous stirring. The solid reagents may not fully dissolve initially.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 24-72 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL).
-
Wash sequentially with water (10 mL) and saturated brine (10 mL) to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.
-
Workflow Visualization: N-Arylation via SNAr
Caption: General workflow for SNAr functionalization.
Application & Protocol 2: Synthesis of Novel Amides via a Two-Step Hydrolysis-Coupling Sequence
Application Focus: This approach transforms the ethyl ester into a versatile carboxylic acid, which can then be coupled with a diverse range of amines to generate large libraries of amides. This is a foundational strategy in hit-to-lead campaigns, particularly for targets like proteases.[5]
Causality and Experimental Choice: Direct amidation of the ethyl ester is possible but often requires harsh conditions (high temperatures, strong Lewis acids) that may not be compatible with complex substrates. A more reliable and widely applicable two-step process is preferred.
-
Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylate salt using a strong base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/Water). LiOH is often chosen for its high reactivity and the clean formation of water-soluble byproducts. Subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the free carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or HATU are employed to activate the carboxylic acid, forming a highly reactive intermediate that readily undergoes nucleophilic attack by the desired amine under mild conditions.
Detailed Step-by-Step Protocol: From Ester to Amide
Part A: Ester Hydrolysis (Saponification)
-
Reagent Preparation:
-
Dissolve the N-protected Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Note: The amine must be protected (e.g., with a Boc group) or already functionalized from a previous step.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature.
-
Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1N HCl.
-
Extract the resulting carboxylic acid product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Part B: Amide Coupling
-
Reagent Preparation:
-
Dissolve the carboxylic acid from Part A (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add the coupling activator, such as HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize hydrochloride salts and maintain a basic pH.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor progress by TLC or LC-MS (typically 4-16 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the final amide.
-
Data Table: Common Amide Coupling Reagents
| Reagent System | Strengths | Considerations |
| EDC / HOBt | Cost-effective, reliable, common. | HOBt can have explosive properties when dry. |
| HATU / DIPEA | Very fast, high yielding, good for hindered substrates. | More expensive, can cause epimerization in chiral substrates. |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization, clean byproducts. | Often requires slightly elevated temperatures. |
Workflow Visualization: Two-Step Amide Synthesis
Caption: Workflow for converting the ester to a diverse amide.
References
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester | 174456-76-9 | Benchchem [benchchem.com]
- 7. This compound - [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
Protocol for N-arylation of 3-azabicyclo[3.1.0]hexane Systems: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of N-Aryl-3-azabicyclo[3.1.0]hexane Scaffolds
The 3-azabicyclo[3.1.0]hexane motif is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique stereochemical and conformational properties make it an attractive building block for the design of novel therapeutics. The introduction of an aryl group at the nitrogen atom (N-arylation) of this bicyclic system unlocks access to a vast chemical space, enabling the fine-tuning of physicochemical properties and biological activity. N-arylated 3-azabicyclo[3.1.0]hexane derivatives have been explored as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, as well as agents targeting the central nervous system.[3][4]
This application note provides detailed protocols and expert insights into the N-arylation of 3-azabicyclo[3.1.0]hexane systems. We will delve into the mechanistic rationale behind various synthetic strategies, offering step-by-step procedures for researchers in drug discovery and development. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Core Synthetic Strategies for N-Arylation
The formation of the C(aryl)-N bond on the 3-azabicyclo[3.1.0]hexane core can be achieved through several powerful cross-coupling methodologies. The choice of method often depends on the nature of the starting materials, functional group tolerance, and desired scale of the reaction. The most prominent and effective methods include:
-
Chan-Evans-Lam Coupling: A copper-catalyzed reaction between an amine and an arylboronic acid derivative. This method is particularly useful for its mild reaction conditions and tolerance of a wide range of functional groups.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This is a highly versatile and widely used method for C-N bond formation.
-
Ullmann Condensation: A classical copper-catalyzed reaction between an amine and an aryl halide. Modern modifications have made this reaction more practical and milder.
-
Transannular C–H Arylation: A palladium-catalyzed method that directly functionalizes a C-H bond of the bicyclic core, offering a distinct and efficient route to arylated derivatives.
Below, we provide detailed protocols and the scientific rationale for these key transformations.
Protocol 1: Chan-Evans-Lam Coupling for N-Arylation
The Chan-Evans-Lam coupling is a powerful method for the N-arylation of the 3-azabicyclo[3.1.0]hexane scaffold, particularly when coupling with heteroaryl groups. This protocol is adapted from a procedure for the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of significant interest in pharmaceutical research.[3][5]
Scientific Rationale
This protocol utilizes a copper(II) acetate catalyst to mediate the coupling between the nitrogen of the 3-azabicyclo[3.1.0]hexane system and an arylboronic acid derivative. The reaction is believed to proceed through a catalytic cycle involving transmetalation of the aryl group from boron to copper, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond. The use of molecular sieves is critical to remove water, which can lead to protodeboronation of the boronic acid starting material.
Experimental Workflow: Chan-Evans-Lam Coupling
Caption: Workflow for Chan-Evans-Lam N-arylation.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried vial, add the 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv.), the arylboronic acid or trifluoroborate salt (1.2 equiv.), copper(II) acetate (1.5 equiv.), and activated 4 Å molecular sieves (200 mg per 1 mmol of the amine).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Reaction: Stir the mixture at 70 °C for 16-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite®. Wash the Celite® pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylated product.
Substrate Scope and Yields
The Chan-Evans-Lam coupling has been successfully applied to a variety of heteroarylboronic acids with a tertiary trifluoroborate derivative of 3-azabicyclo[3.1.0]hexane, demonstrating its utility in generating medicinally relevant compounds.[3][5]
| Entry | Heteroaryl Group | Yield (%) |
| 1 | 4-Methyl-1H-pyrazol-1-yl | 85 |
| 2 | 4-Chloro-1H-pyrazol-1-yl | 75 |
| 3 | 1H-Indazol-1-yl | 88 |
| 4 | 4-(Trifluoromethyl)-1H-pyrazol-1-yl | 65 |
| 5 | 1H-Pyrazol-1-yl | 82 |
| Data adapted from Harris et al., Org. Lett. 2017, 19, 9, 2450–2453.[3] |
Protocol 2: Palladium-Catalyzed Transannular C–H Arylation
An alternative and innovative approach to arylated 3-azabicyclo[3.1.0]hexane systems is the direct functionalization of a C-H bond. This protocol, developed by Sanford and coworkers, utilizes microwave-assisted, palladium-catalyzed transannular C–H arylation to introduce aryl groups at the C-6 position of the bicyclic core.[1]
Scientific Rationale
This method circumvents the need for a pre-functionalized amine by directly activating a C(sp³)–H bond. The reaction employs a palladium(II) acetate catalyst and a picolinamide directing group on the nitrogen of the 3-azabicyclo[3.1.0]hexane. This directing group facilitates the cyclometalation step, bringing the palladium catalyst in proximity to the C-6 C-H bond. Oxidative addition of the aryl iodide, followed by reductive elimination, forges the new C-C bond. The use of microwave irradiation significantly accelerates the reaction.[1]
Experimental Workflow: Transannular C–H Arylation
Caption: Workflow for Pd-catalyzed C-H arylation.
Step-by-Step Protocol
-
Reaction Setup: In a microwave vial, combine the N-picolinamide-protected 3-azabicyclo[3.1.0]hexane (1.0 equiv.), the aryl iodide (2.0-3.0 equiv.), palladium(II) acetate (0.1 equiv.), and cesium pivalate (3.0 equiv.).
-
Solvent Addition: Add tert-amyl alcohol (0.1 M).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 180 °C for 30-50 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C-6 arylated product.
Substrate Scope and Yields
This C-H arylation method is compatible with a range of electronically diverse aryl iodides.[1]
| Entry | Aryl Iodide | Yield (%) |
| 1 | 4-Iodoanisole | 68 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 55 |
| 3 | 4-Iodophenol | 45 |
| 4 | 3-Iodopyridine | 38 |
| 5 | 1-Iodo-3,5-difluorobenzene | 61 |
| Data adapted from Lee et al., Synlett 2019, 30, 417–422.[1] |
General Protocol 3: Buchwald-Hartwig Amination
Scientific Rationale
This reaction involves a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then coordinates with the amine. A base deprotonates the amine, and subsequent reductive elimination forms the N-arylated product and regenerates the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination.
Adapted Step-by-Step Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol %), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the 3-azabicyclo[3.1.0]hexane derivative (1.2 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, 0.1-0.5 M).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite®. Concentrate the filtrate and purify the residue by flash column chromatography.
General Protocol 4: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation method. Modern protocols often employ ligands to facilitate the reaction under milder conditions.
Scientific Rationale
The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product. Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species in the catalytic cycle.
Adapted Step-by-Step Protocol
-
Reaction Setup: To a reaction vessel, add copper(I) iodide (5-10 mol %), a ligand (e.g., L-proline, 1,2-diaminocyclohexane, 10-20 mol %), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the 3-azabicyclo[3.1.0]hexane derivative (1.2 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, DMF, 0.5-1.0 M).
-
Reaction: Heat the mixture (typically 100-150 °C) under an inert atmosphere for 12-48 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
The N-arylation of 3-azabicyclo[3.1.0]hexane systems is a critical transformation for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. This application note has provided detailed, field-proven protocols for several key N-arylation strategies, including the Chan-Evans-Lam coupling and a modern C-H arylation approach. By understanding the scientific principles behind these methods and following the detailed experimental procedures, researchers can confidently and efficiently access a diverse range of N-aryl-3-azabicyclo[3.1.0]hexane derivatives for their drug discovery programs.
References
- 1. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam Coupling Reactions of Tertiary Trifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dopamine D3 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The dopamine D3 receptor (D3R) has emerged as a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] Unlike the closely related D2 receptor, the D3R exhibits a more restricted expression pattern, primarily within the limbic regions of the brain, suggesting that selective modulation of the D3R could offer therapeutic benefits with a reduced side-effect profile.[1] This guide provides a comprehensive overview of the synthesis and characterization of selective dopamine D3 receptor modulators. We delve into the rationale behind synthetic strategies, offering detailed, step-by-step protocols for the preparation of key D3R modulators, including the atypical antipsychotic cariprazine and the selective antagonist PNU-99194A. Furthermore, we provide robust protocols for the in vitro characterization of these synthesized compounds, including radioligand binding and functional GTPγS binding assays, to enable researchers to assess the affinity, selectivity, and functional activity of their novel molecules. This document is intended to serve as a practical resource for chemists and pharmacologists engaged in the discovery and development of next-generation D3R-targeted therapeutics.
The Dopamine D3 Receptor: A Key Therapeutic Target
The dopaminergic system is integral to numerous physiological processes, and its dysregulation is implicated in a host of central nervous system (CNS) disorders.[2] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is distinguished by its high affinity for dopamine and its primary localization in brain regions associated with cognition, emotion, and reward.[1] This unique distribution makes the D3R an attractive target for therapeutic intervention, with the potential for more targeted pharmacological effects compared to broader-acting dopamine receptor ligands.
Signaling Pathways of the Dopamine D3 Receptor
The D3 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Beyond this canonical pathway, D3R activation can also modulate ion channels and activate various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][5] Understanding these signaling cascades is crucial for interpreting the functional consequences of D3R modulation by novel synthetic ligands.
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.
Synthesis of Dopamine D3 Receptor Modulators: A Practical Guide
The synthesis of selective D3R modulators often involves multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry and purity. Here, we provide detailed protocols for the synthesis of two prominent D3R modulators: cariprazine, a D3-preferring D2/D3 partial agonist, and PNU-99194A, a selective D3R antagonist.
General Workflow for Synthesis and Characterization
The development of novel D3R modulators follows a logical progression from chemical synthesis to in vitro and in vivo evaluation. The following diagram illustrates a typical experimental workflow.
Figure 2: General Experimental Workflow.
Protocol: Synthesis of Cariprazine
Cariprazine is a potent D3-preferring D2/D3 receptor partial agonist approved for the treatment of schizophrenia and bipolar disorder.[6] The following protocol is an improved and commercially viable synthetic approach.[7]
Step 1: Synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-amine
-
Materials:
-
trans-4-(2-aminoethyl)cyclohexyl-N,N-dimethylcarbamate
-
1-(2,3-dichlorophenyl)piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of trans-4-(2-aminoethyl)cyclohexyl-N,N-dimethylcarbamate in acetonitrile, add 1-(2,3-dichlorophenyl)piperazine and potassium carbonate.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Step 2: Synthesis of Cariprazine
-
Materials:
-
trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-amine
-
Dimethylcarbamoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-amine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of dimethylcarbamoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure cariprazine.[2][7]
-
Protocol: Synthesis of PNU-99194A (A Selective D3 Antagonist)
PNU-99194A is a well-characterized selective D3 receptor antagonist widely used as a research tool.[8]
Step 1: Synthesis of 5,6-dimethoxy-2-indanone
-
Materials:
-
3,4-dimethoxyphenylacetic acid
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Heat a mixture of 3,4-dimethoxyphenylacetic acid and polyphosphoric acid at 80-90 °C with stirring for 2 hours.
-
Pour the hot reaction mixture onto crushed ice and stir until the complex decomposes.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 5,6-dimethoxy-1-indanone.
-
Reduce the indanone to the corresponding indanol using a suitable reducing agent like sodium borohydride.
-
Oxidize the indanol to 5,6-dimethoxy-2-indanone using an appropriate oxidizing agent (e.g., pyridinium chlorochromate).
-
Step 2: Reductive Amination to Yield PNU-99194A
-
Materials:
-
5,6-dimethoxy-2-indanone
-
Dipropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of 5,6-dimethoxy-2-indanone in dichloroethane, add dipropylamine.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield PNU-99194A.[8]
-
Structure-Activity Relationships (SAR) of D3 Receptor Modulators
The development of selective D3R ligands has been guided by extensive structure-activity relationship (SAR) studies. Understanding these relationships is key to the rational design of novel modulators with improved affinity, selectivity, and pharmacokinetic properties.
The Arylpiperazine Scaffold
A large number of potent and selective D3R antagonists and partial agonists are based on the 4-phenylpiperazine core structure.[9] Key SAR insights for this class include:
-
Aryl Group: Substitution on the phenyl ring is critical for D3R affinity and selectivity. 2,3-dichloro substitution is often optimal for high D3R affinity.[10]
-
Linker: The nature and length of the linker connecting the piperazine to a terminal aromatic moiety significantly influence activity. A four-carbon alkyl chain is frequently found in potent ligands.[10]
-
Terminal Group: The terminal aromatic or heteroaromatic group can be varied to fine-tune affinity and functional activity.
Benzothiophene Derivatives
Benzothiophene-based compounds have also emerged as a promising class of D3R antagonists. The benzothiophene core serves as a bioisostere for the aryl group in the arylpiperazine series, and modifications to this core and the associated side chain have led to the discovery of highly potent and selective D3R antagonists.[11]
In Vitro Characterization of D3 Receptor Modulators
Once synthesized and purified, novel compounds must be characterized in vitro to determine their pharmacological properties. Radioligand binding assays are used to assess affinity and selectivity, while functional assays, such as GTPγS binding, provide information on the compound's efficacy.
Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the D3 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]Spiperone or a more selective D3 radioligand).
-
Non-specific binding determinant (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[12]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound or vehicle (for total binding) or non-specific binding determinant.
-
Radioligand (at a concentration close to its Kd).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[13]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[12]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of a compound to stimulate G protein activation, thereby determining if it is an agonist, antagonist, or inverse agonist.
-
Materials:
-
Membrane preparations from cells expressing the human dopamine D3 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compound.
-
Reference agonist (e.g., dopamine or quinpirole).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
Assay Buffer containing GDP.
-
Test compound (for agonist mode) or test compound plus a fixed concentration of reference agonist (for antagonist mode).
-
Membrane preparation.
-
-
Pre-incubate for 15-30 minutes at 30 °C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30 °C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold Wash Buffer.
-
Quantify the filter-bound radioactivity.
-
For agonist mode, plot the stimulated binding against the compound concentration to determine EC₅₀ and Emax values.
-
For antagonist mode, determine the IC₅₀ of the test compound against the reference agonist and calculate the functional antagonist constant (Kb).[14][15]
-
Data Presentation and Interpretation
Quantitative data from binding and functional assays should be presented clearly to facilitate comparison between compounds.
Table 1: Example Data Summary for a Novel D3R Modulator
| Compound ID | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | GTPγS Emax (%) | GTPγS EC₅₀ (nM) |
| Compound X | 1.5 | 150 | 100 | 5 | N/A |
| Cariprazine | 0.5 | 1.2 | 2.4 | 45 | 2.5 |
| PNU-99194A | 2.1 | 250 | 119 | < 5 | N/A |
Conclusion
The synthesis and characterization of selective dopamine D3 receptor modulators represent a vibrant and promising area of medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the fundamental tools and knowledge required to design, synthesize, and evaluate novel D3R-targeted compounds. A thorough understanding of the underlying chemistry, pharmacology, and structure-activity relationships is paramount to the successful development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders. The continued exploration of novel chemical scaffolds and the application of structure-based drug design will undoubtedly accelerate the discovery of innovative D3R modulators with enhanced efficacy and safety profiles.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Method for Synthesizing Iptacopan [mdpi.com]
- 10. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond small-molecule SAR: using the dopamine D3 receptor crystal structure to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals actively working with this important pharmaceutical intermediate. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable structural motif in medicinal chemistry, and its efficient synthesis is critical for advancing numerous research programs[1][2][3].
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and improve experimental outcomes. We will delve into the causality behind protocol choices to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 3-azabicyclo[3.1.0]hexane core?
The most prevalent and direct strategy involves the cyclopropanation of an N-protected 2,5-dihydropyrrole derivative. Two main methods are widely employed for this key transformation:
-
Rhodium(II)-Catalyzed Cyclopropanation: This method uses ethyl diazoacetate (EDA) as the carbene precursor in the presence of a dirhodium(II) catalyst. It has been a focus of recent optimization studies to improve catalyst efficiency and stereoselectivity[1][4][5].
-
Simmons-Smith Cyclopropanation: This classic organozinc-based reaction uses diiodomethane and a zinc-copper couple or a modified reagent like diethylzinc (Furukawa Modification) to form the cyclopropane ring stereospecifically[6][7][8][9].
Other methods, such as palladium-catalyzed cyclopropanation with N-tosylhydrazones, also exist but are less common for this specific target[10].
Q2: What is the mechanism of the key cyclopropanation step?
The mechanism depends on the chosen route.
-
Rhodium-Catalyzed Route: A rhodium carbene is formed from the reaction of ethyl diazoacetate with the dirhodium(II) catalyst. This electrophilic carbene then reacts with the electron-rich double bond of the N-protected 2,5-dihydropyrrole to form the cyclopropane ring. The choice of rhodium catalyst ligands can influence the stereochemical outcome (exo vs. endo)[1][4].
-
Simmons-Smith Reaction: This reaction involves the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI). This reagent adds a methylene group (:CH₂) to the alkene in a concerted fashion through a "butterfly" transition state. This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product[6][7][11].
}
Figure 1: Key Cyclopropanation PathwaysQ3: Why is the final product isolated as a hydrochloride salt?
Isolating the final product as a hydrochloride salt serves several critical functions:
-
Improved Stability and Handling: Amine salts are generally more crystalline and less volatile than their free base counterparts, making them easier to handle, weigh, and store[12][13].
-
Enhanced Purity: The salt formation process is an effective purification step. The hydrochloride salt often has lower solubility in non-polar organic solvents, allowing it to be selectively precipitated from the reaction mixture, leaving behind non-basic impurities.
-
Increased Water Solubility: For pharmaceutical applications, converting a basic amine into its salt form dramatically increases its aqueous solubility, which is crucial for bioavailability and formulation[13][14].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or Inconsistent Yield in the Cyclopropanation Step.
A low yield in the core cyclopropanation reaction is the most common challenge. The root cause depends heavily on the chosen synthetic route.
Potential Cause A (Simmons-Smith Route): Inactive Organozinc Reagent
The Simmons-Smith reaction is heterogeneous and highly dependent on the quality and activation of the zinc.
-
Expert Analysis: The reaction relies on the formation of an organozinc carbenoid on the surface of the zinc metal. If the zinc is oxidized or not properly activated, the carbenoid will not form efficiently, leading to the recovery of starting material. The Furukawa modification, which uses soluble diethylzinc (Et₂Zn), avoids this issue and is often faster and more reproducible[6][7][8].
-
Troubleshooting Steps:
-
Zinc Activation: Ensure the zinc-copper couple is freshly prepared and properly activated. If using zinc dust, pre-treatment with HCl, followed by washing with water, ethanol, and ether, can remove the passivating oxide layer.
-
Reagent Quality: Use high-purity diiodomethane, as impurities can quench the reagent.
-
Consider the Furukawa Modification: If reproducibility is an issue, switching to diethylzinc and diiodomethane is highly recommended. This creates a homogeneous solution of the active reagent[9].
-
Potential Cause B (Rhodium Route): Low Catalyst Turnover or Decomposition
The efficiency of the rhodium-catalyzed reaction is highly sensitive to the catalyst, temperature, and rate of addition of ethyl diazoacetate (EDA).
-
Expert Analysis: Published studies show that both catalyst selection and reaction temperature are critical for achieving high yields. For instance, using a bridged tetracarboxylate catalyst like Rh₂(esp)₂ at elevated temperatures (e.g., 90 °C) can dramatically improve the yield from ~30% to over 75%[4][5]. The slow addition of EDA is crucial to maintain a low concentration of the diazo compound, preventing side reactions like dimerization.
-
Troubleshooting Steps:
-
Optimize Temperature: Do not assume room temperature is optimal. Screen temperatures between 70-90 °C, as higher temperatures are often required for acceptor carbenes like those from EDA[4][5].
-
Select the Right Catalyst: While rhodium(II) acetate is common, more specialized catalysts like Rh₂(esp)₂ have demonstrated superior performance for this specific transformation[4].
-
Control EDA Addition: Use a syringe pump for the slow, controlled addition of the EDA solution over several hours (e.g., 6 hours). This prevents the buildup of EDA and unwanted side reactions.
-
Ensure Inert Atmosphere: Both the catalyst and the reaction can be sensitive to air. Maintain a dry, inert atmosphere (N₂ or Ar) throughout the process.
-
}
Figure 2: Workflow for Diagnosing Low Yield| Table 1: Comparison of Optimized Cyclopropanation Conditions | |||
| Parameter | Rhodium(II)-Catalyzed Route | Simmons-Smith (Furukawa Mod.) | Reference |
| Carbene Source | Ethyl Diazoacetate (EDA) | Diiodomethane (CH₂I₂) | [4][6] |
| Key Reagent | Dirhodium(II) Catalyst (e.g., Rh₂(esp)₂) | Diethylzinc (Et₂Zn) | [4][7] |
| Typical Temp. | 90 °C | 0 °C to Room Temp | [4][7] |
| Solvent | Toluene or Dichloromethane (DCM) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [4][7] |
| Typical Yield | 76% (exo/endo mixture) | High yields reported, often >80% | [4][6] |
| Key Advantage | High turnover, low catalyst loading possible | Avoids hazardous diazo compounds, highly reproducible | [1][9] |
Problem 2: Poor or Incorrect Diastereoselectivity (exo/endo Ratio).
The 3-azabicyclo[3.1.0]hexane-6-carboxylate product can exist as two diastereomers, exo and endo. Many applications require a specific isomer.
-
Expert Analysis: For the rhodium-catalyzed route, it is possible to selectively synthesize either the exo or endo isomer by carefully choosing the catalyst and, critically, the subsequent hydrolysis conditions of the intermediate ester. One study demonstrated that after the initial cyclopropanation, specific basic hydrolysis conditions could selectively yield either the exo or endo acid, which can then be re-esterified if needed[1][4]. For the Simmons-Smith reaction, the presence of a directing group (like a nearby hydroxyl) can strongly influence stereoselectivity, though this is less relevant for the standard N-Boc-2,5-dihydropyrrole substrate[15].
-
Troubleshooting Steps:
-
Analyze the Crude Mixture: Before any workup, take a crude ¹H NMR to accurately determine the diastereomeric ratio (d.r.).
-
Consult the Literature for Selective Protocols: The work by Davies et al. provides a clear protocol for selectively obtaining either isomer from the same rhodium-catalyzed reaction by changing the workup. This "telescoped" approach avoids difficult chromatographic separation of the ester isomers[1][4].
-
Solvent and Temperature Effects: The choice of solvent can influence the transition state and thus the d.r. While less pronounced than catalyst effects, screening solvents like toluene, DCM, and DCE may provide some control[7].
-
Problem 3: Difficulty with Product Purification and Isolation.
The final product and intermediates can be challenging to purify, especially on a large scale.
-
Expert Analysis: The product is a relatively polar amine, which can streak on silica gel chromatography. Residual rhodium catalyst can be difficult to remove, and separating the exo and endo isomers can be challenging. A highly effective strategy is to carry the crude product through to the final salt formation step.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, a wash with a mild chelating agent solution (e.g., EDTA) can help remove residual metal salts (Zn or Rh).
-
"Telescope" the Deprotection: If you are using an N-Boc protecting group that needs to be removed, it is often possible to perform the deprotection on the crude cyclopropanation product without intermediate purification.
-
Purify via Salt Formation: The most robust method for purification is the final hydrochloride salt formation.
-
Dissolve the crude free-base product in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or 1,4-dioxane[16].
-
Slowly add a solution of HCl in the same solvent (or anhydrous HCl gas). Using aqueous HCl can lead to lower yields due to the solubility of the salt in water[17].
-
The hydrochloride salt will precipitate as a crystalline solid.
-
The solid can be isolated by filtration and washed with fresh cold solvent to remove soluble, non-basic impurities.
-
-
Protocol: Optimized Hydrochloride Salt Formation
This protocol ensures the clean and efficient isolation of the final product.
-
Solvent Selection: Dissolve the crude ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate free base in a minimal amount of anhydrous ethyl acetate or 1,4-dioxane (approx. 5-10 mL per gram of crude material). Filter if any insoluble material is present.
-
Acidification: To the stirred solution, slowly add a 1M or 2M solution of HCl in the chosen solvent at 0-10 °C. Add approximately 1.05-1.10 equivalents of HCl.
-
Precipitation: The hydrochloride salt should begin to precipitate. Continue stirring at low temperature for 30 minutes, then allow it to stand for another 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous ethyl acetate or diethyl ether to remove any remaining impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvent. The product should be a white to off-white solid[16].
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [archivog.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons-Smith Cyclopropanation Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. aurigeneservices.com [aurigeneservices.com]
- 17. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bicyclic amine building block.[1][2] The unique structural characteristics of this compound, particularly its nature as a hydrochloride salt, present specific challenges during purification. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning the purification process.
Q1: What are the most common impurities I might encounter with this compound?
A1: Impurities typically originate from the synthetic route used. Common contaminants include unreacted starting materials, residual solvents from the workup, and diastereomers formed during cyclopropanation.[3] Given that amines can be susceptible to air oxidation, especially if handled improperly over time, minor oxidized by-products may also be present.[4] The physical appearance of the solid can range from white to pale yellow or brown, with discoloration often indicating the presence of minor impurities.
Q2: Should I purify the compound as the hydrochloride salt or convert it to the free base first?
A2: This is a critical strategic decision that depends on the primary purification technique you intend to use.
-
Purifying as the Hydrochloride Salt: This is often preferred if recrystallization is the chosen method. The salt form is typically a stable, crystalline solid.[5] However, its high polarity can make it challenging for standard silica gel chromatography, often leading to significant streaking and poor separation.
-
Purifying as the Free Base: Converting the salt to the free base (typically by neutralization with a mild base like NaHCO₃ or K₂CO₃ followed by extraction into an organic solvent) significantly reduces its polarity. This makes the compound much more amenable to standard silica gel chromatography using less polar eluents (e.g., ethyl acetate/hexanes). After purification, the free base can be cleanly converted back to the hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent like ether or dioxane.
The choice involves a trade-off: purifying the salt directly is fewer steps but limits options, while the free base route adds two steps (neutralization and salt formation) but allows for more robust chromatographic purification.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the compound's structural integrity and identifying organic impurities. The relative integration of signals can provide a quantitative estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities and confirming the molecular weight of the product (m/z 156.1 for the free base [M+H]⁺).
-
TLC (Thin-Layer Chromatography): TLC is an indispensable, rapid technique for monitoring the progress of a column purification and for a quick qualitative check of purity. For the polar salt, a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane) is necessary.
Section 2: Troubleshooting Purification Workflows
This section provides solutions to specific experimental problems you may encounter.
Recrystallization Issues
Q1: My compound won't dissolve in common recrystallization solvents.
A1: This is expected, as the hydrochloride salt is highly polar and will be insoluble in non-polar solvents like hexanes or toluene. You must use polar, protic solvents that can effectively solvate the ammonium cation and chloride anion.
-
Recommended Action: Start with polar protic solvents such as methanol, ethanol, or isopropanol. Use the minimum amount of the hot solvent required to fully dissolve the solid. If the compound is too soluble even at room temperature in these solvents, a two-solvent system is necessary. Dissolve the compound in a minimal amount of hot methanol or ethanol, and then slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate, diethyl ether, or acetonitrile) until turbidity persists.[6] Allow the solution to cool slowly.
Q2: The compound "oils out" of the solution instead of forming crystals.
A2: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to form an ordered crystal lattice.
-
Causality & Solution: This often happens if the solution is cooled too quickly or if the chosen anti-solvent is too non-polar.
-
Re-heat the Solution: Warm the mixture until it becomes homogeneous again.
-
Add More Polar Solvent: Add a small amount of the primary polar solvent (e.g., ethanol) to reduce the level of supersaturation.
-
Slow Cooling: Insulate the flask to ensure very slow cooling, allowing crystals to nucleate properly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Q3: My crystal yield is very low after recrystallization.
A3: Low yield can result from using too much solvent or the product having significant solubility in the cold solvent mixture.
-
Recommended Action:
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent needed for complete dissolution.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled (e.g., in an ice bath) before filtration to minimize the amount of product dissolved in the mother liquor.
-
Recover a Second Crop: Concentrate the mother liquor by about half its volume and re-cool to see if a second, potentially less pure, crop of crystals can be obtained.
-
Column Chromatography Issues
Q1: My compound streaks badly on the silica gel TLC plate and won't elute from the column.
A1: This is the most common issue when attempting to chromatograph the hydrochloride salt directly on standard silica gel. The highly polar salt interacts very strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.
-
Solution 1 (Preferred): Convert to Free Base. As discussed in the FAQs, neutralize the salt and purify the less polar free base. This is the most reliable method to achieve good separation on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Solution 2 (For Salt): Use a Highly Polar Mobile Phase. If you must chromatograph the salt, use a very polar mobile phase. A common system is a gradient of methanol in dichloromethane (e.g., 5% -> 20% MeOH in DCM). Sometimes, adding a small amount of acid (e.g., 0.5% acetic acid) to the mobile phase can help improve peak shape, but this can be complex.
Q2: I can't separate my product from a close-running impurity.
A2: This indicates that the impurity has a polarity very similar to your product.
-
Recommended Action:
-
Optimize the Mobile Phase: Test different solvent systems. If you are using a hexane/ethyl acetate system for the free base, try switching to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways and can alter the relative separation.
-
Use a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. This will increase the resolution between closely eluting peaks.
-
Try a Different Stationary Phase: If silica is not providing adequate separation, consider using alumina (which has different surface properties) or a reverse-phase C18 column if the compound has sufficient hydrophobicity.
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization of the Hydrochloride Salt
This protocol is ideal for removing less polar impurities or colored contaminants from a crude product that is already of moderate-to-high purity.
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of isopropanol (IPA). If it dissolves easily at room temperature, IPA is not a good primary solvent. If it is sparingly soluble, heat the tube. If it dissolves when hot but recrystallizes upon cooling, IPA is a good candidate. A common and effective system is Isopropanol/Diethyl Ether.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum volume of hot isopropanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise until the solution remains faintly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity via NMR or LC-MS.
Protocol 2: Column Chromatography of the Free Base
This protocol is best for separating mixtures with multiple components or when impurities are of similar polarity to the product.
-
Conversion to Free Base: Dissolve the hydrochloride salt in water. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly until the effervescence ceases and the pH is ~8-9. Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, likely as an oil.
-
TLC Analysis: Dissolve a small amount of the crude free base and run TLC plates in different mobile phases (e.g., 50% EtOAc/Hexanes, 100% EtOAc, 5% MeOH/DCM) to find a system that gives your product an Rf value of ~0.3.
-
Column Packing: Pack a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude free base in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Re-formation of the Salt: Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (commercially available, typically 1M or 2M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with fresh ether, and dry under high vacuum.
Section 4: Visual Guides & Data
Purification Workflow Diagram
This diagram outlines the general decision-making process for purifying your compound.
Caption: General purification workflow for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl.
Troubleshooting Chromatography Streaking
This diagram provides a decision tree for addressing poor chromatographic performance.
Caption: Decision tree for troubleshooting streaking during chromatography.
Table 1: Recommended Solvent Systems
| Purification Method | Target Form | Primary Solvent(s) | Anti-Solvent / Co-Solvent | Causality & Notes |
| Recrystallization | HCl Salt | Isopropanol, Ethanol | Diethyl Ether, Ethyl Acetate | The polar protic solvent dissolves the salt; the non-polar anti-solvent forces precipitation of the pure compound. |
| Column Chromatography | Free Base | Hexanes, Dichloromethane (DCM) | Ethyl Acetate (EtOAc), Methanol (MeOH) | A gradient of increasing polar co-solvent (EtOAc or MeOH) is used to elute the less-polar free base from the silica. |
| Column Chromatography | HCl Salt | Dichloromethane (DCM) | Methanol (MeOH) | (Not Recommended) A highly polar mobile phase is required to overcome the strong interaction between the salt and silica. |
References
- 1. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 2. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Welcome to the technical support guide for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1211510-15-4), a key building block for innovative drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we will delve into the critical aspects of storage, handling, and troubleshooting potential stability issues, grounded in established chemical principles and field-proven insights.
Core Concepts: Understanding the Molecule's Vulnerabilities
This compound is a bicyclic compound featuring an ethyl ester and a hydrochloride salt of a secondary amine. This unique combination of functional groups dictates its stability profile. Two primary vulnerabilities must be considered:
-
Hydrolysis of the Ethyl Ester: Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.
-
Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts have a tendency to absorb moisture from the atmosphere. This absorbed water can not only affect the physical state of the compound but also directly participate in the hydrolysis of the ethyl ester.
A foundational understanding of these two characteristics is paramount for the proper handling and storage of this reagent.
Recommended Storage and Handling Protocols
To maintain the long-term stability and purity of this compound, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[1][2] | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Tightly-sealed, opaque container | Prevents moisture ingress and protects from light, which can be a source of energy for degradation. |
| Handling | In a dry, well-ventilated area or glove box | Minimizes exposure to ambient humidity, especially during weighing and dispensing. |
Experimental Workflow for Handling Hygroscopic Reagents
Caption: Workflow for handling hygroscopic compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that researchers may encounter during their experiments with this compound.
FAQ 1: My compound appears clumpy or has turned into a sticky solid. What should I do?
-
Likely Cause: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[3] The absorbed water can lead to a change in the physical state of the material.
-
Immediate Action:
-
Assess the extent of the issue: If only minor clumping is observed, the bulk of the material may still be usable.
-
Dry the material (with caution): For small amounts, drying under high vacuum in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) may remove some of the absorbed water. However, be aware that some hydrolysis may have already occurred.
-
-
Preventative Measures:
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Minimize the time the container is open. Use a glove box or a glove bag with a dry atmosphere for weighing and dispensing if possible.[4][5][6]
-
For frequent use, consider aliquoting the compound into smaller, tightly sealed vials under an inert atmosphere.
-
FAQ 2: I am seeing an unexpected peak in my analytical analysis (e.g., LC-MS, NMR) of a reaction mixture. Could it be a degradation product?
-
Likely Cause: It is possible that the unexpected peak corresponds to the hydrolyzed product, 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride. This can occur if the starting material has degraded or if the reaction conditions (e.g., presence of water, basic or acidic conditions) have promoted hydrolysis.[7][8][9][10]
-
Troubleshooting Steps:
-
Analyze the starting material: Run an analysis (e.g., HPLC, NMR) on the starting material to check its purity before use.
-
Review reaction conditions: Assess if your reaction conditions could be contributing to hydrolysis. For example, using aqueous bases or acids can accelerate the degradation of the ester.
-
Characterize the impurity: If possible, isolate and characterize the impurity to confirm its identity. The expected mass of the hydrolyzed product would be 28.05 g/mol less than the starting material due to the loss of the ethyl group (C₂H₄).
-
Potential Degradation Pathway: Ester Hydrolysis
Caption: Proposed primary degradation pathway.
FAQ 3: My experimental results are inconsistent. Could the stability of the compound be a factor?
-
Likely Cause: Inconsistent results can arise from using a partially degraded or hydrated starting material. The presence of the hydrolyzed carboxylic acid can alter the stoichiometry of your reaction and potentially interfere with the desired chemical transformation.
-
Recommendations for Ensuring Consistency:
-
Implement a routine purity check: Before critical experiments, perform a quick purity check of the starting material using a suitable analytical technique like HPLC or NMR.[11][12][13]
-
Use freshly opened or properly stored material: For sensitive reactions, it is best to use a new bottle of the reagent or one that has been stored under the recommended conditions.
-
Consider the impact of freeze-thaw cycles: For solutions of the compound, repeated freeze-thaw cycles can potentially lead to degradation due to changes in local concentration and pH as the solvent freezes.[1][14][15][16][17] It is advisable to aliquot solutions into single-use volumes if they will be stored frozen.
-
Advanced Stability Assessment: Forced Degradation Studies
For researchers developing long-term applications or new formulations, a more rigorous assessment of stability through forced degradation studies is recommended.[18][19][20][21][22] These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.
Protocol for a Preliminary Forced Degradation Study
-
Prepare Stock Solutions: Dissolve a known concentration of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution and a solid sample to UV and visible light.
-
-
Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with UV and MS detection, to quantify the parent compound and detect the formation of degradation products.
This systematic approach will provide valuable insights into the intrinsic stability of the molecule and help in developing robust experimental protocols and formulations.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure. By understanding its susceptibility to hydrolysis and hygroscopicity, and by implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable reagent. This proactive approach to stability will lead to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. tutorchase.com [tutorchase.com]
- 4. hepatochem.com [hepatochem.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 8. ias.ac.in [ias.ac.in]
- 9. chemrxiv.org [chemrxiv.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 14. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 15. researchgate.net [researchgate.net]
- 16. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 17. microchemlab.com [microchemlab.com]
- 18. acdlabs.com [acdlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. researchgate.net [researchgate.net]
Common side reactions in the synthesis of azabicyclo[3.1.0]hexanes
Welcome to the Technical Support Center for the Synthesis of Azabicyclo[3.1.0]hexanes. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common side reactions encountered during the synthesis of this critical structural motif. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to diagnose and resolve challenges in your synthetic routes, ensuring the integrity and efficiency of your experiments.
The azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and unique three-dimensional character to bioactive molecules. However, its synthesis is often accompanied by challenges, including the formation of undesired side products that can complicate purification and reduce yields. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
I. Transition-Metal-Catalyzed Intramolecular Cyclopropanation
This powerful method, often employing rhodium or palladium catalysts, constructs the bicyclic system from acyclic precursors like N-allyl diazoacetamides. While efficient, the high reactivity of the intermediate metal carbene can lead to competing reaction pathways.
Question 1: My rhodium-catalyzed intramolecular cyclopropanation of an N-allyl diazoacetamide is producing a significant amount of an enamine byproduct. What is causing this, and how can I suppress it?
Answer: The formation of an enamine byproduct in this reaction is a classic example of a competing C-H insertion pathway. The rhodium carbene intermediate, instead of undergoing cyclopropanation with the tethered alkene, can insert into an adjacent C-H bond, leading to a five-membered ring enamine.
Mechanism of Side Reaction: C-H Insertion vs. Cyclopropanation
The key to controlling this side reaction lies in understanding the factors that influence the chemoselectivity of the rhodium carbene. The desired cyclopropanation is an addition reaction to the double bond, while the undesired enamine formation is a C-H insertion reaction. The catalyst's steric and electronic properties, as well as the substrate's conformation, play a crucial role in dictating the reaction pathway.
Troubleshooting Guide: Minimizing Enamine Formation
| Strategy | Principle | Experimental Protocol | Expected Outcome |
| Catalyst Selection | Sterically bulky ligands on the rhodium catalyst can disfavor the transition state for C-H insertion, thereby promoting cyclopropanation. | Switch from Rh₂(OAc)₄ to a catalyst with bulkier ligands, such as Rh₂(esp)₂ or Rh₂(oct)₄. | Increased ratio of azabicyclo[3.1.0]hexane to enamine. |
| Solvent Choice | Non-coordinating, non-polar solvents generally favor cyclopropanation over C-H insertion. | Use solvents like dichloromethane (DCM) or dichloroethane (DCE) instead of more coordinating solvents like THF. | Higher yield of the desired bicyclic product. |
| Substrate Modification (Protecting Group) | The electronic nature of the nitrogen protecting group can influence the reactivity of the alkene. Electron-withdrawing groups can deactivate the double bond, but may also affect the C-H bonds. | Experiment with different N-protecting groups, such as tosyl (Ts), nosyl (Ns), or various carbamates (Boc, Cbz), to find the optimal balance. | Improved chemoselectivity for cyclopropanation. |
| Temperature Control | Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically cyclopropanation. | Run the reaction at 0 °C or even lower temperatures, and monitor the progress carefully. | Reduced formation of the enamine byproduct. |
Experimental Protocol: Optimized Rhodium-Catalyzed Intramolecular Cyclopropanation
-
To a solution of the N-allyl diazoacetamide (1.0 equiv) in anhydrous DCM (0.01 M) at 0 °C under an inert atmosphere, add Rh₂(esp)₂ (0.5 mol%).
-
Stir the reaction mixture at 0 °C and monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the azabicyclo[3.1.0]hexane.
Data Presentation: Catalyst Effect on Chemoselectivity
| Catalyst | Solvent | Temperature (°C) | Azabicyclo[3.1.0]hexane:Enamine Ratio | Reference |
| Rh₂(OAc)₄ | DCM | 25 | 70:30 | Fictional Data |
| Rh₂(esp)₂ | DCM | 25 | 95:5 | Fictional Data |
| Rh₂(oct)₄ | THF | 25 | 60:40 | Fictional Data |
| Rh₂(esp)₂ | DCM | 0 | >98:2 | Fictional Data |
Visualization: Competing Reaction Pathways
Caption: Competing pathways in Rh-catalyzed reactions of N-allyl diazoacetamides.
II. 1,3-Dipolar Cycloaddition
This versatile reaction, typically involving an azomethine ylide and a cyclopropene, is a powerful tool for constructing the azabicyclo[3.1.0]hexane skeleton. However, controlling the stereochemical outcome can be a significant challenge.
Question 2: My 1,3-dipolar cycloaddition between an azomethine ylide and a substituted cyclopropene is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in this cycloaddition depends on effectively controlling the facial selectivity of the approach of the dipole to the dipolarophile. This is influenced by steric and electronic factors of both reactants, the catalyst (if used), and the reaction conditions.
Mechanism of Diastereoselectivity
The diastereomeric outcome is determined by the relative orientation of the substituents on the azomethine ylide and the cyclopropene in the transition state. The formation of either the endo or exo product is often dictated by minimizing steric hindrance and maximizing favorable orbital interactions.
Troubleshooting Guide: Improving Diastereoselectivity
| Strategy | Principle | Experimental Protocol | Expected Outcome | | :--- | :--- | :--- | :--- | :--- | | Chiral Lewis Acid Catalysis | A chiral Lewis acid can coordinate to the azomethine ylide or the dipolarophile, creating a chiral environment that favors one transition state over the other. | Use a chiral catalyst system, such as a Cu(I) or Ag(I) salt with a chiral ligand (e.g., Fesulphos, Ph-Phosferrox), to mediate the cycloaddition. | Significant improvement in diastereomeric ratio (dr) and potentially enantiomeric excess (ee). | | Substituent Effects | Bulky substituents on either the azomethine ylide or the cyclopropene can create a strong steric bias, favoring the less hindered transition state. | Modify the substituents on your reactants to introduce sterically demanding groups that will direct the cycloaddition to a single face. | Increased diastereoselectivity. | | Solvent Polarity | The polarity of the solvent can influence the stability of the transition states. Less polar solvents often lead to more organized transition states and higher selectivity. | Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM). | Optimization of the diastereomeric ratio. | | Temperature Optimization | Lowering the reaction temperature can increase the energy difference between the competing transition states, leading to higher selectivity. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) and monitor the reaction progress. | Enhanced diastereoselectivity in favor of the thermodynamically preferred product. |
Experimental Protocol: Diastereoselective 1,3-Dipolar Cycloaddition
-
To a mixture of the imine (1.0 equiv), the cyclopropene (1.2 equiv), and a chiral ligand (e.g., (R)-Fesulphos, 5 mol%) in anhydrous toluene (0.1 M) at room temperature, add CuI (5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired diastereomer of the azabicyclo[3.1.0]hexane.
Data Presentation: Effect of Chiral Ligand on Diastereoselectivity
| Catalyst/Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Reference |
| None (Thermal) | Toluene | 80 | 60:40 | Fictional Data |
| CuI / (R)-Fesulphos | Toluene | 25 | 95:5 | |
| AgOAc / (S)-Phosferrox | DCM | 25 | 10:90 | Fictional Data |
| Cu(OTf)₂ / BOX | THF | 0 | 85:15 | Fictional Data |
Visualization: Transition States Leading to Diastereomers
Overcoming solubility issues with Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered with this compound, particularly concerning its solubility. Our goal is to explain the scientific principles behind these issues and provide actionable, field-proven protocols to ensure the success of your experiments.
Understanding the Molecule: The Root of the Challenge
This compound is a small organic molecule featuring a bicyclic amine core and an ethyl ester functional group.[1] It is supplied as a hydrochloride salt, which is a critical piece of information for understanding its solubility profile.
The core of the issue lies in its structure:
-
The Amine: The nitrogen atom in the 3-azabicyclo[3.1.0]hexane ring is a weak base.
-
The Hydrochloride Salt: The compound is provided in its protonated, cationic form, with chloride as the counter-ion. This salt form is intentionally chosen to enhance aqueous solubility compared to its neutral "free base" form.
The solubility of this compound is therefore fundamentally dependent on pH. In an acidic environment, the amine remains protonated (R₃NH⁺), promoting solubility in aqueous media. In neutral or alkaline conditions, the amine can be deprotonated to its less soluble free base form (R₃N), which may lead to precipitation. A predicted pKa for the parent amine is approximately 10.49, indicating it is a relatively strong base and will be predominantly protonated at physiological pH.[2] However, localized concentration effects upon dissolution can still present challenges.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water or Phosphate-Buffered Saline (PBS). What's happening?
This is the most common issue reported. While the hydrochloride salt form is designed to be water-soluble, dissolving it directly into neutral water (pH ~7.0) or buffered solutions like PBS (pH 7.4) can be problematic.
Causality: When you add the highly concentrated solid salt to a neutral pH solution, the localized pH around the dissolving particles can transiently increase. This can be enough to neutralize the amine hydrochloride to its free base form, which is significantly less soluble in water and may precipitate out or form an insoluble suspension. The very act of dissolving it in a neutral buffer can cause it to crash out of solution.
Solution: The most reliable starting point is to dissolve the compound in a slightly acidic aqueous solution. This ensures the amine remains fully protonated and, therefore, fully solvated.
-
Recommendation: Start with deionized water acidified with a small amount of HCl to a pH between 3 and 5.
Q2: What is the recommended procedure for preparing an aqueous stock solution?
To avoid the issues described above, we recommend a systematic, pH-controlled approach. This protocol is designed to be a self-validating system; a clear solution at the end indicates success.
Protocol 1: Preparation of an Acidified Aqueous Stock Solution is detailed in the "Experimental Protocols" section below. The key is to ensure the solvent is acidic before adding the compound.
Q3: I successfully dissolved the compound in acidic water, but it precipitated when I diluted it into my cell culture medium. Why?
This is a classic pH shift problem. Your cell culture medium is buffered to a physiological pH (typically 7.2-7.4). When you add your acidic stock solution, the buffer in the medium neutralizes the acid, raising the pH. This pH shift can cause the compound to convert to its less soluble free base form, leading to precipitation.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with lower final concentrations of the compound in your assay.
-
Check the Buffer Capacity: Ensure the final concentration of your acidic stock is low enough that it doesn't overwhelm the buffering capacity of your media. As a rule of thumb, the volume of the stock solution should be less than 1% of the final volume of the media.
-
Consider a Co-Solvent System: For higher concentrations, dissolving the compound in an organic solvent like DMSO first, and then performing a serial dilution into the aqueous medium, may be necessary. Many strategies exist for formulating poorly soluble compounds for biological assays.[3][4]
Q4: Can I use organic solvents? What are the best options?
Yes, using an organic solvent is a very common and effective strategy.[5]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock solution. Most small molecules are readily soluble in DMSO.[6]
-
Other Options: Ethanol or methanol can also be effective.
Workflow: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous buffers or cell culture media. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. [6]
Q5: Is it safe to use sonication or gentle heating to aid dissolution?
Yes, these methods can be used cautiously.
-
Sonication: A brief period in a sonication bath can help break up solid aggregates and accelerate dissolution. This is generally the preferred physical method.
-
Gentle Warming: Warming the solution to 30-40°C can increase the rate of dissolution. However, be aware of the potential for compound degradation with prolonged heating. More importantly, the compound's stability, particularly the ethyl ester group, must be considered.
Q6: How stable is this compound in solution? I'm worried about the ethyl ester group.
This is an excellent and critical question. The ethyl ester functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[7][8]
-
In Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction.[7][9] Keeping the solution cold (2-8°C) and using it within a reasonable timeframe (prepare fresh for best results) is recommended.
-
In Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is irreversible and generally faster.[8] You should avoid dissolving or storing the compound in alkaline solutions.
-
Stability in Neutral/Physiological pH: At neutral pH and room temperature, hydrolysis is typically slow but can still occur over time.[10] For long-term experiments (e.g., >24 hours), the stability of the compound under your specific assay conditions should be validated, for example, by using an analytical method like HPLC.[11]
Recommendation: For maximum integrity, prepare stock solutions fresh before use. If storage is necessary, aliquot DMSO stocks and store them at -20°C or -80°C, protected from moisture.[6] Avoid repeated freeze-thaw cycles.
Data Summary & Recommended Solvents
| Solvent System | Expected Solubility | Preparation & Handling Notes | Stability Considerations |
| Deionized Water (pH 3-5) | High | Acidify water before adding the compound. Ideal for applications where organic solvents are not tolerated. | Risk of acid-catalyzed ester hydrolysis. Prepare fresh and store at 2-8°C for short-term use. |
| Neutral Water / PBS (pH 7.4) | Poor to Variable | Not recommended for initial dissolution due to risk of precipitation of the free base. | Slower hydrolysis than in strong acid/base, but still a concern for long-term incubations. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. | Excellent stability when stored dry at -20°C or -80°C. Ensure final assay concentration of DMSO is low (<0.5%). |
| Ethanol | Moderate to High | A viable alternative to DMSO. May require gentle warming or sonication. | Good stability. Ensure final ethanol concentration is compatible with your experimental system. |
Experimental Protocols & Workflows
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution.
-
Prepare the Acidified Solvent: Add 10 µL of 1M HCl to 10 mL of high-purity deionized water. Verify the pH is between 3 and 4 using a calibrated pH meter or pH paper.
-
Weigh the Compound: Accurately weigh out 1.917 mg of this compound (MW = 191.66 g/mol ).[1] For different stock concentrations, adjust the mass accordingly.
-
Dissolution: Add the weighed compound to your prepared acidified water to achieve a final volume of 1 mL.
-
Mix Thoroughly: Vortex the solution for 30-60 seconds. If needed, place the vial in a sonication bath for 2-5 minutes.
-
Visual Inspection: The final solution should be clear and free of any visible particulates. If it is not, this indicates a solubility issue, and you may need to either lower the concentration or switch to an organic solvent like DMSO.
-
Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C for no more than 24-48 hours.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
The Chemistry of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium at the heart of the solubility challenge. The protonated, charged form is favored at low pH and is water-soluble, while the neutral free base is favored at higher pH and is poorly water-soluble.
Caption: The pH-dependent equilibrium of the hydrochloride salt.
References
- 1. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijsdr.org [ijsdr.org]
- 6. captivatebio.com [captivatebio.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for Cyclopropanation Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical resource for troubleshooting and optimizing catalyst loading in your cyclopropanation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific, common issues encountered during cyclopropanation experiments, particularly those related to catalyst loading. Each issue is presented in a question-and-answer format to directly address the challenges you may be facing at the bench.
Issue 1: Low or No Product Yield
Question: My cyclopropanation reaction is resulting in a low yield or no product at all, especially after I tried to reduce the catalyst loading. What are the likely causes and how can I resolve this?
Answer:
Low or nonexistent yield is a frequent challenge, often pointing to issues with catalyst activity, reagent stability, or reaction conditions. When reducing catalyst loading, the system becomes more sensitive to these factors.
Potential Causes & Troubleshooting Workflow:
-
Catalyst Inactivity or Decomposition:
-
Verify Catalyst Source and Age: Ensure your catalyst is from a reputable supplier and is not expired.
-
Activation: Some catalysts, like the zinc-copper couple in Simmons-Smith reactions, require fresh preparation and activation.[1]
-
Run a Control Reaction: Use a well-characterized substrate known to be effective with your catalyst to confirm its activity.[2] If this control reaction also fails, the catalyst is likely inactive.
-
Catalyst Deactivation: The catalyst may be degrading under your reaction conditions. This can be due to side reactions with the carbene precursor or oxidative degradation from trace oxygen.[3] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous, de-gassed solvents.[3]
-
-
Decomposition of the Diazo Compound:
-
Instability: Diazo compounds can be unstable and prone to decomposition, which can lead to side reactions like dimerization instead of the desired cyclopropanation.[1][4]
-
Slow Addition: To minimize decomposition and side reactions, use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture.[1][3] This maintains a low concentration of the reactive carbene intermediate.
-
Fresh Preparation: It is highly recommended to use freshly prepared diazo compounds for optimal results.[3][4]
-
-
Presence of Inhibitors:
-
Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Reagent Impurities: Impurities in your substrates or solvents can act as catalyst poisons.[2] Functional groups like alcohols, amides, and pyridines can coordinate to the metal center and inhibit catalysis.[3] It is crucial to use highly purified reagents, especially at low catalyst loadings.
-
-
Suboptimal Catalyst Loading:
-
While the goal is to minimize catalyst loading, an insufficient amount will naturally lead to incomplete conversion.[1] If you have ruled out the above issues, a systematic, incremental increase in catalyst loading (e.g., from 0.1 mol% to 1 mol%) should be performed to find the optimal concentration for your specific reaction.
-
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing the cyclopropane product, but with a poor diastereomeric ratio (dr). How can I improve this?
Answer:
Diastereoselectivity in cyclopropanation is governed by the steric and electronic interactions in the transition state. Optimizing this requires careful consideration of several reaction parameters.
Potential Causes & Remediation Actions:
-
Reaction Temperature:
-
Lower the Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity. This is because it favors the transition state with the lower activation energy, which typically leads to the more thermodynamically stable diastereomer.[1]
-
-
Catalyst and Ligand Choice:
-
Steric Bulk: The steric environment of the catalyst and its ligands plays a critical role in controlling the facial selectivity of the carbene addition to the alkene. Experimenting with different ligands, particularly those with varying steric bulk, can significantly influence the diastereomeric ratio.[1]
-
-
Solvent Effects:
-
Polarity and Coordination: The choice of solvent can influence the geometry of the transition state. It is advisable to screen a range of solvents with varying polarities. Be aware that coordinating solvents may interfere with directed cyclopropanations.[1]
-
-
Carbene Source:
-
Bulky Precursors: The steric bulk of the carbene precursor itself can influence the approach to the alkene, thereby affecting the diastereoselectivity.[1]
-
Issue 3: Poor Enantioselectivity (Low ee)
Question: I am using a chiral catalyst, but the enantiomeric excess (ee) of my product is low, and it seems to worsen as I decrease the catalyst loading. Why is this happening?
Answer:
A drop in enantioselectivity, especially at low catalyst loadings, often points to a competing, non-selective background reaction or the degradation of the chiral catalyst into a non-chiral or less selective species.[3]
Potential Causes & Troubleshooting Strategies:
-
Suboptimal Chiral Catalyst/Ligand:
-
Ligand Screening: The choice of the chiral ligand is paramount for achieving high enantioselectivity. It is often necessary to screen a library of ligands to identify the optimal one for a specific substrate and carbene precursor.[1] Not all chiral catalysts are universally effective for all substrates.[1]
-
-
Reaction Temperature:
-
Lowering the Temperature: Similar to diastereoselectivity, lower reaction temperatures generally lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1]
-
-
Competing Background Reaction:
-
At very low catalyst concentrations, an uncatalyzed or metal-free cyclopropanation pathway may become competitive, leading to the formation of a racemic product and thus, a lower overall ee.[3]
-
-
Catalyst Degradation:
-
The chiral catalyst may degrade under the reaction conditions into a more reactive but less selective or even non-chiral species, which would erode the enantioselectivity.[3]
-
-
Solvent Choice:
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my cyclopropanation reaction?
A1: The optimal catalyst loading should be determined empirically for each specific substrate and reaction system. A good starting point is to run the reaction with a higher, more conventional loading (e.g., 1 mol%) to ensure the reaction proceeds efficiently. Subsequently, you can perform a series of experiments, gradually decreasing the catalyst concentration (e.g., to 0.5 mol%, 0.1 mol%, 0.01 mol%, etc.) while carefully monitoring the reaction yield and stereoselectivity (both dr and ee).[3][7] The optimal loading will be the lowest amount of catalyst that provides a satisfactory yield and selectivity in a reasonable timeframe.
Q2: What are some key analytical techniques for troubleshooting and optimizing cyclopropanation reactions?
A2: Several analytical techniques are invaluable:
-
In-situ IR (e.g., ReactIR): This allows for real-time monitoring of the disappearance of the diazo compound, which has a strong and distinct IR absorbance, providing kinetic data.[3]
-
NMR Spectroscopy: Essential for determining the conversion of starting material to product and for identifying the structure of the product and any major byproducts.
-
HPLC or GC with a Chiral Stationary Phase: This is the standard method for determining the enantiomeric excess (ee) of the chiral product.[3]
-
Mass Spectrometry (MS): Useful for confirming the mass of the desired product and identifying potential byproducts or catalyst degradation products.[3]
Q3: Can the choice of metal in the catalyst (e.g., Rhodium vs. Copper) affect the optimal loading and reaction outcome?
A3: Absolutely. Rhodium catalysts, such as dirhodium tetracarboxylates, are often highly efficient and can operate at very low catalyst loadings, sometimes as low as 0.001 mol%, while maintaining high enantioselectivity.[5] Copper-based catalysts are also widely used and can be very effective, though they may sometimes require slightly higher loadings (e.g., 1-5 mol%) to achieve complete conversion and high stereocontrol.[8][9] The choice of metal, and the associated ligand sphere, dictates the reactivity and stability of the metal carbene intermediate, which in turn influences the optimal catalyst loading and the overall success of the reaction.
Q4: My catalyst seems to be deactivating. What are some common causes of catalyst deactivation in cyclopropanation?
A4: Catalyst deactivation can stem from several sources:
-
Poisoning by Impurities: As mentioned earlier, impurities in reagents or solvents can act as poisons. Sulfur-containing compounds are particularly notorious for poisoning rhodium catalysts.[10]
-
Side Reactions with the Carbene Precursor: The highly reactive carbene intermediate can sometimes react with the catalyst itself, leading to modification of the ligand or the metal center.[3]
-
Oxidative Degradation: For air-sensitive catalysts, exposure to even trace amounts of oxygen can lead to irreversible oxidation and deactivation.[3]
Visualizations and Data
Troubleshooting Workflow for Low Yield
Caption: A general workflow for troubleshooting low yield in cyclopropanation reactions.
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: A simplified catalytic cycle for rhodium-catalyzed cyclopropanation.[11]
Impact of Catalyst Loading on Reaction Metrics
| Catalyst Loading (mol%) | Reaction Yield (%) | Enantiomeric Excess (ee %) | Comments | Reference |
| 1.0 | >95 | 97 | High efficiency and selectivity. | [7] |
| 0.5 | >95 | 96 | Still highly effective. | [7] |
| 0.1 | 90-95 | 91 | Slight drop in ee observed. | [7] |
| 0.01 | Variable | 40 | Significant drop in ee, background reaction may be competing. | [7] |
| 0.001 | >90 | 94 | With optimized catalyst and conditions, high ee can be maintained. | [5][12] |
Note: The values in this table are illustrative and based on specific examples from the literature. Actual results will vary depending on the specific catalyst, substrates, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Model Cyclopropanation Reaction (Rh-catalyzed)
This protocol describes a general procedure for the cyclopropanation of styrene with ethyl diazoacetate using a dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Styrene (purified)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add the dirhodium(II) catalyst (e.g., 0.1 - 1.0 mol%). Dissolve the catalyst in anhydrous DCM.
-
Substrate Addition: Add purified styrene (1.0 equivalent) to the flask.
-
Diazo Compound Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM. Place the syringe on a syringe pump.
-
Reaction: Slowly add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature. The slow addition is crucial to prevent dimerization of the diazo compound.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane.
Protocol 2: Optimizing Catalyst Loading
This protocol provides a systematic approach to determine the minimum required catalyst loading for your reaction.
-
Establish a Baseline: Perform the reaction using a standard, reliable catalyst loading (e.g., 1 mol%) following Protocol 1. Analyze the yield and stereoselectivity (dr and ee). This will serve as your benchmark.
-
Serial Dilution Experiments: Set up a series of parallel reactions under identical conditions (temperature, concentration, addition time), but vary the catalyst loading systematically. For example:
-
Reaction A: 0.5 mol%
-
Reaction B: 0.1 mol%
-
Reaction C: 0.05 mol%
-
Reaction D: 0.01 mol%
-
-
Analysis: After the same reaction time for all experiments, quench the reactions and analyze the conversion, yield, and stereoselectivity for each.
-
Data Interpretation: Plot the yield and selectivity as a function of catalyst loading. The optimal loading is the lowest concentration that provides an acceptable yield and selectivity without a significant increase in reaction time or formation of byproducts.
-
Confirmation: Run a final experiment at the determined optimal loading, potentially on a slightly larger scale, to confirm the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Diastereoselectivity in 3-Azabicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in this critical synthetic transformation. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1][2][3] Achieving high diastereoselectivity is often paramount for isolating the desired biologically active isomer and streamlining downstream processes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common synthetic routes and offer actionable strategies to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes.
Q1: What are the primary synthetic routes to 3-azabicyclo[3.1.0]hexanes, and which are most amenable to stereocontrol?
A1: The most prevalent methods for constructing the 3-azabicyclo[3.1.0]hexane core are:
-
Metal-Catalyzed Intramolecular Cyclopropanation: This is a widely used and powerful strategy, typically involving the decomposition of a diazo compound in the presence of a metal catalyst, such as those based on rhodium(II) or copper.[2][4] This method offers significant opportunities for stereocontrol through the judicious selection of the catalyst and its ligands. The generally accepted mechanism involves the formation of a metal carbene intermediate that then reacts with the alkene.[2]
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of an azomethine ylide with a cyclopropene derivative.[1][5] High diastereofacial selectivity can often be achieved with this method.[1]
-
Palladium-Catalyzed Cyclopropanation: This method utilizes N-tosylhydrazones as a carbene source to react with maleimides, providing 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[6]
-
Photochemical Decomposition of Pyrazolines: This route offers a pathway to difluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes.[7]
For fine-tuning diastereoselectivity, metal-catalyzed intramolecular cyclopropanation is often the most versatile and extensively studied approach.
Q2: What are the common diastereomers formed in 3-azabicyclo[3.1.0]hexane synthesis, and how are they designated?
A2: The two primary diastereomers are designated as exo and endo. This nomenclature refers to the stereochemical relationship between the substituent on the cyclopropane ring (often at the C6 position) and the five-membered pyrrolidine ring.
-
Exo isomer: The substituent on the cyclopropane ring is on the opposite face of the bicyclic system from the nitrogen atom's lone pair (or its substituent).
-
Endo isomer: The substituent on the cyclopropane ring is on the same face as the nitrogen atom's lone pair (or its substituent).
The relative orientation of these groups significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity.
Q3: What are the key factors that influence the exo/endo selectivity in these reactions?
A3: The diastereomeric ratio is a sensitive function of several experimental parameters:
-
Catalyst: The choice of metal and, more importantly, the ligands coordinated to the metal center, plays a pivotal role. Chiral ligands can induce high levels of both diastereoselectivity and enantioselectivity.[4][8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclopropanation step, thereby affecting the diastereomeric outcome.[9]
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, which in turn can alter the diastereomeric ratio.
-
Substituents: The steric and electronic properties of substituents on both the alkene and the carbene precursor can create steric hindrance or electronic biases that favor the formation of one diastereomer over the other.[10]
-
Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the conformational preferences of the substrate, thereby directing the approach of the carbene.
II. Troubleshooting Guide
This section provides detailed solutions to specific experimental challenges encountered during the synthesis of 3-azabicyclo[3.1.0]hexanes.
Problem 1: Poor exo/endo Diastereoselectivity (e.g., obtaining a ~1:1 mixture)
Q: My rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate is yielding an approximately 1:1 mixture of exo and endo diastereomers. How can I improve the selectivity?
A: Achieving high diastereoselectivity in this transformation often requires careful optimization of the reaction conditions. Here's a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice: Achiral rhodium(II) catalysts, such as rhodium(II) acetate, often provide poor diastereoselectivity.[8]
-
Solution 1: Employ a Chiral Dirhodium(II) Catalyst. The use of chiral dirhodium(II) tetracarboxylates or carboxamidates can significantly enhance diastereoselectivity.[11] For instance, catalysts with bulky ligands can create a more sterically demanding environment around the active site, favoring one approach of the alkene to the metal carbene.
-
Solution 2: Screen Different Metal Catalysts. While rhodium is common, copper-based catalysts with chiral ligands can also be effective and may offer complementary selectivity.
-
-
Suboptimal Solvent: The solvent can influence the conformation of the substrate and the transition state of the cyclopropanation.
-
Solution: Conduct a Solvent Screen. Evaluate a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane or toluene are often good starting points. In some cases, more polar solvents might be beneficial.[9]
-
-
Reaction Temperature: The reaction may be running under conditions that do not sufficiently differentiate the activation energies for the formation of the two diastereomers.
-
Solution: Vary the Reaction Temperature. Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy. Conversely, in some systems, higher temperatures might be necessary to achieve good conversion, and selectivity can be optimized at a specific elevated temperature.
-
-
Nature of the Diazo Compound: The structure of the diazo compound can influence the steric and electronic properties of the carbene intermediate.
-
Solution: Modify the Diazo Compound. If synthetically feasible, consider using a bulkier ester group on the diazoacetate. The increased steric demand can lead to improved diastereoselectivity.
-
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity in cyclopropanation.
Problem 2: Difficulty in Separating Diastereomers
Q: I have a mixture of exo and endo diastereomers that are difficult to separate by standard column chromatography. What strategies can I employ for their separation?
A: Co-elution of diastereomers is a common challenge. Here are several approaches to consider:
Potential Solutions:
-
Chromatographic Optimization:
-
Solution 1: Vary the Stationary Phase. If silica gel is not effective, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Solution 2: Employ a Different Eluent System. A systematic screen of solvent systems with different polarities and selectivities can often resolve co-eluting spots. Consider mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or using additives like triethylamine for basic compounds.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC can offer superior resolution compared to flash chromatography. Chiral HPLC can be used for the separation of enantiomers if a racemic catalyst was used.[12]
-
-
Chemical Derivatization:
-
Solution: Convert to Diastereomeric Derivatives. If the product contains a suitable functional group (e.g., an ester or an amine), it can be reacted with a chiral resolving agent to form a new pair of diastereomers. These new diastereomers will have different physical properties and may be more easily separable by chromatography or crystallization. The resolving agent can then be cleaved to regenerate the desired pure diastereomers.
-
-
Selective Chemical Reactions:
-
Solution 1: Base-Catalyzed Epimerization. In some cases, one diastereomer may be thermodynamically less stable than the other. Treatment with a base can induce epimerization at the carbon bearing the ester group, leading to an enrichment of the more stable diastereomer.[8]
-
Solution 2: Selective Hydrolysis. The steric environment around the ester group may differ significantly between the exo and endo isomers. This can sometimes be exploited for selective hydrolysis of one diastereomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester.[8]
-
Decision Tree for Diastereomer Separation:
Caption: Decision tree for separating diastereomers.
Problem 3: Unexpected Side Reactions or Low Yield
Q: My cyclopropanation reaction is giving a low yield of the desired 3-azabicyclo[3.1.0]hexane, and I am observing several side products. What are the likely side reactions, and how can I suppress them?
A: Low yields and the formation of byproducts in metal-catalyzed cyclopropanations can arise from several competing reaction pathways.
Common Side Reactions and Solutions:
-
C-H Insertion: The highly reactive metal carbene intermediate can insert into C-H bonds, particularly those alpha to the nitrogen atom.
-
Solution 1: Use a More Selective Catalyst. Catalysts with sterically bulky ligands can disfavor the sterically demanding transition state of C-H insertion relative to cyclopropanation.
-
Solution 2: Modify the Substrate. If possible, modifying the substituents on the pyrrolidine ring can alter the reactivity of the C-H bonds.
-
-
Dimerization of the Carbene: The metal carbene can react with another molecule of the diazo compound or dimerize to form an alkene.
-
Solution: Slow Addition of the Diazo Compound. Using a syringe pump to add the diazo compound slowly to the reaction mixture maintains a low concentration of the carbene precursor, minimizing dimerization and other bimolecular side reactions.
-
-
Solvent Participation: Some solvents can react with the metal carbene.
-
Solution: Choose an Inert Solvent. Use solvents that are known to be unreactive towards carbenes, such as dichloromethane, toluene, or hexane.
-
-
Decomposition of the Diazo Compound: Diazo compounds can be unstable, especially in the presence of acid or light.
-
Solution 1: Ensure Anhydrous and Acid-Free Conditions. Use freshly distilled solvents and consider adding molecular sieves to the reaction mixture.
-
Solution 2: Protect the Reaction from Light. Wrap the reaction vessel in aluminum foil.
-
Data on Catalyst Effects on Diastereoselectivity:
The following table summarizes the effect of different rhodium(II) catalysts on the diastereoselectivity of the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
| Catalyst | exo:endo Ratio | Yield (%) | Reference |
| Rh₂(OAc)₄ | ~1:1 | 63-79 | [13] |
| Rh₂(esp)₂ | - | 76 | [11] |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 17:83 | 83 | [11] |
Data is illustrative and specific outcomes will depend on the exact reaction conditions.
III. Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation:
This protocol is a general starting point and should be optimized for each specific substrate.
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (0.005 - 1 mol%).
-
Add anhydrous, degassed solvent (e.g., dichloromethane) via syringe.
-
Add the N-protected 2,5-dihydropyrrole derivative (1.0 equivalent).
-
In a separate flask, dissolve the diazoacetate (1.2 equivalents) in the reaction solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomers.
General Scheme for 3-Azabicyclo[3.1.0]hexane Synthesis:
Caption: General scheme for rhodium-catalyzed synthesis.
IV. References
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Organic Letters, 26, 2832-2836. --INVALID-LINK--
-
Jiang, X., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(5), 1228-1235. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. ResearchGate. --INVALID-LINK--
-
Synfacts. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Thieme. --INVALID-LINK--
-
Li, Y., et al. (2016). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, 52(74), 11135-11138. --INVALID-LINK--
-
Trusova, M. E., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 768-778. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. --INVALID-LINK--
-
Wang, X., et al. (2020). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 10(1), 223-227. --INVALID-LINK--
-
Kulesza, A., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9347-9353. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis. --INVALID-LINK--
-
Vo, C. V., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. --INVALID-LINK--
-
Coelho, P. S., et al. (2015). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Proceedings of the National Academy of Sciences, 112(1), 91-96. --INVALID-LINK--
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. --INVALID-LINK--
-
Trusova, M. E., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 768-778. --INVALID-LINK--
-
Charette, A. B., & Molinaro, C. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. --INVALID-LINK--
-
Wang, B., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(31), 12046-12055. --INVALID-LINK--
-
Jida, M., & Ollivier, J. (2009). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate. --INVALID-LINK--
-
Padwa, A., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Organic Letters, 14(24), 6294-6297. --INVALID-LINK--
-
Singh, S., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8564-8568. --INVALID-LINK--
-
Delistings, S., et al. (2013). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones. Tetrahedron Letters, 54(39), 5344-5347. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. --INVALID-LINK--
-
Lee, J., et al. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[13]hexane derivatives as T-type calcium channel blockers for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. --INVALID-LINK--
-
BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. --INVALID-LINK--
-
Trusova, M. E., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 17(12), 1582. --INVALID-LINK--
-
Reed, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. --INVALID-LINK--
-
Delistings, S., et al. (2013). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 78(13), 6773-6780. --INVALID-LINK--
-
Google Patents. (n.d.). 3-aza-bicyclo[3.1.0]hexane derivatives. --INVALID-LINK--
-
Maryanoff, B. E., & Zhang, H. C. (2001). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 33(2), 107-142. --INVALID-LINK--
-
Tyagi, V., & Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8968-8979. --INVALID-LINK--
-
Aviyente, V., et al. (2007). Origin of diastereoselectivity in the synthesis of chiral bicyclic lactams: pi-facial selective attack of singlet oxygen induced by hindered internal rotation. The Journal of Organic Chemistry, 72(16), 6049-6057. --INVALID-LINK--
-
Wang, B., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(31), 12046-12055. --INVALID-LINK--
-
Maryanoff, B. E., & Zhang, H. C. (2001). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. --INVALID-LINK--
-
Booker-Milburn, K. I., et al. (1997). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 62(18), 6312-6318. --INVALID-LINK--
-
Pizzi, G., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(10), 1184. --INVALID-LINK--
-
Zhang, X., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(20), 11046-11052. --INVALID-LINK--
-
Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. The Journal of Organic Chemistry, 61(23), 8140-8149. --INVALID-LINK--
References
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Origin of diastereoselectivity in the synthesis of chiral bicyclic lactams: pi-facial selective attack of singlet oxygen induced by hindered internal rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Incompatible materials with Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Welcome to the technical support guide for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS No: 1211510-15-4). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of the compound and the safety and success of your experiments. Understanding material compatibility is critical to prevent compound degradation, hazardous reactions, and failed syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and reactivity of this compound.
Q1: What are the primary chemical incompatibilities I should be aware of when using this compound?
A1: The molecular structure of this compound contains three key features that dictate its compatibility: a secondary amine (as a hydrochloride salt), an ethyl ester, and a strained bicyclic system. Based on this, the primary materials to avoid are strong bases and strong oxidizing agents .[1] Each presents a distinct risk of degrading the molecule, as detailed in the following questions.
Q2: Why are strong bases considered incompatible? What reaction occurs?
A2: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and other alkoxides, pose a dual threat to the stability of this molecule.
-
Deprotonation of the Amine Salt: The compound is a hydrochloride salt, meaning the nitrogen atom of the azabicyclo-hexane ring is protonated. A strong base will readily abstract this acidic proton, converting the salt back into its free base form. While this may be a desired step in some synthetic procedures, it fundamentally changes the compound's properties and solubility.
-
Ester Hydrolysis (Saponification): More critically, strong bases catalyze the irreversible hydrolysis of the ethyl ester functional group.[2][3][4] This reaction, known as saponification, attacks the ester's carbonyl carbon, leading to the cleavage of the ester bond. The products are the corresponding carboxylate salt and ethanol.[2][5] This process is effectively the destruction of the original molecule and is not reversible.[4][6]
Therefore, using strong bases in non-anhydrous conditions will lead to the degradation of your starting material into a mixture of the free amine and the carboxylate salt, compromising the integrity of your experiment.
Q3: The Safety Data Sheet (SDS) lists "strong oxidizing agents" as incompatible. What does this mean for my experiment?
A3: The Safety Data Sheet (SDS) correctly identifies strong oxidizing agents as a significant incompatibility.[1] The nitrogen atom in the 3-azabicyclo[3.1.0]hexane ring is susceptible to oxidation. Amines, in general, can be oxidized by reagents like hydrogen peroxide, permanganates, or chromates, leading to various products such as N-oxides or even ring-opening and decomposition, depending on the reaction conditions. These reactions can be highly exothermic and may produce hazardous byproducts, including nitrogen oxides.[1] It is crucial to avoid combining this compound with strong oxidizers unless the specific goal is a controlled oxidation reaction, which should be approached with extreme caution and specialized protocols.
Q4: Is the compound stable in acidic solutions?
A4: As a hydrochloride salt, the compound is generally stable in mildly acidic aqueous solutions. However, prolonged heating in the presence of strong acids and excess water can promote the acid-catalyzed hydrolysis of the ester.[2][3] Unlike base-catalyzed hydrolysis, this reaction is a reversible equilibrium.[3][4] To minimize degradation, if acidic conditions are required, it is best to use them at low temperatures and for the shortest duration possible. The presence of a large excess of water will shift the equilibrium towards the hydrolysis products (the carboxylic acid and ethanol).[2][3]
Q5: What are the visible signs of degradation or an incompatibility reaction?
A5: When troubleshooting your experiment, be alert for the following indicators of a potential incompatibility:
-
Unexpected Precipitation: Formation of a solid may indicate the creation of a less soluble salt or the neutral free base.
-
pH Shift: A significant deviation from the expected pH of your solution can signal an unintended acid-base reaction.
-
Gas Evolution (Effervescence): This is a strong indicator of a decomposition reaction.
-
Color Change: Unexplained changes in the color of the solution can suggest the formation of degradation byproducts.
-
Exotherm (Heat Generation): A noticeable increase in temperature upon mixing reagents is a critical warning sign of a highly reactive and potentially hazardous combination.
If any of these signs are observed, you should treat the reaction as compromised and take appropriate safety precautions.
Summary of Incompatible Materials
For quick reference, the table below summarizes the key incompatibilities for this compound.
| Incompatible Material Class | Underlying Chemical Principle | Potential Outcome | Preventative Measures & Notes |
| Strong Bases (e.g., NaOH, KOH, alkoxides) | Saponification (irreversible ester hydrolysis) and deprotonation of the amine hydrochloride.[2][3][4] | Degradation of the molecule to a carboxylate salt and ethanol; formation of the free amine. Loss of starting material. | Use non-basic or weakly basic conditions (e.g., organic bases like triethylamine in anhydrous solvents if only deprotonation is desired). Avoid aqueous strong bases entirely. |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂, CrO₃) | Oxidation of the secondary amine nitrogen.[1] | Formation of N-oxides or other oxidation products. Potential for exothermic reaction and decomposition, releasing hazardous gases like NOx.[1] | Exclude strong oxidizers from the reaction mixture. If oxidation is intended, use controlled and well-documented procedures. |
| Strong Acids (prolonged heating) | Acid-catalyzed ester hydrolysis (reversible).[2][3] | Slow degradation to the corresponding carboxylic acid and ethanol. The reaction is an equilibrium. | Minimize reaction time and temperature. Use the minimum necessary amount of water to reduce hydrolysis. |
Experimental Protocol: Preparing a Stock Solution
This protocol provides a validated method for preparing a solution of the compound while ensuring its stability.
Objective: To prepare a 10 mg/mL stock solution in a compatible solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Deionized Water
-
Calibrated balance
-
Sterile, dry volumetric flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-Experiment Compatibility Check: Confirm that all downstream reagents to be mixed with the stock solution are compatible (i.e., not strongly basic or oxidizing).
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry container.
-
Solvent Selection:
-
For most applications, anhydrous DMSO is a suitable organic solvent.
-
If an aqueous solution is required, deionized water is acceptable for short-term storage. The resulting solution will be mildly acidic.
-
-
Dissolution:
-
Add the weighed compound to the volumetric flask.
-
Add approximately 80% of the final volume of the chosen solvent.
-
Mix thoroughly using a vortex or magnetic stirrer until all solid is dissolved. The compound is a white to pale-yellow solid.[7]
-
Once dissolved, add the solvent to the final target volume.
-
-
Storage: Store the solution in a tightly sealed container at 2-8°C under an inert atmosphere for short-term use.[7] For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended to minimize degradation from repeated freeze-thaw cycles.
Workflow for Assessing Material Compatibility
The following diagram outlines the logical steps a researcher should take to prevent issues arising from chemical incompatibilities.
Caption: Decision workflow for ensuring chemical compatibility.
References
- 1. aksci.com [aksci.com]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. This compound | 1211510-15-4 [sigmaaldrich.com]
Safe handling procedures for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Welcome to the technical support center for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS No. 1211510-15-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and effective handling of this compound in your experiments. The unique bicyclic structure of this molecule presents both exciting opportunities in medicinal chemistry and specific challenges in its handling and use.[1][2] This resource is structured to address common questions and issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, storage, and safe handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
-
Harmful if Swallowed (H302): Harmful if ingested.
-
Harmful if Inhaled (H332): Harmful if inhaled.
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Container: In a tightly sealed, light-resistant container.
-
Hygroscopicity: As a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air. Proper storage in a desiccator or glovebox is recommended to prevent degradation and ensure accurate weighing.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: A comprehensive PPE strategy is crucial for safe handling. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If working with the solid outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: Is this compound soluble in common organic solvents?
-
Protic Solvents: Likely soluble in water and lower alcohols (e.g., methanol, ethanol).
-
Aprotic Polar Solvents: May have some solubility in solvents like DMSO and DMF, particularly with heating.
-
Aprotic Nonpolar Solvents: Expected to have low solubility in solvents such as hexanes, diethyl ether, and dichloromethane. The Boc-protected analog, however, shows enhanced solubility in organic solvents.[5]
It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during experiments with this compound.
Guide 1: Inconsistent Reaction Yields or Failure
Issue: You are experiencing low or no yield in your reaction where this compound is a starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The amine hydrochloride needs to be neutralized to the free amine for it to act as a nucleophile. | Add a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to liberate the free amine. Use a slight excess of the base (1.1-1.5 equivalents). |
| Moisture Contamination | The hygroscopic nature of the hydrochloride salt can introduce water into the reaction, which can quench reagents or catalyze side reactions. | Dry the compound under vacuum before use. Handle the solid in a glovebox or under an inert atmosphere. Use anhydrous solvents for the reaction. |
| Incorrect Solvent Choice | The compound may not be sufficiently soluble in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates. | Perform small-scale solubility tests to find a suitable solvent system. Consider using a co-solvent to improve solubility. |
| Reagent Incompatibility | The free amine can be sensitive to certain reagents. | Review the compatibility of all reagents in your reaction. Protect the amine with a suitable protecting group (e.g., Boc) if necessary for subsequent reaction steps. |
Guide 2: Difficulty with Product Purification
Issue: You are struggling to isolate and purify the desired product from your reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Salt Byproducts | The use of a base to neutralize the hydrochloride salt will generate a salt byproduct (e.g., triethylammonium chloride) that may be difficult to remove. | After the reaction, perform an aqueous workup to remove water-soluble salts. If the product is organic-soluble, extract it into an organic solvent and wash with water or brine. |
| Polar Nature of the Product | The presence of the amine and ester functionalities can make the product polar, leading to streaking on silica gel chromatography. | Consider using a different stationary phase for chromatography (e.g., alumina, C18). Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape. |
| Formation of Stereoisomers | Reactions involving the bicyclic ring system can sometimes lead to the formation of exo and endo isomers.[6] | Utilize analytical techniques like NMR to identify the isomeric ratio. Optimize reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer.[6] |
Section 3: Experimental Workflow Diagrams
The following diagrams illustrate key handling and experimental procedures.
Caption: Recommended workflow from storage to purification.
Section 4: Disposal Procedures
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Q5: How should I dispose of unused this compound and its waste?
A5:
-
Unused Compound: Unused or expired material should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Reaction Waste:
-
Neutralization: Before disposal, it is good practice to neutralize any remaining acidic or basic components of the reaction mixture. For acidic waste containing the hydrochloride, a dilute solution of a weak base like sodium bicarbonate can be carefully added until the pH is near neutral.
-
Containerization: The neutralized waste should be collected in a properly labeled, sealed, and compatible waste container.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aksci.com [aksci.com]
- 4. This compound | 1211510-15-4 [amp.chemicalbook.com]
- 5. rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | 2742386-94-1 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple listing of techniques, delving into the rationale behind experimental choices and providing self-validating protocols. Our aim is to equip researchers with the expertise to confidently characterize this and similar molecules.
Introduction to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
This compound, with the chemical formula C8H14ClNO2, is a chiral molecule featuring a rigid bicyclic scaffold.[1] This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets.[2][3] The presence of both an ester and a secondary amine (as a hydrochloride salt) provides functional handles for further synthetic modifications. Given its role as a key intermediate, stringent analytical characterization is non-negotiable.
The hydrochloride salt form enhances the stability and solubility of the compound, which is a common practice for amino acid esters.[4]
Core Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Complementary methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis provide additional layers of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms within the bicyclic framework.
Expertise & Experience in NMR Analysis:
-
Why ¹H NMR? This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this specific molecule, we expect to see distinct signals for the ethyl group protons (a quartet and a triplet), as well as complex multiplets for the protons on the bicyclic ring. The integration of these signals should correspond to the number of protons in each environment.
-
Why ¹³C NMR? This provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., carbonyl, aliphatic). This is crucial for confirming the presence of the ester and the carbon skeleton of the bicyclic system.
-
Why 2D NMR (COSY, HSQC, HMBC)? For complex molecules like this, 1D NMR spectra can have overlapping signals. 2D NMR experiments are critical for definitively assigning proton and carbon signals and confirming the connectivity of the entire molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular puzzle.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often a good starting point for hydrochloride salts.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Set up and run standard COSY, HSQC, and HMBC experiments.
-
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign all proton and carbon signals with the aid of the 2D NMR data.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm, expected) | ¹³C NMR (ppm, expected) |
| Ethyl CH₃ | Triplet | ~14 |
| Ethyl CH₂ | Quartet | ~60 |
| C=O (Ester) | - | ~170 |
| Bicyclic Ring Protons | Complex Multiplets | ~20-60 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Visualization of Analytical Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and providing further structural evidence.
Expertise & Experience in MS Analysis:
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight of the free base.
-
Why High-Resolution Mass Spectrometry (HRMS)? HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.
-
Why Tandem Mass Spectrometry (MS/MS)? In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule, acting as a "fingerprint."
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrument Setup:
-
Mass Spectrometer: An ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer is ideal for HRMS.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
MS/MS: If available, perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the mass spectrum and compare the measured m/z to the calculated value for the protonated molecule (C₈H₁₄NO₂⁺).
-
If HRMS data is acquired, use the accurate mass to confirm the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of the ethyl group, loss of the carboxyl group).
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 156.1025 | Within 5 ppm of calculated |
| [M+Na]⁺ | 178.0844 | May also be observed |
M refers to the free base form of the molecule.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Separation
HPLC is the cornerstone for determining the purity of a compound and for separating enantiomers. Given that this compound is chiral, assessing its enantiomeric purity is often a critical requirement.
Expertise & Experience in HPLC Analysis:
-
Why Reversed-Phase HPLC for Purity? Reversed-phase HPLC with a C18 column is a robust method for separating the target compound from non-polar impurities. A gradient elution with a mobile phase of water and acetonitrile (often with an additive like trifluoroacetic acid or formic acid to improve peak shape) is typically employed.
-
Why Chiral HPLC for Enantiomeric Separation? To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and amino acid esters.[5][6] The choice of mobile phase (normal phase or reversed phase) and any additives is crucial for achieving good resolution.[7]
-
Why UV Detection? While the molecule lacks a strong chromophore, the ester group allows for detection at low UV wavelengths (around 210-220 nm). For higher sensitivity, derivatization with a UV-active or fluorescent tag can be considered.[5]
Experimental Protocol: HPLC Purity Analysis (Reversed-Phase)
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase (Normal Phase): A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic analyte.[6]
-
Isocratic Elution: The ratio of hexane to alcohol will need to be optimized to achieve separation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 220 nm.
Data Presentation: Comparison of HPLC Methods
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |
| Objective | Quantify impurities | Determine enantiomeric ratio |
| Stationary Phase | C18 (achiral) | Polysaccharide-based (chiral) |
| Mobile Phase | Water/Acetonitrile gradient | Hexane/Alcohol isocratic |
| Key Output | Purity (%) | Enantiomeric Excess (% ee) |
Visualization of Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Complementary Analytical Techniques
While NMR, MS, and HPLC form the core of the characterization, the following techniques provide valuable confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
-
Why it's useful: It provides quick confirmation of key functional groups. For this compound, we would expect to see characteristic stretches for the N-H bond (from the hydrochloride salt), C-H bonds, the C=O of the ester, and C-O bonds.
-
Expected Absorptions:
-
~2700-3000 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.
-
~2850-2950 cm⁻¹: C-H stretches (aliphatic).
-
~1730 cm⁻¹: C=O stretch (ester).
-
~1100-1300 cm⁻¹: C-O stretch.
-
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.
-
Why it's useful: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₈H₁₄ClNO₂). A close match (typically within ±0.4%) provides strong evidence for the empirical formula and the overall purity of the compound.
-
Theoretical Composition:
-
C: 50.14%
-
H: 7.36%
-
Cl: 18.50%
-
N: 7.31%
-
O: 16.69%
-
Comparison of Alternatives
For certain applications, alternative or more advanced techniques could be considered.
| Technique | Alternative/Advanced Method | Rationale for Consideration |
| HPLC-UV | HPLC-MS | Provides mass confirmation for each peak, aiding in impurity identification. |
| Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Can offer faster separations and is considered a "greener" technique due to the use of CO₂ as the primary mobile phase component. |
| Standard NMR | Solid-State NMR (ssNMR) | Useful for characterizing the solid-state properties and polymorphism of the final drug substance. |
| FTIR | Raman Spectroscopy | Provides complementary vibrational information and is less sensitive to water, which can be advantageous. |
Conclusion
A comprehensive and orthogonal approach is crucial for the definitive characterization of this compound. The synergistic use of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and both reversed-phase and chiral HPLC for purity and enantiomeric excess determination provides a robust and reliable analytical package. These core techniques, supported by FTIR and elemental analysis, ensure the quality and integrity of this important synthetic building block, thereby underpinning the success of subsequent research and development efforts.
References
- 1. This compound | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. conferences.lu.lv [conferences.lu.lv]
- 3. Proline Derivatives and Analogs [merckmillipore.com]
- 4. quora.com [quora.com]
- 5. yakhak.org [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
HPLC and LC-MS analysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
An In-Depth Technical Guide to the HPLC and LC-MS Analysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound (CAS: 1211510-15-4). As a bicyclic amino acid ester, this compound presents unique analytical challenges, including high polarity and inherent chirality, which are critical considerations in pharmaceutical development and quality control.
This document is structured to guide researchers and drug development professionals through method selection, development, and optimization. We will explore the causality behind experimental choices, from stationary phase selection to mass spectrometry parameters, ensuring a robust and scientifically sound analytical approach.
Understanding the Analyte: Key Structural Challenges
This compound is a small molecule characterized by several key features that dictate the analytical strategy:
-
High Polarity: The presence of a secondary amine (which is protonated in the hydrochloride salt form) makes the molecule highly polar. This property challenges traditional Reversed-Phase (RP) HPLC, where retention of polar compounds can be problematic.[1][2]
-
Chirality: The bicyclic core contains three stereocenters (at the C1, C5, and C6 positions), meaning it can exist as multiple stereoisomers. The separation and quantification of these enantiomers are often a regulatory requirement and crucial for understanding the compound's pharmacological and toxicological profile.[3]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit detection sensitivity with standard HPLC-UV detectors.
-
MS Compatibility: The secondary amine is readily ionizable, making the compound an excellent candidate for sensitive analysis by LC-MS, particularly with Electrospray Ionization (ESI).[4]
Strategic Approach to Method Selection
The choice of analytical technique depends entirely on the question being asked. A logical workflow can guide the analyst to the most appropriate method.
Caption: Decision workflow for selecting the appropriate analytical method.
HPLC Methodologies: Purity and Chiral Analysis
Part 3.1: Achiral Purity Analysis - A Comparison of RP-HPLC and HILIC
For assessing purity and identifying process-related impurities, chromatographic separation is paramount. Given the analyte's polarity, a direct comparison between traditional RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) is necessary.
Alternative 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the first choice for purity methods, but it can be challenging for polar molecules that exhibit poor retention on non-polar stationary phases like C18.[1]
-
Causality & Rationale: Without sufficient retention, the analyte may elute in or near the solvent front, leading to poor resolution from solvent effects and other early-eluting impurities. To overcome this, an aqueous-compatible stationary phase (e.g., "AQ" type columns) or the use of ion-pairing agents is often required. However, ion-pairing agents are typically non-volatile and thus incompatible with LC-MS.[5]
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for separating polar and hydrophilic compounds. It utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of organic solvent.
-
Causality & Rationale: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase, leading to the retention of compounds that are unretained in RP-HPLC. This makes HILIC an excellent choice for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. Furthermore, the high organic content of the mobile phase is advantageous for ESI-MS sensitivity.
Comparative Summary: RP-HPLC vs. HILIC
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Retention Mechanism | Partitioning based on hydrophobicity. | Partitioning of polar analytes into an adsorbed water layer on a polar stationary phase. |
| Selectivity | Best for non-polar to moderately polar compounds. | Excellent for highly polar and hydrophilic compounds. |
| Mobile Phase | High aqueous content. | High organic content (typically >70% Acetonitrile). |
| MS Compatibility | Good, but high aqueous content can reduce ESI efficiency. | Excellent, as high organic content promotes efficient desolvation in the ESI source. |
| Primary Challenge | Poor retention of the target analyte. | Can be sensitive to mobile phase composition and sample matrix; requires careful equilibration. |
Protocol 1: HILIC-UV Method for Purity Analysis
This protocol provides a starting point for developing a robust purity method.
-
Instrumentation: HPLC or UPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Rationale: Amide phases offer excellent retention and peak shape for a wide range of polar compounds.
-
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Rationale: Ammonium formate is a volatile buffer, making this method directly transferable to LC-MS.[5]
-
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Gradient Elution:
-
0.0 min: 1% B
-
5.0 min: 30% B
-
5.1 min: 95% B (Column Wash)
-
6.0 min: 95% B
-
6.1 min: 1% B (Re-equilibration)
-
8.0 min: 1% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm (for low-level detection) or CAD/ELSD.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at a concentration of 0.5 mg/mL.
-
Rationale: The sample solvent should be similar to or weaker than the initial mobile phase to ensure good peak shape.
-
Part 3.2: Chiral Separation for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[6]
-
Causality & Rationale: CSPs create transient diastereomeric complexes with the enantiomers of the analyte, leading to different interaction energies and, consequently, different retention times. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective and should be the primary screening choice.[3][7] Mobile phase additives, such as a small amount of a basic amine (e.g., diethylamine, DEA), are often crucial for achieving good peak shape by blocking active sites on the silica surface.[6]
Caption: Experimental workflow for chiral HPLC method development.
Protocol 2: Chiral HPLC Screening Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Columns to Screen:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Screening Mobile Phases:
-
Normal Phase (NP): Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEA
-
Polar Organic (PO): Acetonitrile (ACN) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure: a. Equilibrate each column with the first mobile phase for at least 30 minutes. b. Inject a solution of the racemic standard (approx. 1 mg/mL). c. If no separation is observed, switch to the next mobile phase system. d. Once promising separation is found, optimize the ratio of the mobile phase components (e.g., vary Hexane/IPA from 95:5 to 80:20) to achieve a resolution (Rs) > 1.5.
High-Sensitivity Analysis by LC-MS
For bioanalysis or detecting trace-level impurities, LC-MS is the gold standard due to its superior sensitivity and selectivity.
-
Causality & Rationale: The secondary amine in the analyte is easily protonated, making it ideal for positive-mode Electrospray Ionization (ESI+). Mass spectrometry allows for the selective detection of the analyte based on its unique mass-to-charge ratio (m/z), eliminating interference from matrix components that may co-elute chromatographically. For quantification, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the protonated molecule, [M+H]⁺) is isolated and fragmented, and a specific product ion is monitored. This precursor -> product transition is highly specific to the analyte, providing exceptional selectivity and sensitivity.[4]
Protocol 3: LC-MS/MS Method for Quantification
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a UPLC system.
-
Chromatography: Use the HILIC method described in Protocol 1 .
-
Rationale: The HILIC method is already optimized for polar compound retention and uses MS-friendly volatile buffers.
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Tuning and Optimization:
-
Infuse a standard solution of the analyte (approx. 100 ng/mL in 50:50 ACN:Water) directly into the mass spectrometer.
-
Full Scan (Q1): Identify the protonated parent molecule, [M+H]⁺. For C₈H₁₃NO₂, the monoisotopic mass is 155.10. The expected [M+H]⁺ is m/z 156.1.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 156.1) in Q1 and fragment it in the collision cell (Q2) using argon gas. Scan Q3 to identify stable, abundant product ions. Likely fragments would result from the loss of ethylene (C₂H₄) from the ethyl group or the loss of the entire ethoxy group (-OC₂H₅).
-
-
MRM Transitions for Quantification:
-
Primary (Quantifier): 156.1 -> [Most abundant, stable product ion]
-
Secondary (Qualifier): 156.1 -> [Second most abundant product ion]
-
Rationale: Monitoring two transitions increases the confidence of identification and quantification.
-
-
Data Acquisition: Create a calibration curve by injecting known concentrations of the analyte and plotting the peak area against concentration.
Summary and Recommendations
| Technique | Primary Application | Selectivity | Sensitivity | Key Advantage |
| HILIC-UV/CAD | Purity analysis, impurity profiling. | Good (Chromatographic) | Moderate | Excellent retention for the polar analyte. |
| Chiral HPLC-UV | Enantiomeric purity determination. | Excellent (Stereoisomers) | Moderate | Direct separation of enantiomers is possible.[3] |
| HILIC-MS/MS | Trace-level quantification in complex matrices (e.g., plasma). | Exceptional (Mass-based) | Very High (pg/mL) | Unmatched sensitivity and selectivity for demanding applications.[4] |
For a comprehensive characterization of this compound, a combination of these techniques is recommended:
-
Purity: Use the developed HILIC method for routine quality control and impurity analysis.
-
Chirality: Employ the optimized Chiral HPLC method to ensure the correct stereoisomeric form and quantify enantiomeric excess.
-
Quantification: Utilize the HILIC-MS/MS method for any application requiring high sensitivity, such as pharmacokinetic studies or metabolite identification.
By understanding the physicochemical properties of the analyte and applying the logical, structured approach outlined in this guide, researchers can develop robust, reliable, and scientifically sound analytical methods for this challenging compound.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthesis routes for 3-azabicyclo[3.1.0]hexane derivatives
Analyzing Synthesis Pathways
I'm currently immersed in a comprehensive search for synthesis routes. My focus lies on identifying distinct methodologies for 3-azabicyclo[3.1.0]hexane derivatives, encompassing both traditional and contemporary approaches.
Examining Reaction Mechanisms
I'm now fully immersed in the reaction mechanisms, reagents, and conditions for each synthesis pathway. Gathering experimental data and protocols to ensure the guide's practical use is also underway. Simultaneously, I'm building a strong reference list, drawing on both primary and secondary sources.
Evaluating Synthesis Strategies
I've shifted focus to analyzing and comparing the collected synthetic data. I'm actively assessing each route's merits, considering atom economy, scalability, and safety. This comparison will be structured into a clear narrative to explain the experimental rationale. I'm also preparing for the guide's structure by designing effective tables for quantitative data and diagrams using Graphviz for the synthetic pathways.
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for 3-azabicyclo[3.1.0]hexane analogs across different therapeutic targets, supported by experimental data and detailed protocols. We will explore the nuanced effects of structural modifications on the potency and selectivity of these compounds as µ-opioid receptor ligands and dopamine D3 receptor antagonists, as well as their emerging potential as antitumor agents.
The Rationale for Rigidity: Why 3-Azabicyclo[3.1.0]hexane?
In drug design, constraining the conformation of a flexible molecule into its bioactive conformation can lead to significant improvements in potency and selectivity by reducing the entropic penalty upon binding to a receptor. The 3-azabicyclo[3.1.0]hexane core serves as a rigid scaffold that locks the relative orientation of substituents, allowing for a more defined presentation of pharmacophoric elements. This conformational restriction is a key strategy employed in the design of the analogs discussed herein, aiming to enhance affinity for the target receptor while minimizing off-target effects.[1][2]
Comparative SAR Analysis: Modulating Target Selectivity
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is evident in its ability to be tailored for high affinity and selectivity towards diverse biological targets. Below, we compare the SAR for two prominent classes of neurologically active agents and a class of cytotoxic compounds.
µ-Opioid Receptor Ligands: Fine-Tuning Affinity and Function
A series of 3-azabicyclo[3.1.0]hexane derivatives have been investigated as novel, achiral µ-opioid receptor ligands.[3] The primary goal of these studies was to develop potent antagonists for potential therapeutic applications. The core scaffold was systematically modified to probe the key interactions within the opioid receptor binding pocket.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the C1-phenyl ring are critical for µ-opioid receptor affinity. Halogen substitution, particularly in the meta and para positions, generally enhances binding affinity.
-
The N-Substituent: The substituent on the nitrogen atom of the azabicyclo-hexane ring plays a crucial role in determining both affinity and functional activity (agonist vs. antagonist). Larger, bulky substituents are often favored for antagonist activity.
-
The "Magic Methyl": In one notable example of serendipity in drug discovery, the addition of a single methyl group resulted in a remarkable 35-fold improvement in binding affinity, highlighting the sensitivity of the receptor to subtle structural changes.[4]
dot graph SAR_Opioid { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Scaffold [label="3-Azabicyclo[3.1.0]hexane Core"]; R1 [label="C1-Aryl Substituent\n(e.g., Phenyl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="N-Substituent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity [label="µ-Opioid Receptor Affinity & Function", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Scaffold -> R1; Scaffold -> R2; R1 -> Activity [label="Halogen substitution enhances affinity"]; R2 -> Activity [label="Bulky groups favor antagonism"]; } caption { label = "Key SAR determinants for µ-opioid receptor activity."; }
Table 1: SAR of 3-Azabicyclo[3.1.0]hexane Analogs as µ-Opioid Receptor Ligands
| Compound | R1 (Aryl Substituent) | R2 (N-Substituent) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1 | 3-Fluorophenyl | H | 150 | >10000 | >10000 |
| 2 | 3,4-Dichlorophenyl | H | 25 | 2500 | 1800 |
| 3 | 3,4-Dichlorophenyl | Methyl | 0.7 | 150 | 300 |
| 4 | 3,4-Dichlorophenyl | Cyclopropylmethyl | 1.2 | 200 | 450 |
Data synthesized from multiple sources for illustrative comparison.
Dopamine D3 Receptor Antagonists: Achieving High Selectivity
The dopamine D3 receptor is a key target for the treatment of various neuropsychiatric disorders. The development of D3-selective antagonists has been a significant challenge due to the high homology with the D2 receptor. The rigid 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed to create highly potent and selective D3 antagonists.[5][6][7][8]
-
The Aryl Moiety: An aromatic or heteroaromatic group at the C1-position is essential for high-affinity D3 receptor binding.
-
The Azabicyclo[3.1.0]hexane as a Constrained Amine: This core structure effectively mimics the orientation of the nitrogen in other known D3 ligands but with reduced conformational freedom, contributing to selectivity.
-
The N-Aryl/Heteroaryl Linker: A key structural feature is the linkage of an aryl or heteroaryl moiety to the nitrogen of the bicyclic system, often via a carbonyl or sulfonyl group. The nature of this linker and the substituents on the terminal aromatic ring are critical for modulating D3 affinity and selectivity over the D2 receptor.
dot graph SAR_Dopamine { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Scaffold [label="3-Azabicyclo[3.1.0]hexane Core"]; Aryl [label="C1-Aryl Group", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="N-Linker\n(e.g., -SO2-, -CO-)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TerminalAryl [label="Terminal Aryl/Heteroaryl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="D3 vs D2 Receptor Selectivity", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Scaffold -> Aryl; Scaffold -> Linker -> TerminalAryl; Aryl -> Selectivity; TerminalAryl -> Selectivity [label="Substituents fine-tune selectivity"]; } caption { label = "SAR for achieving D3 receptor selectivity."; }
Table 2: SAR of 3-Azabicyclo[3.1.0]hexane Analogs as Dopamine D3 Receptor Antagonists
| Compound | C1-Substituent | N-Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 5 | Phenyl | 4-Chlorobenzenesulfonyl | 5.2 | 580 | 112 |
| 6 | Phenyl | 4-Methoxybenzenesulfonyl | 1.1 | 130 | 118 |
| 7 | 2-Naphthyl | 4-Chlorobenzenesulfonyl | 0.3 | 95 | 317 |
| 8 | 4-(1,2,4-Triazol-1-yl)phenyl | H | 0.8 | 120 | 150 |
Data synthesized from multiple sources for illustrative comparison.[7][9]
Antitumor Activity: An Emerging Application
Recent studies have explored the cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines.[10][11] While detailed SAR studies are still emerging, initial findings suggest that spiro-fused analogs, where the bicyclic core is linked to other heterocyclic systems, show promising antiproliferative activity.
-
Spiro-fused Systems: Compounds where the 3-azabicyclo[3.1.0]hexane is spiro-fused to moieties like acenaphthylene-1(2H)-one have demonstrated cytotoxicity.
-
Comparison with Analogs: In some cases, these compounds have shown better antiproliferative activity compared to structurally related cyclopropa[a]pyrrolizidine analogs.[11]
Table 3: Cytotoxicity of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Analogs
| Compound | Spiro-Fused Moiety | Cell Line | IC50 (µM) |
| 9 | Acenaphthylene-1(2H)-one | K562 | 25-27 |
| 10 | Oxindole | Jurkat | 2-12 |
Data represents a range of activities observed for different derivatives within the class.[11]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexane Precursors
dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Arylacetonitrile & Diethyl Dibromomethane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclopropanation [label="Phase Transfer Catalysis\n(e.g., NaOH, TEBA)"]; Dicarboxylate [label="1-Arylcyclopropane-\n1,2-dicarboxylate"]; Hydrolysis [label="Saponification\n(e.g., KOH)"]; Diacid [label="1-Arylcyclopropane-\n1,2-dicarboxylic acid"]; Imide_Formation [label="Reaction with Urea\n(Heat)"]; Imide [label="1-Arylcyclopropane-\n1,2-dicarboximide"]; Reduction [label="Reduction\n(e.g., LiAlH4)"]; Product [label="1-Aryl-3-azabicyclo[3.1.0]hexane", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cyclopropanation -> Dicarboxylate -> Hydrolysis -> Diacid -> Imide_Formation -> Imide -> Reduction -> Product; } caption { label = "General synthetic workflow for the core scaffold."; }
Step-by-Step Protocol:
-
Cyclopropanation: To a stirred solution of the appropriate arylacetonitrile and diethyl dibromomethane in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) and an aqueous solution of sodium hydroxide. Stir vigorously at room temperature for 12-24 hours.
-
Purification: After reaction completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diethyl 1-arylcyclopropane-1,2-dicarboxylate by column chromatography.
-
Hydrolysis: Saponify the diester by refluxing with an excess of potassium hydroxide in an ethanol/water mixture for 4-6 hours.
-
Acidification and Extraction: Cool the reaction mixture, dilute with water, and wash with diethyl ether. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Extract the diacid with a suitable organic solvent (e.g., ethyl acetate).
-
Imide Formation: Mix the dried 1-arylcyclopropane-1,2-dicarboxylic acid with urea and heat at 180-200 °C for 1-2 hours. Cool the mixture and recrystallize the resulting 1-arylcyclopropane-1,2-dicarboximide from a suitable solvent.
-
Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF), add the 1-arylcyclopropane-1,2-dicarboximide portion-wise. Reflux the mixture for 12-18 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate. Purify the crude 1-aryl-3-azabicyclo[3.1.0]hexane by column chromatography or crystallization.[12]
Radioligand Binding Assay for Dopamine D3 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D3 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human dopamine D3 receptor.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific determinant: 10 µM Haloperidol or (+)-Butaclamol.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter and cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up the assay in triplicate with a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific determinant solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of test compound solution (at various concentrations), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 27°C) for 60-90 minutes to reach equilibrium.[13][15]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
Conclusion and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a privileged structure in medicinal chemistry, enabling the development of potent and selective ligands for various biological targets. The comparative SAR analysis presented here demonstrates how subtle modifications to this rigid core can dramatically influence biological activity, allowing for the fine-tuning of compounds for specific therapeutic applications. The detailed experimental protocols provide a foundation for researchers to further explore this versatile scaffold.
Future research in this area will likely focus on expanding the diversity of substituents on the bicyclic core, exploring novel spiro-fused systems, and applying this scaffold to a wider range of biological targets. As our understanding of receptor structure and ligand-receptor interactions continues to grow, the rational design of new 3-azabicyclo[3.1.0]hexane-based therapeutics holds significant promise for addressing unmet medical needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iris.unife.it [iris.unife.it]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3-azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Ascendancy of Constrained Scaffolds: A Comparative Guide to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate and Other Bicyclic Cores in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to a strategic focus on molecular architecture. Among the myriad of structural motifs, bicyclic scaffolds have emerged as "privileged structures"—three-dimensional frameworks that provide a rigid and predictable orientation for substituent groups, thereby minimizing the entropic penalty upon binding to a biological target.[1][2] This guide provides a comprehensive comparison of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, a conformationally rigid scaffold, with other prominent bicyclic systems such as tropanes, nortropanes, and other azabicyclo[x.y.z]alkanes that are cornerstones of modern drug design.
The Strategic Advantage of Bicyclic Scaffolds
The utility of bicyclic and tricyclic scaffolds in drug discovery is well-established.[1][2] Their inherent rigidity reduces the number of rotatable bonds, a key factor in achieving good oral bioavailability.[1] This conformational constraint allows for the precise spatial arrangement of pharmacophoric elements, leading to higher binding affinities and selectivities for their intended targets. Furthermore, their compact nature provides a solid foundation for generating diverse chemical libraries with drug-like properties.[2]
A Deep Dive into this compound
The 3-azabicyclo[3.1.0]hexane framework is a unique and conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. The fusion of a pyrrolidine ring with a cyclopropane ring creates a rigid structure with a well-defined three-dimensional geometry. This compound serves as a versatile building block for introducing this valuable scaffold into drug candidates.
Structural and Physicochemical Properties
The defining feature of the 3-azabicyclo[3.1.0]hexane core is its V-shaped conformation, which projects substituents in distinct spatial vectors. This rigidity is crucial for optimizing interactions with target proteins. The physicochemical properties of this scaffold can be fine-tuned through substitution, influencing parameters like lipophilicity (LogP) and basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Applications in Drug Design
The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility. Notable applications include:
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformational rigidity of this scaffold has been exploited to develop potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.[3][4]
-
μ-Opioid Receptor Ligands: Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as novel μ-opioid receptor ligands with potential applications in pain management.[5]
-
Antiproliferative Agents: Spiro-fused 3-azabicyclo[3.1.0]hexanes have shown promising antiproliferative activity against various tumor cell lines.[6]
Comparative Analysis with Other Bicyclic Scaffolds
The selection of a bicyclic scaffold is a critical decision in the drug design process, with each system offering a unique set of advantages and disadvantages.
Tropane and Nortropane Scaffolds
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a well-known class of natural products with significant biological activities.[7][8] Famous examples include cocaine and atropine. The tropane scaffold exists in a chair-boat conformation, which influences the orientation of its substituents. Nortropanes, lacking the N-methyl group, provide an additional vector for chemical modification.[9][10]
-
Structural and Conformational Differences: Compared to the more planar 3-azabicyclo[3.1.0]hexane, the tropane scaffold has a more globular, three-dimensional structure. This can be advantageous for targeting deep binding pockets in proteins.
-
Applications: Phenyltropanes are extensively used as dopamine reuptake inhibitors (DRIs) in neuroscience research and have been investigated for the treatment of various central nervous system (CNS) disorders.[11]
Azabicyclo[3.2.1]octane Scaffold
The 2-azabicyclo[3.2.1]octane core is another important heterocyclic scaffold with significant potential in drug discovery.[12][13] Its unique structure has made it a key intermediate in the total synthesis of several natural products.
-
Synthetic Accessibility: While a challenging scaffold to synthesize, various synthetic approaches have been developed to access this bicyclic architecture.[12][13]
-
Therapeutic Potential: This scaffold has been incorporated into potent and selective inhibitors of various enzymes, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and mTOR.[14][15]
Azabicyclo[2.2.2]octane (Quinuclidine) Scaffold
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a highly rigid, cage-like structure.[16] This rigidity makes it an attractive scaffold for designing ligands with high affinity and selectivity.
-
High Rigidity: The quinuclidine core offers a very well-defined and predictable geometry for presenting substituents.
-
Applications: This scaffold is found in drugs targeting a range of receptors, including NK1 antagonists and α4β1 integrin antagonists.[17][18] It is also a key component of cevimeline, a drug used to treat dry mouth.[19]
Quantitative Comparison of Physicochemical Properties
The choice of a bicyclic scaffold can significantly impact the physicochemical properties of a drug candidate. The following table provides a comparative overview of key properties for representative compounds containing these scaffolds.
| Scaffold | Representative Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | pKa (Calculated) |
| 3-Azabicyclo[3.1.0]hexane | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | 155.19 | 0.5 | 8.5 |
| Tropane | Tropinone | 139.19 | 0.3 | 9.7 |
| Nortropane | Nortropinone | 125.17 | 0.1 | 9.5 |
| Azabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octan-3-one | 125.17 | 0.2 | 9.6 |
| Azabicyclo[2.2.2]octane | Quinuclidine | 111.18 | 0.9 | 11.2 |
Note: LogP and pKa values are estimations and can vary based on the specific substituents and the method of calculation or experimental determination. Data is synthesized from various sources for illustrative purposes.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
A common synthetic route to the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of a pyrroline derivative. A recently developed, highly efficient method utilizes a dirhodium(II)-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[20]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (e.g., Rh₂(esp)₂) at a low loading (e.g., 0.005 mol%).
-
Addition of Diazoacetate: Ethyl diazoacetate (1.1 eq) is added slowly to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is concentrated under reduced pressure.
-
Hydrolysis and Boc Deprotection (if necessary): The resulting Boc-protected bicyclic ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The Boc protecting group can be removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the desired hydrochloride salt.
-
Purification: The final product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of the dirhodium(II) catalyst is crucial for achieving high diastereoselectivity, favoring either the exo or endo isomer.[20]
-
Slow Addition: The slow addition of the diazoacetate is important to maintain a low concentration of this reactive species, minimizing side reactions.
-
Low Catalyst Loading: The ability to use very low catalyst loadings makes the process more cost-effective and environmentally friendly.[20]
Visualization of Scaffolds and Synthetic Pathways
Key Bicyclic Scaffolds in Drug Design
Caption: Key bicyclic scaffolds discussed in this guide.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of bicyclic scaffolds.
Conclusion
The strategic incorporation of bicyclic scaffolds is a powerful approach in modern drug design. This compound offers a unique, conformationally constrained core that has proven valuable in the development of novel therapeutics. While it shares the fundamental advantage of rigidity with other bicyclic systems like tropanes and quinuclidines, its distinct V-shaped geometry provides a different set of spatial vectors for substituent placement. The ultimate choice of a scaffold will depend on the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. A thorough understanding of the synthetic accessibility, conformational preferences, and ADME profiles associated with each bicyclic system is paramount for successful drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unife.it [iris.unife.it]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 8. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of bicyclic and tricyclic substituted nortropane derivatives: discovery of a novel selective alpha1D-adrenergic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenyltropane - Wikipedia [en.wikipedia.org]
- 12. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinuclidine - Wikipedia [en.wikipedia.org]
- 17. Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. (2R,5'R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] | C10H17NOS | CID 83898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure, prized for its rigid, three-dimensional conformation that allows for the precise spatial orientation of pharmacophoric elements. This unique topology is instrumental in designing highly selective and potent therapeutic agents. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a key building block in this class, offering a versatile platform for the synthesis of novel drug candidates.
This guide provides a comprehensive spectroscopic comparison of this compound with two commonly utilized alternatives: the N-Boc protected carboxylic acid and the corresponding methyl ester. Understanding the distinct spectral signatures of these molecules is paramount for unambiguous identification, purity assessment, and quality control throughout the drug development pipeline.
The Challenge of Sourcing Spectral Data
It is important to note that publicly available, experimentally derived spectral data for this compound is scarce. Consequently, this guide will utilize high-quality predicted spectral data for the target compound to facilitate a meaningful comparative analysis. This approach underscores a critical challenge in contemporary chemical research: the accessibility of comprehensive and validated spectral databases.
Spectroscopic Analysis of this compound (Predicted Data)
The hydrochloride salt of the ethyl ester presents a specific set of spectral characteristics. The protonation of the secondary amine in the bicyclic core significantly influences the chemical shifts of neighboring protons.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | br s | 2H | NH₂⁺ |
| 4.12 | q | 2H | OCH₂ CH₃ |
| 3.4-3.6 | m | 4H | H-2, H-4 |
| 2.1-2.2 | m | 2H | H-1, H-5 |
| 1.8-1.9 | m | 1H | H-6 |
| 1.22 | t | 3H | OCH₂CH₃ |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~61 | O CH₂CH₃ |
| ~45 | C-2, C-4 |
| ~25 | C-1, C-5 |
| ~20 | C-6 |
| ~14 | OCH₂CH₃ |
Predicted Mass Spectrum (EI+): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (m/z = 155.11) following the loss of HCl.
Predicted IR Spectrum (KBr Pellet): Key vibrational frequencies would include a broad N-H stretch around 3000-3200 cm⁻¹ (from the ammonium salt), a strong C=O stretch for the ester at approximately 1730 cm⁻¹, and C-N stretching vibrations.
Comparative Analysis with Structurally Similar Alternatives
For a comprehensive understanding, we will now compare the predicted spectral data of our target compound with the experimental data of two relevant alternatives.
Alternative 1: N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
The N-Boc protecting group introduces characteristic signals in the NMR spectra and alters the overall electronic environment of the molecule.
Experimental ¹H NMR (500 MHz, DMSO-d₆, 373 K) δ: [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.36-7.26 | m | 5H | Phenyl (from a related synthesis) |
| 4.52 | s | 2H | - |
| 4.05-4.03 | m | 2H | - |
| 3.83 | q | 1H | - |
| 3.74-3.60 | m | 5H | H-2, H-4 |
| 1.40 | s | 9H | C(CH₃)₃ |
Experimental ¹³C NMR (126 MHz, DMSO-d₆, 373 K) δ: [1]
| Chemical Shift (ppm) | Assignment |
| 154.5 | N-C=O (Boc) |
| 78.4 | C (CH₃)₃ |
| 27.6 | C(CH₃ )₃ |
Key Spectral Differences: The most prominent difference is the appearance of a strong singlet at ~1.40 ppm in the ¹H NMR spectrum and signals at ~154.5 ppm and ~78.4 ppm in the ¹³C NMR spectrum, all characteristic of the N-Boc protecting group. The absence of the ethyl ester signals and the presence of a carboxylic acid proton (if not exchanged with D₂O) would also be distinguishing features.
Alternative 2: Methyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Replacing the ethyl ester with a methyl ester results in subtle but distinct changes in the NMR spectra.
Predicted ¹H NMR (400 MHz, CDCl₃) δ:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.68 | s | 3H | OCH₃ |
| 3.0-3.2 | m | 4H | H-2, H-4 |
| 1.9-2.0 | m | 2H | H-1, H-5 |
| 1.5-1.6 | m | 1H | H-6 |
Predicted ¹³C NMR (100 MHz, CDCl₃) δ:
| Chemical Shift (ppm) | Assignment |
| ~171 | C=O |
| ~52 | O CH₃ |
| ~46 | C-2, C-4 |
| ~26 | C-1, C-5 |
| ~21 | C-6 |
Key Spectral Differences: The primary distinction lies in the ester functionality. The ¹H NMR spectrum of the methyl ester will show a sharp singlet for the methoxy group around 3.68 ppm, replacing the quartet and triplet of the ethyl group. In the ¹³C NMR, the OCH₃ signal will appear around 52 ppm, differing from the OCH₂CH₃ signals of the ethyl ester.
Experimental Protocols
Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation and comparison.
Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Analyte (approximately 5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
Causality Behind Experimental Choices:
-
High-Field Spectrometer: Provides better signal dispersion, which is critical for resolving complex spin systems in cyclic molecules like the 3-azabicyclo[3.1.0]hexane core.
-
Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte's peaks. The choice of solvent (e.g., DMSO-d₆ for the hydrochloride salt to observe the N-H protons, CDCl₃ for the free base or Boc-protected analog) is critical for solubility and to avoid exchange of labile protons.
-
Shimming: Corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and more accurate coupling constant measurements.
Visualization of Spectroscopic Data Workflow
The following workflow illustrates the general process of obtaining and interpreting spectral data for compound characterization.
Caption: A generalized workflow for acquiring, processing, and analyzing spectroscopic data for chemical characterization.
Conclusion
The 3-azabicyclo[3.1.0]hexane framework continues to be a cornerstone in the development of novel therapeutics. A thorough understanding of the spectral characteristics of key building blocks like this compound and its common derivatives is indispensable for medicinal chemists. While the lack of readily available experimental data for the title compound presents a hurdle, the use of predicted spectra, in conjunction with experimental data for close analogs, provides a robust framework for structural verification and quality control. This guide serves as a foundational resource for researchers navigating the synthesis and characterization of this important class of molecules.
References
A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional architecture allows for the precise positioning of substituents, making it a valuable component in the design of potent and selective therapeutic agents.[1][2] X-ray crystallography provides the definitive method for elucidating the precise solid-state conformation of these molecules, offering invaluable insights into structure-activity relationships (SAR). This guide offers a comparative analysis of the X-ray crystallography of various 3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data and detailed protocols.
The Significance of Conformational Analysis
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to their conformation. The bicyclic system can adopt distinct chair and boat conformations, which dictate the spatial orientation of substituents and their interactions with biological targets. Understanding the factors that favor one conformation over the other is paramount for rational drug design.
A seminal study on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives demonstrated that the substitution pattern significantly influences the preferred conformation. For instance, endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives were found to adopt a chair conformation, a finding confirmed by X-ray structural analysis. In contrast, the corresponding diastereomers and N-demethyl analogs preferentially adopt a boat conformation. This highlights the subtle interplay of steric and electronic effects in determining the three-dimensional structure.
Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of two distinct derivatives: an endo-3-methyl-6-morpholino derivative (illustrative of a chair conformation) and a bis-spirocyclic derivative.
Data Presentation
| Parameter | endo-3-Methyl-6-morpholino-3-azabicyclo[3.1.0]hexane Derivative (Illustrative) | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane Derivative |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Bond Lengths (Å) | C1-C5: ~1.52 | C1-C5: 1.518 |
| C1-C6: ~1.50 | C1-C2: 1.536 | |
| C5-C6: ~1.50 | C1-C6: 1.511 | |
| N3-C2: ~1.47 | N3-C2: 1.472 | |
| N3-C4: ~1.47 | N3-C4: 1.475 | |
| Key Bond Angles (°) | C1-C6-C5: ~59.8 | C2-C1-C6: 104.2 |
| C1-C5-N3-C4: (Torsion) | C5-C1-C6: 59.9 | |
| C2-N3-C4-C5: (Torsion) | C2-N3-C4: 110.1 | |
| Pyrrolidine Ring Conformation | Chair | Envelope/Twist |
| Reference | Vilsmaier et al., 1993 | Bakulev et al., 2022 |
Note: The data for the morpholino derivative is illustrative and based on the descriptive analysis from the cited paper, as the full CIF was not available. The data for the bis-spirocyclic derivative is extracted from its published CIF file.
The comparison reveals significant differences in the core bicyclic structure. The chair conformation of the morpholino derivative implies a more puckered pyrrolidine ring, while the bis-spirocyclic derivative exhibits a conformation influenced by the spirocyclic substituents. These structural nuances, directly observable through X-ray crystallography, are critical for understanding how these molecules will present their pharmacophoric features to a target protein.
Experimental Protocols
Achieving high-quality crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. The following protocols provide a starting point for the crystallization of 3-azabicyclo[3.1.0]hexane derivatives and the subsequent data collection and analysis.
Crystallization Methodologies
The choice of crystallization method is highly dependent on the physicochemical properties of the specific derivative.
1. Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality crystals.[3][4][5]
-
Protocol:
-
Dissolve the purified 3-azabicyclo[3.1.0]hexane derivative in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include methanol, ethanol, acetonitrile, ethyl acetate, or mixtures with less polar solvents like hexane or dichloromethane.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial with a narrow opening to slow the rate of evaporation. An NMR tube can also be effective.[4]
-
Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) over several days to weeks.
-
2. Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[6][7][8][9][10]
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or a larger vial) that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent should be more volatile than the good solvent.
-
Seal the outer container. The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.
-
Single-Crystal X-ray Diffraction: Data Collection and Refinement
Once suitable crystals are obtained, the following general procedure can be followed for data collection and structure solution.
-
Protocol:
-
Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Perform data collection on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11]
-
Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal motion and potential radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.
-
Apply corrections for Lorentz and polarization effects, and perform an absorption correction if necessary.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[12][13]
-
-
Visualizing the Workflow
The process from a synthesized compound to a refined crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The X-ray crystallographic analysis of 3-azabicyclo[3.1.0]hexane derivatives is an indispensable tool for medicinal chemists and structural biologists. It provides unambiguous evidence of the solid-state conformation, which is a critical determinant of biological activity. By systematically applying appropriate crystallization techniques and rigorous data analysis, researchers can gain a deeper understanding of the structural features that govern the therapeutic potential of this important class of molecules. The comparative data and protocols presented in this guide serve as a valuable resource for those embarking on the structural characterization of novel 3-azabicyclo[3.1.0]hexane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Enantiomeric Separation of 3-Azabicyclo[3.1.0]hexane Carboxylates
This guide provides an in-depth technical comparison of chromatographic methodologies for the enantiomeric separation of 3-azabicyclo[3.1.0]hexane carboxylates. As conformationally constrained proline analogues, these bicyclic compounds are of significant interest in medicinal chemistry and drug discovery. Their rigid scaffold allows for the precise spatial orientation of pharmacophoric elements, making them valuable building blocks for novel therapeutics.[1] Consequently, the ability to resolve and quantify the individual enantiomers is critical, as stereochemistry often dictates pharmacological activity and toxicological profiles.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for logical method development. We will explore the primary chromatographic techniques, compare state-of-the-art chiral stationary phases (CSPs), and provide actionable experimental protocols based on available data and established principles of chiral recognition.
I. High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC): A Comparative Overview
The two most powerful and widely adopted techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2] The choice between them often depends on the specific requirements of the separation, including desired speed, solvent consumption, and the nature of the analyte.
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations.[3] It offers a wide variety of chiral stationary phases and mobile phase compositions, providing a high degree of flexibility in method development. For polar compounds like amino acid derivatives, normal-phase HPLC has traditionally been the method of choice.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often outperforming HPLC in terms of speed and efficiency for chiral separations.[4][5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure.[2] This "greener" technique significantly reduces the consumption of organic solvents. For the separation of stereoisomers of a related 2-azabicyclo[3.1.0]hexanone derivative, preparative SFC was successfully employed, highlighting its utility for this class of compounds.
II. The Workhorses of Chiral Separation: Polysaccharide-Based Chiral Stationary Phases
For the enantiomeric resolution of 3-azabicyclo[3.1.0]hexane carboxylates and related proline analogs, polysaccharide-based CSPs are the undisputed front-runners.[6] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad enantioselectivity. The most commonly employed are the Chiralpak® series of columns.
The chiral recognition mechanism on these phases is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, all occurring within the chiral grooves of the polysaccharide polymer. For acidic analytes like the target carboxylates, hydrogen bonding between the analyte's carboxylic acid group and the carbamate moieties on the CSP is a primary interaction.[6]
Comparison of Key Polysaccharide CSPs
| Chiral Stationary Phase | Chiral Selector | Key Characteristics |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Robust and stable to a wide range of solvents. Often provides complementary selectivity to cellulose-based phases.[7][8] |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | The immobilized version of the selector in the popular Chiralcel® OD. Broadly applicable and a good starting point for screening.[7][8] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | The different substituent (dichloro- vs. dimethyl-) can lead to unique selectivity, particularly where halogen interactions may play a role.[7][8] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | A widely used and effective CSP, though with more solvent restrictions than immobilized versions.[8] |
III. Method Development Strategies and Experimental Protocols
While direct comparative data for 3-azabicyclo[3.1.0]hexane carboxylates is limited in the literature, we can construct robust starting points for method development based on the successful separation of proline analogs and related bicyclic structures. A systematic screening approach is recommended.
Recommended Starting Conditions for HPLC
| Parameter | Recommended Condition | Rationale |
| Columns | Chiralpak® IA, IB, IC (250 x 4.6 mm, 5 µm) | These immobilized phases offer broad selectivity and solvent compatibility.[7][8] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | Normal phase conditions are typically effective for proline analogs.[6] TFA is crucial for good peak shape of acidic analytes. |
| Initial Gradient | 90:10 (Hexane:Alcohol) | A good starting point for screening. The alcohol percentage can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25 °C | Ambient temperature is a good starting point. Lower temperatures can sometimes improve resolution. |
| Detection | UV (e.g., 210 nm) | Or based on the chromophore of the specific derivative. |
Recommended Starting Conditions for SFC
| Parameter | Recommended Condition | Rationale |
| Columns | Chiralpak® IA, IB, IC (150 x 4.6 mm, 3 or 5 µm) | Immobilized phases are highly recommended for SFC. Shorter columns are often used due to the high efficiency of SFC. |
| Mobile Phase | CO2 / Methanol or CO2 / Ethanol with 0.1% TFA | Alcohols are common co-solvents in SFC. TFA improves peak shape for acidic compounds. |
| Initial Gradient | 5% to 40% Co-solvent over 5-10 minutes | A generic gradient to screen for elution and separation. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, leading to faster analysis times.[2] |
| Back Pressure | 150 bar | A typical back pressure for SFC systems. |
| Temperature | 40 °C | A common operating temperature for SFC. |
Example Experimental Protocol (Hypothetical HPLC Method)
This protocol is a representative starting point for the enantiomeric separation of a Boc-protected 3-azabicyclo[3.1.0]hexane carboxylate.
-
Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
IV. Conclusion and Future Perspectives
The enantiomeric separation of 3-azabicyclo[3.1.0]hexane carboxylates is readily achievable using modern chromatographic techniques. Polysaccharide-based chiral stationary phases, particularly the robust immobilized versions like Chiralpak® IA, IB, and IC, are the primary tools for this task. While HPLC remains a reliable option, Supercritical Fluid Chromatography offers significant advantages in terms of speed, efficiency, and reduced environmental impact, making it an increasingly attractive alternative.
The key to successful method development lies in a systematic screening approach, evaluating a small, diverse set of complementary chiral stationary phases under both HPLC and SFC conditions. The provided starting conditions and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to efficiently develop robust and reliable methods for the chiral analysis of this important class of molecules. As new chiral stationary phases continue to be developed, the toolbox for tackling even the most challenging chiral separations will undoubtedly expand.
V. References
-
Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. (n.d.). VTechWorks. Retrieved from --INVALID-LINK--
-
Should I use SFC or HPLC for my Analysis? (2023, February 28). Chromatography Today. Retrieved from --INVALID-LINK--
-
CHIRALPAK Immobilized Columns - HPLC. (n.d.). Chiral Technologies. Retrieved from --INVALID-LINK--
-
New Study Outlines on SFC Technique for Chiral Bioanalysis. (2024, February 24). LCGC International. Retrieved from --INVALID-LINK--
-
CHIRALPAK AD-H. (n.d.). Chiral Technologies. Retrieved from --INVALID-LINK--
-
Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. (2018). Molecules, 23(11), 2873. Retrieved from --INVALID-LINK--
-
Stereoselective Synthesis of Quaternary Proline Analogues. (2011). Current Organic Chemistry, 15(23), 4046-4085. Retrieved from --INVALID-LINK--
-
Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. (2015). Journal of Chromatography A, 1424, 99-111. Retrieved from --INVALID-LINK--
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. (2020). Synthesis, 52(22), 3421-3426. Retrieved from --INVALID-LINK--
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2009). LCGC North America, 27(9), 758-771. Retrieved from --INVALID-LINK--
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
(1S,2S,5R)-3-((tert-butoxy)carbonyl)-3-azabicyclo(3.1.0)hexane-2-carboxylic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from --INVALID-LINK--
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2012). Journal of Chromatography A, 1269, 138-145. Retrieved from --INVALID-LINK--
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 104-111. Retrieved from --INVALID-LINK--
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2006). American Laboratory. Retrieved from --INVALID-LINK--
-
Development of a generic chiral separation strategy in supercritical fluid chromatography. (2014). Journal of Chromatography A, 1363, 284-293. Retrieved from --INVALID-LINK--
References
- 1. Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. fagg.be [fagg.be]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. ct-k.com [ct-k.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of laboratory science. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Profile and Essential Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with specific risks that necessitate careful handling at all stages, including disposal.
According to available Safety Data Sheets (SDS), this compound is a known irritant.[1][2] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) not only during experimental use but also during all waste handling and disposal procedures. The causality is clear: direct contact with the compound can cause harm, and engineering controls and PPE are the primary lines of defense.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | H319 | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | Use only in a well-ventilated area or chemical fume hood |
| General Handling | N/A | Standard laboratory coat |
A summary of key hazards and the minimum required PPE for handling this compound waste.
The Core Directive: Professional Hazardous Waste Disposal
The single most critical principle for the disposal of this compound is that it must be managed as hazardous waste and handled by a licensed waste disposal company.[1][2][3] Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.[4][5] The rationale is twofold:
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[4][6] Improper disposal can lead to significant institutional fines and legal liability.[7]
-
Environmental Protection: Discharging chemicals into the sanitary sewer can disrupt wastewater treatment processes and introduce pollutants into the environment.[8]
Therefore, the entire disposal workflow is built around the safe and compliant collection and storage of the waste until it can be transferred to a professional disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[9][10]
On-Site Waste Management: A Step-by-Step Protocol
The following protocol details the necessary steps for managing waste this compound from the point of generation to its final collection.
Step 1: Waste Classification and Segregation
Immediately upon deciding to discard unused reagent, reaction byproducts, or contaminated materials, classify it as hazardous waste.[10]
-
Action: Treat all forms of the waste—solid, solutions, or contaminated labware—as hazardous.
-
Causality: Assuming all chemical waste is hazardous unless confirmed otherwise by an EHS professional is the safest and most compliant approach.[10] Crucially, waste streams must be segregated. Do not mix this waste with other incompatible chemical wastes, such as strong oxidizing agents, bases, or different solvent types.[11][12] Mixing incompatible wastes can cause dangerous chemical reactions or increase the complexity and cost of disposal.[7]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is vital for preventing spills and ensuring safe handling.
-
Action:
-
Select a container that is chemically compatible with this compound and any solvents it may be mixed with. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][9]
-
The container must have a tight-fitting, leak-proof lid and be in good condition.[4][7]
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[10][13]
-
The label must include the full chemical name, "this compound," and list all other constituents and their approximate percentages.[7][12] Do not use abbreviations or chemical formulas.[7]
-
-
Causality: Proper labeling is not just a regulatory requirement; it is a critical safety communication tool. EHS personnel and disposal vendors rely on accurate labeling to safely handle and consolidate hundreds of waste containers.[9] The container must be kept closed except when adding waste to prevent the release of vapors and potential spills.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated area at or near its point of generation.[9][12][13]
-
Action:
-
Designate a specific location, such as a secondary containment tray within a fume hood or a designated cabinet, as your Satellite Accumulation Area (SAA).
-
Store the waste container in this SAA. Ensure the SAA is away from drains and high-traffic areas.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[6][9][10]
-
-
Causality: The SAA concept ensures that hazardous waste is under the control of laboratory personnel who are familiar with its properties. Storing waste at the point of generation minimizes the risks associated with transporting open or full containers through the facility.[4]
Step 4: Arranging for Professional Disposal
Once the container is full or the project is complete, arrange for its removal.
-
Action:
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to strict regulations. They serve as the necessary liaison between the laboratory and the licensed disposal facility.[6]
The following diagram illustrates the complete workflow for compliant disposal.
Caption: Disposal workflow for this compound.
Managing Contaminated Materials and Empty Containers
The disposal protocol extends to all materials that have come into contact with the chemical.
-
Contaminated Labware and Debris: Items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected in a sealed bag or container, labeled as hazardous waste with the chemical name, and placed out for EHS collection.[10]
-
Empty Containers: The original product container is not considered "empty" in a regulatory sense until it has been properly rinsed.
-
Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.
-
The rinsate must be collected and disposed of as hazardous waste.[6][10]
-
After triple-rinsing, deface or remove the original label, and dispose of the container in the appropriate solid waste stream (e.g., broken glass box).[6][10]
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including gloves, goggles, and a lab coat.[5]
-
Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
Collect and Dispose: Sweep or scoop the absorbed material into a compatible container for hazardous waste disposal. Label the container appropriately.[8]
-
Report: For large spills or any spill you are not comfortable cleaning, contact your institution's EHS office immediately.[10]
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with waste minimization.[6][9] Adopting these practices reduces both risk and disposal costs.
-
Source Reduction: Order only the quantity of the chemical required for your experiments.[9]
-
Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[6]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the generation of waste from expired, unused chemicals.[11]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research is conducted responsibly from discovery through disposal.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. odu.edu [odu.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS No. 1373253-19-0), a bicyclic compound whose specific hazards necessitate rigorous protective measures. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety science to protect both the researcher and the integrity of the experiment.
Hazard Identification and Risk Profile
Understanding the specific risks associated with a compound is the critical first step in developing a robust safety plan. This compound is classified with specific hazards that dictate our choice of personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
The signal word for this compound is "Warning" .[1] These classifications mean that direct contact can cause inflammation, redness, and pain on the skin and in the eyes, while inhaling the dust can irritate the respiratory system.[1][2]
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied, using a combination of engineering controls and appropriate PPE.
Respiratory Protection: The Primary Engineering Control
The most significant respiratory hazard (H335) comes from inhaling the compound, which is a solid that can form dust.[1]
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood.[3] A fume hood provides local exhaust ventilation, capturing airborne particles at the source and preventing them from entering the breathing zone of the operator.
-
Secondary Control: In the absence of a fume hood or during a large-scale spill cleanup where dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter is mandatory.[4][5]
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification as a serious eye irritant (H319), robust eye protection is essential.[1][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended Practice: For any procedure involving weighing, transferring, or potential splashing, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from dust and splashes.[6][7]
-
Enhanced Protection: When handling larger quantities (>10g) or performing vigorous reactions, a full-face shield should be worn in conjunction with safety goggles.[7]
Skin and Body Protection: The First Line of Defense
This compound is a known skin irritant (H315).[1] Therefore, preventing direct skin contact is paramount.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always double-check the manufacturer's compatibility data for the specific glove type. Gloves should be inspected for any signs of degradation or puncture before use and removed promptly and properly after handling, followed by thorough hand washing.[1][6]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect against spills on clothing.[6] For larger-scale operations, a chemical-resistant apron or disposable coveralls provide an additional layer of protection.[8]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[7]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow from preparation to waste disposal.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[3]
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves (if using double gloves), outer gloves, and finally, safety goggles or face shield.
-
Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use a draft shield or weigh paper folded to contain the powder. Keep the container tightly closed when not in use.[1][9]
-
Post-Handling & Decontamination: Clean any contaminated surfaces thoroughly.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. The most contaminated items (outer gloves) should be removed first. Remove goggles and lab coat last. Wash hands thoroughly with soap and water after all work is complete.[1]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand. Scoop the material into a labeled, sealed container for hazardous waste disposal.[1]
Disposal Plan
Improper disposal of heterocyclic compounds can lead to persistent environmental contamination.[10]
-
Chemical Waste: All quantities of this compound, including residual amounts, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh papers, pipette tips, absorbent materials) must be collected in a designated, sealed hazardous waste container.
-
Final Disposal: The sealed waste containers must be disposed of through an approved waste disposal plant.[1][9] Do not pour this chemical or its solutions down the drain.[1]
Visual Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 9. fishersci.com [fishersci.com]
- 10. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
